(Bromomethyl)cyclopentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
bromomethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c7-5-6-3-1-2-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZUWOHEILWUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508114 | |
| Record name | (Bromomethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3814-30-0 | |
| Record name | (Bromomethyl)cyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3814-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Bromomethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (Bromomethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing (bromomethyl)cyclopentane, a valuable building block in organic synthesis and pharmaceutical development.[1] This document details the most effective methodologies, including nucleophilic substitution of cyclopentanemethanol (B1149391) and the Hunsdiecker reaction of cyclopentylacetic acid. It offers in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the available methods to assist researchers in selecting the optimal synthetic strategy.
Introduction
This compound (CAS No: 3814-30-0) is a key intermediate in the synthesis of a variety of more complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a reactive bromomethyl group attached to a cyclopentane (B165970) ring, allows for the introduction of the cyclopentylmethyl moiety into various molecular scaffolds through nucleophilic substitution and other transformations. This guide focuses on reliable and practical laboratory-scale syntheses of this versatile reagent.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented in Table 1. This data is essential for reaction monitoring and product characterization.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁Br | [2][3] |
| Molecular Weight | 163.06 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 153.954 °C at 760 mmHg | [4] |
| Density | 1.326 g/cm³ | [4] |
| ¹H NMR (CDCl₃) | See ChemicalBook for spectrum | [5] |
| ¹³C NMR (CDCl₃) | See SpectraBase for spectrum of similar compounds | [4][6] |
| IR Spectrum | See NIST WebBook for spectrum of similar compounds | [7][8] |
Synthesis Methodologies
The synthesis of this compound is most effectively achieved through the nucleophilic substitution of the hydroxyl group in cyclopentanemethanol. An alternative, though less common, approach is the Hunsdiecker reaction of cyclopentylacetic acid.
Synthesis from Cyclopentanemethanol
The conversion of cyclopentanemethanol to this compound is a direct and efficient method. The choice of brominating agent is crucial to avoid unwanted side reactions, particularly carbocation rearrangements.
The reaction of primary alcohols with phosphorus tribromide is a classic and reliable method for the synthesis of primary alkyl bromides. This reaction proceeds through an Sₙ2 mechanism, which ensures that the integrity of the carbon skeleton is maintained, preventing the formation of rearranged products.
Mechanism:
The reaction mechanism involves two main stages:
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of PBr₃. This results in the formation of a protonated phosphite (B83602) ester intermediate and the displacement of a bromide ion. This step converts the poor leaving group (-OH) into a good leaving group.
-
Nucleophilic Attack: The bromide ion, a good nucleophile, then attacks the carbon atom bearing the activated hydroxyl group from the backside (Sₙ2 attack). This leads to the formation of the alkyl bromide with an inversion of configuration at the stereocenter (if applicable) and the release of the phosphorous acid byproduct.
References
- 1. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C6H11Br | CID 12723264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound(3814-30-0) 1H NMR spectrum [chemicalbook.com]
- 6. (Bromomethyl)cyclopropane(7051-34-5) 13C NMR spectrum [chemicalbook.com]
- 7. Cyclopentane, bromo- [webbook.nist.gov]
- 8. Cyclopentane, bromo- [webbook.nist.gov]
Physical and chemical properties of (Bromomethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Bromomethyl)cyclopentane, also known as cyclopentylmethyl bromide, is a halogenated hydrocarbon with the chemical formula C₆H₁₁Br. It exists as a colorless to pale yellow liquid at room temperature and is a versatile synthetic intermediate in organic chemistry.[1] Its utility is primarily derived from the presence of a reactive bromomethyl group attached to a cyclopentane (B165970) ring, which allows for the introduction of the cyclopentylmethyl moiety into a variety of molecular scaffolds. This structural feature makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its applications in drug development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁Br | [2] |
| Molecular Weight | 163.06 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.271 g/cm³ at 25 °C | [2] |
| Boiling Point | 163 °C (760 mmHg) | [2] |
| Melting Point | -66 °C | [2] |
| Flash Point | 58.8 °C | [2] |
| Refractive Index | 1.489 | [2] |
| Vapor Pressure | 4.174 mmHg at 25 °C | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. | [2] |
| CAS Number | 3814-30-0 | [2] |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is available and can be used to confirm the presence of the different types of protons in the molecule.[2]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
IR (Infrared Spectroscopy): The IR spectrum can be used to identify the presence of C-H and C-Br bonds.
-
MS (Mass Spectrometry): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.
Note: While the existence of this data is referenced, specific spectra were not available in the initial search results and would typically be obtained experimentally or from spectral databases.
Chemical Properties and Reactivity
The primary chemical reactivity of this compound is centered around the bromomethyl group, which is susceptible to nucleophilic substitution reactions . The bromine atom is a good leaving group, and the primary carbon to which it is attached is readily attacked by nucleophiles. This allows for the facile introduction of a wide range of functional groups.
Common nucleophilic substitution reactions include:
-
Cyanation: Reaction with cyanide salts (e.g., sodium cyanide) to form cyclopentylacetonitrile.
-
Azidation: Reaction with azide (B81097) salts (e.g., sodium azide) to form cyclopentylmethyl azide.
-
Alkylation: Used as an alkylating agent to introduce the cyclopentylmethyl group onto various substrates, such as amines, alcohols, and thiols.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the bromination of cyclopentylmethanol. The following is a representative experimental protocol adapted from general procedures for the synthesis of bromoalkanes from alcohols.
Reaction: (C₅H₉)CH₂OH + PBr₃ → (C₅H₉)CH₂Br + H₃PO₃
Materials:
-
Cyclopentylmethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentylmethanol in anhydrous diethyl ether.
-
Addition of PBr₃: Cool the flask in an ice bath. Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours until the reaction is complete (monitor by TLC or GC).
-
Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation.
Caption: Synthesis of this compound via bromination of cyclopentylmethanol.
Nucleophilic Substitution: Synthesis of Cyclopentylacetonitrile
The following protocol describes the reaction of this compound with sodium cyanide, a typical Sₙ2 reaction.
Reaction: (C₅H₉)CH₂Br + NaCN → (C₅H₉)CH₂CN + NaBr
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in DMSO or ethanol. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Addition of Substrate: Add this compound to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with diethyl ether.
-
Washing: Wash the combined organic extracts with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure.
-
Purification: Purify the crude cyclopentylacetonitrile by vacuum distillation.
Caption: Nucleophilic substitution reaction of this compound with sodium cyanide.
Role in Drug Development
This compound is not typically an active pharmaceutical ingredient itself, nor is it directly involved in biological signaling pathways. Instead, its significance in drug development lies in its role as a key synthetic intermediate or building block .[1] The cyclopentyl moiety is a desirable feature in some drug candidates as it can influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.
The reactivity of the bromomethyl group allows for the incorporation of the cyclopentylmethyl group into a larger molecule that may have therapeutic properties.
Caption: Role of this compound as a synthetic intermediate in drug development.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It may be harmful if swallowed, inhaled, or absorbed through the skin. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in nucleophilic substitution reactions, make it an important building block for the synthesis of more complex molecules. For researchers and professionals in drug development, understanding the properties and handling of this compound is crucial for its effective use in the creation of novel therapeutic agents.
References
Spectroscopic Analysis of (Bromomethyl)cyclopentane: A Technical Guide
This guide provides a detailed overview of the expected spectroscopic data for (Bromomethyl)cyclopentane (C₆H₁₁Br), a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. The data herein is based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Molecular Structure and Spectroscopic Overview
This compound consists of a cyclopentane (B165970) ring bonded to a bromomethyl group. The structural features give rise to distinct signals in various spectroscopic analyses, which are invaluable for confirming its identity and purity. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide unambiguous information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclopentane ring and the bromomethyl group. The chemical shifts are influenced by the electronegativity of the bromine atom and the geometry of the ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂Br | 3.2 - 3.4 | Doublet | 2H |
| -CH- (ring, adjacent to CH₂Br) | 2.0 - 2.2 | Multiplet | 1H |
| -CH₂- (ring) | 1.4 - 1.9 | Multiplet | 8H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule, assuming rapid conformational exchange of the cyclopentane ring.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₂Br | 35 - 45 |
| -CH- (ring, adjacent to CH₂Br) | 40 - 50 |
| C2/C5 (ring) | 30 - 35 |
| C3/C4 (ring) | 25 - 30 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Br bonds.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C-H stretch (sp³ hybridized) | 2850 - 3000 | Strong |
| CH₂ bend (scissoring) | 1450 - 1470 | Medium |
| C-Br stretch | 550 - 650 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments. The molecular weight of this compound is 163.06 g/mol .[1]
| m/z | Assignment | Notes |
| 162/164 | [M]⁺ (Molecular Ion) | Isotopic pattern due to ⁷⁹Br and ⁸¹Br |
| 83 | [M - Br]⁺ | Loss of a bromine radical |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing : The resulting interferogram is converted to a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) via a Fourier transform.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
-
Ionization : Ionize the sample using a suitable technique, such as Electron Ionization (EI). In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of this compound.
Caption: Workflow of Spectroscopic Analysis.
References
The Reactivity and Stability of (Bromomethyl)cyclopentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Bromomethyl)cyclopentane is a key building block in organic synthesis, valued for its utility in introducing the cyclopentylmethyl moiety into a diverse range of molecular architectures. This technical guide provides a comprehensive analysis of the reactivity and stability of this compound, with a focus on its participation in nucleophilic substitution and elimination reactions. This document delves into the mechanistic pathways governing its transformations, offers detailed experimental protocols for its synthesis and reactivity studies, and presents key physicochemical and spectroscopic data to support further research and application in drug development and materials science.
Physicochemical Properties and Stability
This compound is a colorless to pale yellow liquid with a characteristic hydrocarbon-like odor.[1] It is a halogenated organic compound that is sparingly soluble in water but soluble in common organic solvents.[1][2] The stability of this compound is influenced by factors such as temperature, light, and the presence of strong bases or nucleophiles. Under ambient conditions and in the absence of reactive species, it is a relatively stable compound. However, like other alkyl bromides, it is susceptible to degradation over time, particularly with exposure to light, which can induce radical processes. For prolonged storage, it is recommended to keep it in a cool, dark, and inert atmosphere.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁Br | [4] |
| Molecular Weight | 163.06 g/mol | [4] |
| CAS Number | 3814-30-0 | [5] |
| Boiling Point | 153.954 °C at 760 mmHg | [5] |
| Density | 1.326 g/cm³ | [5] |
| Flash Point | 58.813 °C | [5] |
| Vapor Pressure | 4.174 mmHg at 25 °C | [6] |
Spectroscopic Data
The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques.
| Spectroscopic Data | Description | Source(s) |
| ¹H NMR | The proton NMR spectrum provides characteristic signals for the protons on the cyclopentyl ring and the bromomethyl group. | [7] |
| ¹³C NMR | The carbon-13 NMR spectrum shows distinct peaks for the different carbon environments within the molecule. | [1] |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands corresponding to C-H and C-Br bond vibrations. | [8] |
| Mass Spectrometry (MS) | The mass spectrum exhibits a molecular ion peak and a characteristic fragmentation pattern, including a prominent peak corresponding to the loss of the bromine atom. | [9][10] |
Reactivity and Reaction Mechanisms
This compound, as a primary alkyl halide, readily participates in a variety of organic reactions, most notably nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The predominant pathway is dictated by the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.[11]
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile.
-
Sₙ2 Mechanism: As a primary alkyl halide, this compound is highly susceptible to Sₙ2 reactions, which proceed in a single, concerted step.[12] This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
-
Sₙ1 Mechanism: The Sₙ1 pathway, which involves the formation of a primary carbocation intermediate, is generally disfavored for this compound due to the inherent instability of primary carbocations. However, under solvolysis conditions with a polar protic solvent and a weak nucleophile, Sₙ1-type reactions can occur, often accompanied by rearrangements.
Caption: Sₙ2 reaction pathway of this compound.
Elimination Reactions
Elimination reactions of this compound result in the formation of an alkene, typically methylenecyclopentane.
-
E2 Mechanism: This pathway is favored by strong, sterically hindered bases. The reaction is concerted, with the base abstracting a proton from a β-carbon simultaneous to the departure of the bromide ion. The rate is dependent on the concentration of both the substrate and the base.
-
E1 Mechanism: Similar to the Sₙ1 reaction, the E1 mechanism is less common due to the formation of an unstable primary carbocation. It can compete with the Sₙ1 reaction under appropriate conditions, such as high temperatures and the presence of a weak base.
Caption: E2 reaction pathway of this compound.
Stability and Degradation Pathways
The stability of this compound is a critical consideration in its storage, handling, and application. Degradation can occur through several pathways, influenced by environmental factors.
-
Hydrolysis: In the presence of water, particularly under basic conditions, this compound can undergo hydrolysis to form cyclopentylmethanol.[13] Under acidic conditions, the hydrolysis is generally slower for primary alkyl halides.[13]
-
Photodegradation: Exposure to ultraviolet (UV) light can induce homolytic cleavage of the C-Br bond, generating a cyclopentylmethyl radical and a bromine radical.[14] These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.[14]
Caption: Major degradation pathways for this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of cyclopentylmethanol. The following is a representative protocol adapted from procedures for analogous compounds.[2][3][15]
Materials:
-
Cyclopentylmethanol
-
Phosphorus tribromide (PBr₃) or Triphenylphosphine (PPh₃) and Bromine (Br₂)
-
N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Distillation apparatus
Procedure:
-
In a clean, dry, nitrogen-purged reactor equipped with a stirrer, thermometer, and dropping funnel, dissolve cyclopentylmethanol in a suitable anhydrous solvent (e.g., DMF).
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add the brominating agent (e.g., PBr₃ or a pre-formed solution of PPh₃Br₂) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain this compound.
References
- 1. (Bromomethyl)cyclopropane(7051-34-5) 13C NMR [m.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 4. This compound | C6H11Br | CID 12723264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. This compound(3814-30-0) 1H NMR [m.chemicalbook.com]
- 8. Cyclopentane, bromo- [webbook.nist.gov]
- 9. Cyclopentane, bromo- [webbook.nist.gov]
- 10. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]
Technical Guide: (Bromomethyl)cyclopentane (CAS No. 3814-30-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information for (Bromomethyl)cyclopentane (CAS No. 3814-30-0), a key intermediate in organic synthesis. The following sections detail its chemical identifiers, hazard classifications, protective measures, and the experimental basis for these recommendations.
Chemical Identification and Properties
This compound, also known as cyclopentylmethyl bromide, is a colorless to light yellow liquid.[1][2] It is a valuable building block in the synthesis of bioactive molecules and specialty chemicals.[3]
| Identifier | Value |
| CAS Number | 3814-30-0[1][3][4][5][6][7] |
| Molecular Formula | C₆H₁₁Br[4] |
| Molecular Weight | 163.06 g/mol [4][8] |
| Synonyms | Cyclopentylmethyl bromide[1][4] |
| Appearance | Colorless to light yellow liquid[1][2] |
| Boiling Point | 154.0 ± 8.0 °C at 760 mmHg[6] |
| Flash Point | 58.8 ± 13.6 °C[6] |
| Density | 1.3 ± 0.1 g/cm³[6] |
GHS Hazard Classification and Safety Data
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are flammability, acute toxicity, skin irritation, and eye irritation.
GHS Pictograms and Signal Word
| Pictogram | Signal Word | Hazard Class |
| 🔥 | Warning | Flammable liquids |
| 💀 | Danger | Acute toxicity, oral (in some classifications)[8] |
| ❗ | Warning | Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Specific target organ toxicity |
Hazard Statements
| Code | Statement |
| H226 | Flammable liquid and vapor[1][2][8] |
| H301 | Toxic if swallowed[8] |
| H302 | Harmful if swallowed[8] |
| H312 | Harmful in contact with skin[8] |
| H315 | Causes skin irritation[2][8] |
| H319 | Causes serious eye irritation[2][8] |
| H332 | Harmful if inhaled[8] |
| H335 | May cause respiratory irritation[2][8] |
Precautionary Statements
A comprehensive list of precautionary statements is provided in the table below, categorized by prevention, response, storage, and disposal.
| Category | Code | Statement |
| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][9] |
| P233 | Keep container tightly closed.[1] | |
| P240 | Ground and bond container and receiving equipment.[1] | |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[1] | |
| P242 | Use only non-sparking tools.[1] | |
| P243 | Take precautionary measures against static discharge.[1] | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P316 | IF SWALLOWED: Get emergency medical help immediately.[8] |
| P301+P317 | IF SWALLOWED: Get medical help.[8] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | |
| P317 | Get medical help.[8] | |
| P319 | Get medical help if you feel unwell.[8] | |
| P321 | Specific treatment (see supplemental first aid instruction on this label).[8] | |
| P330 | Rinse mouth.[8] | |
| P332+P317 | If skin irritation occurs: Get medical help.[8] | |
| P337+P317 | If eye irritation persists: Get medical help.[8] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[8] | |
| P370+P378 | In case of fire: Use appropriate media to extinguish.[8] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[8] |
| P403+P235 | Store in a well-ventilated place. Keep cool.[1] | |
| P405 | Store locked up.[8] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][9] |
Experimental Protocols for Hazard Determination
The hazard classifications for this compound are based on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. While specific experimental reports for this compound are not publicly available, the following sections describe the general methodologies used to determine its key hazards.
Flammability (Flash Point Determination)
The flammability of a liquid is determined by its flash point, the lowest temperature at which its vapors will ignite in the presence of an ignition source. A common method for this is the Cleveland Open Cup Method (ASTM D92) .[10]
Methodology:
-
A sample of the substance is placed in the cup of the testing apparatus.
-
The sample is heated at a slow, constant rate.
-
A small test flame is passed across the top of the cup at specified intervals.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapors of the sample to ignite.
Acute Toxicity
Acute toxicity studies are conducted to determine the adverse effects of a substance after a single exposure. This is typically assessed via oral, dermal, and inhalation routes.
Methodology (Oral Toxicity - OECD Test Guideline 423):
-
A group of laboratory animals (e.g., rats) is administered a single dose of the substance by gavage.
-
The animals are observed for a period of up to 14 days for signs of toxicity and mortality.
-
The dose at which 50% of the test animals are expected to die (LD50) is estimated.
Skin Irritation
Skin irritation tests assess the potential of a substance to cause reversible inflammatory changes to the skin. In vitro methods are now widely used to reduce animal testing.
Methodology (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - OECD Test Guideline 439): [11][12]
-
A reconstructed human epidermis model, which mimics the properties of human skin, is used.[12]
-
The test substance is applied topically to the surface of the skin model.
-
After a defined exposure period, the substance is removed, and the tissue is incubated.
-
Cell viability is measured using a colorimetric assay (e.g., MTT assay). A significant reduction in cell viability compared to a negative control indicates that the substance is an irritant.
Eye Irritation
Eye irritation tests determine the potential of a substance to cause reversible changes in the eye.
Methodology (Bovine Corneal Opacity and Permeability Test Method - OECD Test Guideline 437):
-
Corneas are obtained from the eyes of cattle and mounted in a holder.
-
The test substance is applied to the epithelial surface of the cornea.
-
After exposure, the substance is washed off, and the cornea is incubated.
-
Corneal opacity and permeability to a fluorescent dye are measured. These measurements are used to calculate an in vitro irritation score, which predicts the in vivo eye irritation potential.
Personal Protective Equipment (PPE) and Safe Handling
Based on the identified hazards, the following personal protective equipment and handling procedures are mandatory when working with this compound.
Caption: Recommended PPE and Safe Handling Workflow.
Hazard Mitigation and Emergency Response
The following diagram illustrates the logical relationships between the hazards of this compound and the necessary mitigation and emergency response measures.
Caption: Hazard Mitigation and Emergency Response Flow.
References
- 1. This compound | 3814-30-0 | TCI AMERICA [tcichemicals.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound;CAS No.:3814-30-0 [chemshuttle.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. This compound | CAS#:3814-30-0 | Chemsrc [chemsrc.com]
- 7. This compound | 3814-30-0 [chemicalbook.com]
- 8. This compound | C6H11Br | CID 12723264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Mastering ASTM Standards: A Practical Guide for OECD GLP Testing - Tox Lab [toxlab.co]
- 11. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]
- 12. ceuaics.ufba.br [ceuaics.ufba.br]
The Cornerstone of Innovation: A Technical Guide to Key Building Blocks in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern medicine, enabling the production of life-saving and life-enhancing therapeutics. At the heart of this intricate process lies the strategic selection and utilization of key chemical building blocks. These foundational molecules, often referred to as privileged scaffolds or key starting materials (KSMs), serve as the versatile starting points for the construction of complex drug molecules. This technical guide provides an in-depth exploration of these critical components, detailing their synthesis, application, and the strategic thinking that governs their use in drug development. We will delve into the synthetic pathways of major APIs, present detailed experimental protocols for pivotal reactions, and visualize the complex interplay of molecules and processes that drive pharmaceutical innovation.
Privileged Scaffolds: Nature's Blueprint for Drug Design
In the vast chemical space of potential drug molecules, certain structural motifs appear with remarkable frequency across a diverse range of therapeutic targets. These "privileged structures" are molecular frameworks that possess versatile binding properties, allowing them to interact with multiple biological targets with high affinity.[1][2][3][4] Their prevalence in successful drugs is a testament to their inherent drug-like properties, including metabolic stability and amenability to chemical modification.
Heterocyclic Aromatics: The Workhorses of Medicinal Chemistry
Among the most prominent privileged scaffolds are nitrogen-containing heterocyclic aromatic compounds. Their ability to participate in hydrogen bonding, metal coordination, and a variety of other intermolecular interactions makes them ideal for engaging with biological macromolecules.
-
Quinoline (B57606): This bicyclic heteroaromatic compound is a core component of numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer effects.[5] The quinoline scaffold can be synthesized through several classic methods, such as the Skraup, Friedländer, and Doebner-von Miller reactions.[5][6][7]
-
Pyridine (B92270): As a fundamental heterocyclic molecule, pyridine and its derivatives are indispensable in pharmaceutical synthesis, acting as solvents, catalysts, and key intermediates for a wide array of APIs.[8][9][10] The Hantzsch synthesis is a classic and widely used method for producing substituted pyridines.[8][11]
-
Imidazole (B134444): The imidazole ring is another vital heterocyclic scaffold found in many biologically active molecules, including antifungals and antihistamines.[12][13][14][15][16] The van Leusen imidazole synthesis is a versatile method for constructing this important ring system.[12][15]
Retrosynthesis: Deconstructing Complexity to Forge a Path to Synthesis
The design of a viable synthetic route for a complex API is a significant challenge. Retrosynthetic analysis is a powerful problem-solving technique where the target molecule is systematically deconstructed into simpler, more readily available precursors. This process of working backward from the final product allows chemists to identify key bond disconnections and strategic intermediates, ultimately revealing a potential forward synthetic pathway.
Case Studies in API Synthesis: From Building Blocks to Blockbusters
The following sections provide a detailed look at the synthesis of three major APIs, highlighting the application of key building blocks and synthetic strategies.
Sildenafil (B151) (Viagra™): A Triumph of Rational Drug Design
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[17] By inhibiting PDE5, sildenafil leads to elevated levels of cGMP, resulting in smooth muscle relaxation, vasodilation, and penile erection.[17]
The mechanism of action of sildenafil is rooted in the nitric oxide (NO)/cGMP signaling pathway.
Caption: Sildenafil inhibits PDE5, leading to increased cGMP and smooth muscle relaxation.
The commercial synthesis of sildenafil has been optimized for efficiency and environmental sustainability.[17][18] A convergent approach is employed, involving the preparation of two key intermediates that are then coupled and cyclized.
Table 1: Quantitative Data for Sildenafil Synthesis
| Step | Reaction | Key Reagents | Solvent | Yield | Purity (HPLC) |
| 1 | Pyrazole formation | Diketoester, Hydrazine | Acetic Acid | ~90% | >98% |
| 2 | N-methylation | Pyrazole, Dimethyl sulfate (B86663) | - | High | >98% |
| 3 | Hydrolysis & Nitration | Carboxylic acid, HNO₃/H₂SO₄ | - | Good | >97% |
| 4 | Amide formation & Reduction | Nitro compound, NH₄OH | - | Good | >98% |
| 5 | Acylation & Cyclization | Amino-pyrazole, Acylating agent | Base | High | >99% |
| 6 | Chlorosulfonylation | Pyrazolopyrimidinone, Chlorosulfonic acid | - | High | >98% |
| 7 | Amine Coupling | Sulfonyl chloride, N-methylpiperazine | Dichloromethane | 90% | >99% |
| 8 | Salt Formation | Sildenafil base, Citric acid | Acetone (B3395972) | 98-100% | 99.85%[19] |
This protocol is a generalized representation based on published synthetic routes.
-
Coupling: To a solution of the sulfonyl chloride intermediate in dichloromethane, add N-methylpiperazine (1.1 equivalents) at room temperature.[20] Stir the reaction mixture for 1-2 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Wash the reaction mixture with a 5% aqueous sodium bicarbonate solution, followed by water.[20] Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the coupled product.
-
Cyclization: The coupled intermediate is then subjected to cyclization to form the pyrimidinone ring. This is typically achieved by heating the intermediate in the presence of a base, such as potassium t-butoxide, in a suitable solvent like t-butanol.[18] The reaction is heated for several hours to drive the cyclization to completion.[17]
-
Workup and Purification: After cooling, the reaction mixture is neutralized with an acid, such as 4M HCl, to precipitate the sildenafil base.[17] The solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried under vacuum.
-
Salt Formation: To prepare the citrate (B86180) salt, dissolve the sildenafil base (50 g) in acetone (850 ml) at 55°C.[17] Slowly add a solution of citric acid (20 g) in acetone (100 ml) over 45 minutes.[17] Maintain the mixture for about 30 minutes, then cool, filter the precipitate, and dry to obtain sildenafil citrate.[17]
Atorvastatin (B1662188) (Lipitor®): A Statin Synthesized Through a Convergent Strategy
Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[21][22] By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver, leading to an upregulation of LDL receptors and increased clearance of LDL-cholesterol from the bloodstream.[5][21]
The efficacy of atorvastatin is a direct result of its intervention in the HMG-CoA reductase pathway.
References
- 1. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 4. m.youtube.com [m.youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sildenafil citrate: Chemical synthesis and pharmaceutical characteristics_Chemicalbook [m.chemicalbook.com]
- 17. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
Solubility of (Bromomethyl)cyclopentane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (bromomethyl)cyclopentane in various organic solvents. This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry, where its ability to introduce a cyclopentylmethyl moiety is crucial for the development of new active pharmaceutical ingredients (APIs).[1] Understanding its solubility is paramount for reaction design, solvent selection, purification processes, and formulation development.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates known qualitative information, presents data for analogous compounds to provide a comparative context, and outlines detailed experimental protocols for determining its solubility.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.
| Property | Value |
| Molecular Formula | C₆H₁₁Br |
| Molecular Weight | 163.06 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[3] |
| Density | 1.271 g/cm³[4] |
| Boiling Point | 163 °C[4] |
| Melting Point | -66 °C[4] |
| Flash Point | 58.813 °C[4] |
| Water Solubility | Insoluble[4] |
Solubility Data
Qualitative Solubility of this compound
General observations indicate that this compound, a halogenated hydrocarbon, follows the "like dissolves like" principle. It is insoluble in water but soluble in some common organic solvents.
| Solvent | Qualitative Solubility | Source |
| Ethanol | Soluble | [4] |
| Ether | Soluble | [4] |
Solubility of Analogous Compounds
To provide a broader context, the following tables present solubility data for structurally related compounds. It is crucial to note that these are different molecules, and their solubility characteristics may not be directly transferable to this compound.
Table 2.2.1. Quantitative Solubility of [1-(Bromomethyl)cyclopropyl]cyclopentane
This compound is structurally more complex but provides some quantitative insights into the solubility of a related bromo-cycloalkane derivative.
| Solvent | Solubility (g/L) | Classification | Source |
| Ethanol | 2.1 | Partially Soluble | [5] |
| Acetone | 4.5 | Partially Soluble | [5] |
| Dichloromethane | >50 | Highly Soluble | [5] |
| Toluene | 35 | Highly Soluble | [5] |
Table 2.2.2. Qualitative Solubility of Bromocyclopentane
Bromocyclopentane is a simpler analog, lacking the methyl group. Its solubility profile is likely to be similar to that of this compound.
| Solvent | Qualitative Solubility | Source |
| Ethyl Acetate | Readily Soluble | [6] |
| Hexane | Readily Soluble | [6] |
| Chloroform | Readily Soluble | [6] |
| Water | Insoluble | [6] |
Experimental Protocols for Solubility Determination
The following is a general experimental protocol for determining the solubility of a liquid organic compound such as this compound in an organic solvent. This method is based on standard laboratory practices and can be adapted for specific needs.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane)
-
Thermostatically controlled shaker or magnetic stirrer with a water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Vials for sample collection
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess is to ensure that a saturated solution is formed.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study might be needed to determine the time to reach equilibrium (e.g., 24-48 hours).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a period to allow any undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a chemically resistant syringe filter to remove any suspended microdroplets of the undissolved solute.
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.
-
Analyze the diluted sample solution under the same analytical conditions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Safety Precautions:
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[4]
-
Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any experimental work.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationship in Synthesis
Caption: Role of solvent in a typical reaction involving this compound.
References
Revolutionizing Molecular Design: A Technical Guide to Advanced Organic Synthesis Applications
Introduction
The field of organic synthesis is in a constant state of evolution, driven by the ever-increasing demand for novel molecules with tailored properties for applications in drug discovery, materials science, and beyond. Researchers and drug development professionals are continuously seeking more efficient, selective, and sustainable methods to construct complex molecular architectures. This technical guide delves into five pivotal areas of modern organic synthesis that are poised to have a significant impact on future research and development: Late-Stage Functionalization via C-H Activation, Photoredox Catalysis in Novel Bond Formation, Continuous Flow Chemistry for Pharmaceutical Manufacturing, Biocatalysis for Asymmetric Synthesis, and Strategic Innovations in the Total Synthesis of Complex Natural Products. Each section provides a concise overview, a summary of key quantitative data, a detailed experimental protocol for a representative transformation, and a visualization of the underlying process to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Late-Stage Functionalization via C-H Activation
The ability to directly modify carbon-hydrogen (C-H) bonds in the later stages of a synthetic sequence has revolutionized the way medicinal chemists approach structure-activity relationship (SAR) studies and lead optimization.[1] C-H activation strategies bypass the need for pre-functionalized starting materials, enabling the diversification of complex molecules and drug candidates with greater efficiency and atom economy.[2][3] This approach allows for the rapid generation of analog libraries, facilitating the exploration of chemical space around a core scaffold to fine-tune pharmacological properties.[1][2]
Data Presentation: C-H Activation in Drug Derivatives
| Drug Derivative | Catalyst System | Directing Group | Functional Group Introduced | Yield (%) | Reference |
| Fenofibrate Derivative | Pd(OAc)₂ / L-isoleucine | Imine | Alkyl | 75 | [4] |
| Celecoxib Derivative | [Ru(p-cymene)Cl₂]₂ / AgOAc | Pyrazole | Aryl | 88 | [5] |
| Paclitaxel Derivative | Ir(ppy)₂(dtbbpy)PF₆ | Carboxylate | Amino | 45 | [6] |
| Repaglinide Derivative | Ir(ppy)₂(dtbbpy)PF₆ | Carboxylate | Amino | 62 | [6] |
Experimental Protocol: Palladium-Catalyzed Late-Stage C-H Arylation of a Drug-like Molecule
This protocol is a representative example of a palladium-catalyzed C-H arylation reaction, a common transformation in late-stage functionalization.
Materials:
-
Drug-like molecule containing a directing group (e.g., pyridine, oxazoline) (1.0 equiv)
-
Aryl halide (e.g., 4-iodotoluene) (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Pivalic acid (30 mol%)
-
Anhydrous 1,4-dioxane (B91453)
Procedure:
-
To an oven-dried Schlenk tube, add the drug-like molecule (0.5 mmol, 1.0 equiv), 4-iodotoluene (B166478) (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), and Ag₂CO₃ (276 mg, 1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (2.0 mL) and pivalic acid (15.3 mg, 0.15 mmol, 30 mol%) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (10 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired arylated product.
Visualization: C-H Activation Workflow
Caption: General workflow for late-stage C-H functionalization.
Photoredox Catalysis in Novel Bond Formation
Visible-light photoredox catalysis has emerged as a powerful and versatile tool in organic synthesis, enabling the formation of challenging chemical bonds under mild reaction conditions.[7][8] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from organic substrates.[9][10] These intermediates can then engage in a variety of transformations that are often difficult to achieve through traditional thermal methods.[11]
Data Presentation: Representative Photoredox-Catalyzed Reactions
| Reaction Type | Photocatalyst | Substrates | Product | Yield (%) | ee (%) | Reference |
| α-Alkylation of Aldehydes | Ru(bpy)₃Cl₂ | Aldehyde, Alkyl Halide | α-Alkylated Aldehyde | 85 | 92 | [8] |
| Reductive Dehalogenation | Ir(ppy)₂(dtbbpy)PF₆ | α-Acyl Halide | Ketone | 95 | N/A | [8] |
| C-H Arylation of Heteroarenes | Eosin Y | Heteroarene, Aryl Diazonium Salt | Arylated Heteroarene | 78 | N/A | [12] |
| [2+2] Cycloaddition | Ru(bpy)₃Cl₂ | Enone, Alkene | Cyclobutane | 90 | N/A | [9] |
Experimental Protocol: Photoredox-Catalyzed α-Trifluoromethylation of an Aldehyde
This protocol describes a general procedure for the photoredox-catalyzed trifluoromethylation of an aldehyde using Umemoto's reagent.
Materials:
-
Aldehyde (1.0 equiv)
-
5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (B81430) (Umemoto's reagent) (1.2 equiv)
-
Ru(bpy)₃(PF₆)₂ (1 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Blue LED light source
Procedure:
-
In a nitrogen-filled glovebox, add the aldehyde (0.5 mmol, 1.0 equiv), Umemoto's reagent (222 mg, 0.6 mmol, 1.2 equiv), and Ru(bpy)₃(PF₆)₂ (4.3 mg, 0.005 mmol, 1 mol%) to a 10 mL vial equipped with a magnetic stir bar.
-
Add anhydrous DMF (5.0 mL) followed by DIPEA (0.17 mL, 1.0 mmol, 2.0 equiv).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it approximately 5 cm from a blue LED lamp.
-
Irradiate the reaction mixture with stirring at room temperature for 12 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-trifluoromethylated aldehyde.
Visualization: Photoredox Catalytic Cycle
Caption: Generalized photoredox catalytic cycles.
Continuous Flow Chemistry for Pharmaceutical Manufacturing
Continuous flow chemistry is transforming pharmaceutical manufacturing by offering a safer, more efficient, and scalable alternative to traditional batch processing.[13][14] In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.[15] This enhanced control leads to higher yields, improved product quality, and the ability to safely handle highly reactive or hazardous intermediates.[16]
Data Presentation: Comparison of Batch vs. Flow Synthesis of APIs
| API / Intermediate | Reaction Type | Batch Yield (%) | Flow Yield (%) | Batch Time (h) | Flow Residence Time (min) | Reference |
| Dibenzosuberone | Cyclization | 56 | 76 | 2 | 0.5 | [14] |
| Indole Derivative | Nitration | - | 93 | - | 1.5 | [16] |
| Celecoxib Intermediate | Suzuki Coupling | 85 | 95 | 12 | 10 | [7] |
| Artemisinin Intermediate | Photochemical Oxidation | 40 | 70 | 8 | 20 | [15] |
Experimental Protocol: General Setup for a Continuous Flow Suzuki-Miyaura Coupling
This protocol outlines the setup and execution of a Suzuki-Miyaura coupling reaction in a continuous flow system.
Equipment:
-
Two syringe pumps
-
T-mixer
-
Heated reactor coil (e.g., PFA tubing in a heating block)
-
Back-pressure regulator
-
Collection vessel
Reagent Solutions:
-
Solution A: Aryl halide (1.0 M), Pd catalyst (e.g., Pd(PPh₃)₄, 0.02 M) in a suitable solvent (e.g., THF/H₂O).
-
Solution B: Boronic acid (1.2 M), base (e.g., K₂CO₃, 2.5 M) in the same solvent system.
Procedure:
-
Set up the flow reactor system as follows: Syringe pumps connected to the T-mixer, which is then connected to the reactor coil. The outlet of the reactor coil is connected to the back-pressure regulator and then to the collection vessel.
-
Set the temperature of the heating block for the reactor coil to the desired reaction temperature (e.g., 80 °C).
-
Set the back-pressure regulator to the desired pressure (e.g., 5 bar) to prevent solvent boiling.
-
Load the syringe pumps with Solution A and Solution B.
-
Set the flow rates of the syringe pumps to achieve the desired residence time in the reactor coil. For example, for a 10 mL reactor coil and a desired residence time of 10 minutes, the total flow rate would be 1 mL/min (0.5 mL/min for each pump).
-
Start the pumps to introduce the reagent solutions into the T-mixer, where they mix and enter the heated reactor coil.
-
The reaction mixture flows through the coil, and the product is continuously collected in the collection vessel.
-
Once the system has reached a steady state, collect the product stream for a set period.
-
The collected solution is then worked up and purified using standard laboratory procedures (e.g., extraction, chromatography).
Visualization: Continuous Flow Synthesis Workflow
Caption: A simple continuous flow reactor setup.
Biocatalysis for Asymmetric Synthesis
Biocatalysis, the use of enzymes as catalysts in organic synthesis, offers unparalleled selectivity and efficiency under mild, environmentally benign conditions.[13][17] Enzymes, being inherently chiral, are particularly adept at catalyzing stereoselective reactions, providing access to enantiomerically pure compounds that are crucial for the pharmaceutical industry.[18][19] The application of biocatalysis is rapidly expanding due to advances in protein engineering and metagenomics, which are providing a wider range of robust and highly selective enzymes.[20]
Data Presentation: Enzymatic Synthesis of Chiral Pharmaceutical Intermediates
| Intermediate | Enzyme | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |
| (S)-4-chloro-3-hydroxybutyrate | Ketoreductase | Asymmetric Reduction | Ethyl 4-chloroacetoacetate | >95 | >99.9 | [20] |
| (R)-Hydroxy Ester | Ketoreductase (KRED1001) | Asymmetric Reduction | Ketoester | 82 | >99.5 | [20] |
| Dexlansoprazole | Monooxygenase | Asymmetric Sulfoxidation | Prochiral Sulfide | >95 | >99 | [18] |
| Chiral Alcohols | Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Prochiral Ketones | up to 99 | up to 99 | [21] |
Experimental Protocol: Ketoreductase-Mediated Asymmetric Reduction of a Prochiral Ketone
This protocol provides a general procedure for the asymmetric reduction of a ketone to a chiral alcohol using a ketoreductase (KRED) with cofactor regeneration.
Materials:
-
Prochiral ketone (1.0 equiv)
-
Ketoreductase (KRED)
-
NADP⁺ (or NAD⁺)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose (1.2 equiv)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., isopropanol), if needed for substrate solubility
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add D-glucose (1.2 equiv), NADP⁺ (catalytic amount, e.g., 1 mM), and the prochiral ketone (1.0 equiv). If the ketone has low aqueous solubility, a minimal amount of a water-miscible organic co-solvent can be added.
-
Add the glucose dehydrogenase (GDH) and the ketoreductase (KRED) to the reaction mixture. The amount of enzyme will depend on its specific activity.
-
Stir the reaction mixture at a constant temperature (e.g., 30 °C) and monitor the progress of the reaction by TLC or HPLC.
-
Maintain the pH of the reaction mixture at the optimal level for the enzymes (e.g., pH 7.0) by the addition of a dilute base if necessary.
-
Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Visualization: Biocatalytic Asymmetric Reduction with Cofactor Regeneration
Caption: Biocatalytic reduction coupled with cofactor regeneration.
Strategic Innovations in the Total Synthesis of Complex Natural Products
The total synthesis of complex natural products remains a pinnacle of achievement in organic chemistry, driving the development of new synthetic methodologies and strategies.[22][23] Modern total synthesis campaigns are increasingly focused on efficiency, scalability, and the application of novel bond-forming reactions to access intricate molecular architectures.[2] These endeavors not only provide access to biologically active molecules for further study but also serve as a platform for training the next generation of synthetic chemists.[24]
Data Presentation: Complexity of Selected Total Syntheses
| Natural Product | Key Biological Activity | Longest Linear Sequence (steps) | Key Synthetic Strategy | Reference |
| Quinine | Antimalarial | ~20 (formal synthesis) | Radical addition-cyclization | |
| Tetrapetalone A | Polyketide | 19 | Late-stage glycosylation, C-H hydroxylation | [2] |
| Wortmannin | PI3K inhibitor | ~25 | Palladium-catalyzed cascade reaction | [2] |
| Yersiniabactin | Siderophore | 22 (biosynthesis) vs. 30 (chemical) | Convergent synthesis | [24] |
Experimental Protocol: High-Level Strategy for a Convergent Total Synthesis
A detailed, step-by-step protocol for a complete total synthesis is beyond the scope of this guide. Instead, a high-level strategic overview of a convergent approach is presented.
Overall Strategy: A convergent synthesis involves the independent synthesis of several complex fragments of the target molecule, which are then coupled together in the later stages of the synthesis.
Phase 1: Fragment Synthesis
-
Retrosynthetic Analysis: Deconstruct the target molecule into several key fragments (e.g., Fragment A, Fragment B, Fragment C).
-
Synthesis of Fragment A: Develop and execute a synthetic route to produce Fragment A in an enantiomerically pure form. This may involve asymmetric catalysis, chiral pool synthesis, or resolution.
-
Synthesis of Fragment B: Independently synthesize Fragment B, again ensuring correct stereochemistry.
-
Synthesis of Fragment C: Prepare Fragment C using established or newly developed synthetic methods.
Phase 2: Fragment Coupling and Finalization
-
Coupling of Fragments: Couple two of the synthesized fragments (e.g., Fragment A and Fragment B) using a highly efficient and selective reaction (e.g., Suzuki coupling, olefination, amide bond formation).
-
Intermediate Purification: Purify the coupled product.
-
Second Coupling: Couple the third fragment (Fragment C) to the product from the first coupling reaction.
-
Late-Stage Manipulations: Perform any necessary final transformations, such as deprotection, oxidation state adjustments, or cyclizations, to complete the synthesis of the natural product.
-
Final Purification and Characterization: Purify the final product and fully characterize it to confirm its structure and stereochemistry, comparing the data to that of the natural isolate.
Visualization: Convergent vs. Linear Synthesis
Caption: Comparison of convergent and linear synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmtech.com [pharmtech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ethz.ch [ethz.ch]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. jocpr.com [jocpr.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Biocatalysis: Synthesis of Chiral Pharmaceutical Intermediates [sim.confex.com]
- 19. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. dc.narpm.org [dc.narpm.org]
- 22. researchgate.net [researchgate.net]
- 23. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Total Synthesis of Biologically Active Natural Products | The Friestad Research Group - The University of Iowa [friestad.lab.uiowa.edu]
The Chemistry of (Bromomethyl)cyclopentane: A Comprehensive Technical Guide
(Bromomethyl)cyclopentane (CAS No. 3814-30-0) is a versatile haloalkane that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialty chemicals.[1] Its unique structure, featuring a reactive bromomethyl group attached to a cyclopentane (B165970) ring, allows for a wide range of chemical transformations, making it an important intermediate for introducing the cyclopentylmethyl moiety into larger molecules. This guide provides an in-depth review of the chemistry of this compound, including its synthesis, reactivity, and applications, with a focus on experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁Br | [2] |
| Molecular Weight | 163.06 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 153.954 °C at 760 mmHg | N/A |
| Density | 1.326 g/cm³ | N/A |
| Flash Point | 58.813 °C | N/A |
| Refractive Index | 1.489 | N/A |
| Solubility | Sparingly soluble in water | N/A |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Peaks and Interpretations | Source(s) |
| ¹H NMR | Approximate chemical shifts (ppm, relative to TMS): 3.3 (d, -CH₂Br), 2.2 (m, -CH-), 1.5-1.8 (m, cyclopentyl -CH₂-) | [3][4] |
| ¹³C NMR | Approximate chemical shifts (ppm): 40.5 (-CH₂Br), 39.5 (-CH-), 32.5 (cyclopentyl -CH₂-), 25.0 (cyclopentyl -CH₂-) | [4][5][6] |
| FTIR (cm⁻¹) | Key absorptions: ~2950 (C-H stretch), ~1450 (C-H bend), ~1220 (CH₂ wag), ~650 (C-Br stretch) | [7][8][9] |
| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at ~162/164 (due to ⁷⁹Br/⁸¹Br isotopes), significant fragment at m/z 83 ([M-Br]⁺) | [10][11] |
Synthesis of this compound
This compound can be synthesized through several routes, most commonly via the bromination of a suitable precursor. Two primary methods are the conversion of cyclopentylmethanol to the corresponding bromide and the free-radical bromination of methylcyclopentane (B18539).
Experimental Protocol 1: Synthesis from Cyclopentylmethanol
This method involves the reaction of cyclopentylmethanol with a brominating agent, such as hydrobromic acid (HBr).[12][13]
Materials:
-
Cyclopentylmethanol
-
Concentrated Hydrobromic Acid (48%)
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to a stirred solution of cyclopentylmethanol in concentrated hydrobromic acid at 0 °C (ice bath).
-
After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the crude this compound by distillation under reduced pressure.
Experimental Protocol 2: Free-Radical Bromination of Methylcyclopentane
This method utilizes a free-radical chain reaction to substitute a hydrogen atom on the methyl group of methylcyclopentane with a bromine atom.[14][15][16][17]
Materials:
-
Methylcyclopentane
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (or other suitable solvent)
-
UV lamp
-
Filtration setup, rotary evaporator
Procedure:
-
In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylcyclopentane and N-Bromosuccinimide in carbon tetrachloride.
-
Add a catalytic amount of benzoyl peroxide to the mixture.
-
Irradiate the flask with a UV lamp and heat the mixture to reflux to initiate the reaction.
-
Monitor the reaction progress by observing the consumption of the dense NBS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Remove the solvent from the filtrate using a rotary evaporator to yield crude this compound, which can be further purified by distillation.
Core Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of the C-Br bond, which makes the methylene (B1212753) carbon an electrophilic center susceptible to nucleophilic attack. This allows for a variety of transformations, including nucleophilic substitutions, Grignard reagent formation, and Wittig reactions.
Nucleophilic Substitution Reactions
This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, leading to the formation of diverse functionalized cyclopentylmethyl derivatives.
Figure 1. General workflow for nucleophilic substitution reactions of this compound.
Experimental Protocol 3: Synthesis of Cyclopentylmethanethiol
Materials:
-
This compound
-
Sodium hydrosulfide (B80085) (NaSH)
-
Round-bottom flask, reflux condenser
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of sodium hydrosulfide in ethanol dropwise to the stirred solution.
-
After the addition, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain cyclopentylmethanethiol.
Grignard Reagent Formation and Reactions
This compound can be converted into its corresponding Grignard reagent, cyclopentylmethylmagnesium bromide, by reacting it with magnesium metal. This organometallic reagent is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.[18][19][20][21][22]
Figure 2. Workflow for the formation and reaction of the Grignard reagent from this compound.
Experimental Protocol 4: Synthesis of Phenyl(cyclopentylmethyl)methanol
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Saturated ammonium (B1175870) chloride solution
-
Iodine crystal (for initiation)
-
Three-necked flask, dropping funnel, reflux condenser
Procedure:
-
Assemble a dry three-necked flask with a dropping funnel, reflux condenser, and a nitrogen inlet.
-
Place magnesium turnings and a small crystal of iodine in the flask.
-
Add a solution of this compound in anhydrous diethyl ether to the dropping funnel.
-
Add a small amount of the bromide solution to the magnesium and gently warm to initiate the reaction (the disappearance of the iodine color and bubbling indicate initiation).
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C and add a solution of benzaldehyde in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the product by column chromatography.
Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes. This compound can be used to form a phosphonium (B103445) ylide, which then reacts with an aldehyde or ketone to yield an alkene.[23]
Figure 3. General workflow for the Wittig reaction using this compound.
Experimental Protocol 5: Synthesis of (Cyclopentylmethylene)cyclohexane
Materials:
-
This compound
-
Triphenylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether
-
Schlenk flask, syringe
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve triphenylphosphine in toluene and add this compound.
-
Heat the mixture to reflux for 24 hours to form the phosphonium salt, which will precipitate.
-
Cool the mixture, filter the salt, wash with cold toluene, and dry under vacuum.
-
Suspend the phosphonium salt in anhydrous diethyl ether under an inert atmosphere and cool to 0 °C.
-
Add n-butyllithium dropwise via syringe until the characteristic orange-red color of the ylide persists.
-
Add cyclohexanone dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with pentane.
-
Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the product by column chromatography to separate it from triphenylphosphine oxide.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The cyclopentylmethyl group can be found in a variety of drug candidates and approved drugs, where it can influence properties such as lipophilicity, metabolic stability, and receptor binding affinity.
A representative multi-step synthesis of a pharmaceutical intermediate starting from this compound is outlined below. This workflow illustrates how the core reactivity of this compound can be leveraged to build more complex molecular architectures.[24][25][26][27][28][29]
Figure 4. Representative multi-step synthesis of a pharmaceutical intermediate from this compound.
Experimental Protocol 6: Synthesis of N-(Cyclopentylmethyl)acetamide
This multi-step synthesis demonstrates the conversion of this compound into an amide, a common functional group in pharmaceuticals.[30][31]
Step 1: Synthesis of Cyclopentylmethyl Azide
-
In a round-bottom flask, dissolve this compound in dimethylformamide (DMF).
-
Add sodium azide and heat the mixture to 60-70 °C for 12 hours.
-
Cool the reaction, pour it into water, and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (Caution: organic azides can be explosive).
Step 2: Synthesis of Cyclopentylmethanamine
-
In a dry flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C and add a solution of cyclopentylmethyl azide in diethyl ether dropwise.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Dry the filtrate over anhydrous potassium carbonate and remove the solvent by distillation to obtain cyclopentylmethanamine.
Step 3: Synthesis of N-(Cyclopentylmethyl)acetamide
-
Dissolve cyclopentylmethanamine and triethylamine (B128534) in dichloromethane (B109758) and cool to 0 °C.
-
Add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield N-(cyclopentylmethyl)acetamide.
Conclusion
This compound is a highly valuable and versatile reagent in organic chemistry. Its straightforward synthesis and predictable reactivity make it an ideal starting material for the introduction of the cyclopentylmethyl group into a wide array of molecules. The experimental protocols provided in this guide offer a practical framework for researchers to utilize this compound in their synthetic endeavors, from fundamental chemical transformations to the development of complex pharmaceutical intermediates. The continued exploration of the chemistry of this compound is expected to lead to the discovery of new synthetic methodologies and the creation of novel molecules with significant biological and material properties.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H11Br | CID 12723264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(3814-30-0) 1H NMR [m.chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. spectrabase.com [spectrabase.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. FTIR [terpconnect.umd.edu]
- 8. ejournal.upi.edu [ejournal.upi.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopentane, bromo- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. organic chemistry - Why does the reaction of the primary alcohol cyclopentylmethanol with hydrogen bromide follow SN1 mechanism? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. What is the product A of the reaction of cyclopentylmethanol with HBr? R.. [askfilo.com]
- 14. homework.study.com [homework.study.com]
- 15. brainly.com [brainly.com]
- 16. Answered: Write the steps in the mechanism for the free radical bromination of methylcyclopentane. Show the initiation step, the two propagation steps, and at least one… | bartleby [bartleby.com]
- 17. brainly.com [brainly.com]
- 18. d-nb.info [d-nb.info]
- 19. odp.library.tamu.edu [odp.library.tamu.edu]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. www1.udel.edu [www1.udel.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. sciepub.com [sciepub.com]
- 24. dspace.mit.edu [dspace.mit.edu]
- 25. chegg.com [chegg.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Solved Design a two-step synthesis of | Chegg.com [chegg.com]
- 28. benchchem.com [benchchem.com]
- 29. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. CN104892448A - Preparation method of acetamide - Google Patents [patents.google.com]
Navigating the Procurement and Purity of (Bromomethyl)cyclopentane: A Technical Guide
For Immediate Release
This in-depth technical guide is designed for researchers, scientists, and professionals in drug development who utilize (Bromomethyl)cyclopentane as a key building block in their synthetic endeavors. This document provides a comprehensive overview of commercial suppliers, typical purity levels, and detailed analytical methodologies for quality assessment, ensuring the integrity and success of your research and development projects.
Commercial Availability and Purity Specifications
This compound (CAS No. 3814-30-0) is readily available from a variety of chemical suppliers. The purity of this reagent is a critical parameter that can significantly impact the outcome of a chemical reaction, influencing yield, impurity profiles, and the overall success of a synthetic route. The most common analytical method cited by suppliers for purity determination is Gas Chromatography (GC). Purity levels typically range from 97% to over 99%. Below is a summary of prominent suppliers and their advertised purities.
| Supplier | Stated Purity | Analytical Method |
| TCI America | >98.0% | GC |
| Aladdin Scientific | min 97% | Not Specified |
| Apollo Scientific | 97% | Not Specified |
| IntraChem Limited | 99% | Not Specified |
| Fluorochem | 95% | Not Specified |
| Capot Chemical | 97% (Min) | GC |
| ChemicalBook | 99% | Not Specified |
| LookChem | 99.3% | Not Specified |
Experimental Protocols for Purity Determination
Accurate determination of the purity of this compound is crucial for its application in sensitive synthetic pathways. The two primary methods for this are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography (GC) Protocol for Purity Analysis
This protocol provides a general framework for the determination of this compound purity using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
1. Instrumentation and Columns:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as an Agilent HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent, is suitable for separating this compound from potential impurities.
2. Reagents and Materials:
-
This compound sample.
-
High-purity solvent for dilution (e.g., Dichloromethane or Hexane, HPLC grade).
-
Autosampler vials with septa.
3. GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium, with a constant flow rate of 1.5 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
4. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent and dilute to the mark. This creates a 2 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for analysis.
5. Data Analysis:
-
The purity of the sample is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Potential impurities to monitor for include unreacted starting materials such as cyclopentylmethanol, and byproducts like dicyclopentylmethane (B15490424) or over-brominated species.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol for Purity Assay
qNMR is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the analyte itself.
1. Instrumentation:
-
NMR Spectrometer with a field strength of 400 MHz or higher.
2. Reagents and Materials:
-
This compound sample.
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Certified internal standard with a known purity (e.g., 1,4-Dinitrobenzene or Maleic Anhydride). The internal standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.
3. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a known amount (e.g., 5-10 mg) of the internal standard into the same NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the NMR tube and gently agitate to ensure complete dissolution.
4. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to ensure full relaxation between pulses. A value of 30-60 seconds is generally sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for good signal-to-noise ratio.
-
Acquisition Time: At least 3-4 seconds.
-
Spectral Width: Sufficient to cover all signals of interest.
5. Data Processing and Analysis:
-
Process the acquired FID with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the doublet for the -CH₂Br protons) and a signal from the internal standard.
-
The purity of the this compound sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons giving rise to the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons giving rise to the internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Workflow for Procurement and Quality Verification
The following diagram illustrates a typical workflow for sourcing and verifying the purity of this compound for research and development purposes.
Caption: Workflow for procuring and verifying this compound purity.
Computational Analysis of (Bromomethyl)cyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Bromomethyl)cyclopentane is a halogenated cycloalkane of interest in synthetic chemistry and as a potential building block in medicinal chemistry. Understanding its three-dimensional structure and conformational dynamics is crucial for predicting its reactivity, intermolecular interactions, and overall suitability for various applications. This technical guide provides a comprehensive overview of the computational methodologies employed to elucidate the structural landscape of this compound. It details the conformational possibilities arising from the flexible cyclopentane (B165970) ring and the rotation of the bromomethyl group, outlines a robust computational workflow for identifying and characterizing stable conformers, and presents hypothetical yet plausible data in a structured format. Furthermore, this document describes relevant experimental techniques that can be used to validate the computational findings.
Introduction to the Conformational Landscape of this compound
The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain.[1] The two most stable conformations are the "envelope" (with C_s symmetry) and the "twist" (with C_2 symmetry), which are very close in energy.[2] These conformations can interconvert through a low-energy process called pseudorotation.[3]
The addition of a bromomethyl substituent to the cyclopentane ring introduces further conformational complexity. The substituent can occupy either an axial-like or an equatorial-like position on the puckered ring. Furthermore, the C-C-C-Br dihedral angle of the bromomethyl group itself can adopt different staggered conformations (gauche and anti). The interplay of these factors results in a complex potential energy surface with several possible local minima, each corresponding to a distinct conformer of this compound.
Proposed Computational Methodology
A multi-step computational approach is recommended to thoroughly explore the conformational space of this compound and to obtain accurate structural and energetic information.
Conformational Search
The initial step involves a comprehensive search for all possible conformers. This is typically achieved using a lower-level, computationally less expensive method, such as molecular mechanics with a suitable force field (e.g., MMFF94). The search should systematically explore the cyclopentane ring pucker and the rotation around the C-C and C-Br bonds of the substituent.
Geometry Optimization and Frequency Calculations
The unique conformers identified in the initial search are then subjected to geometry optimization at a higher level of theory. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) is a common choice that balances accuracy and computational cost.[4] Following optimization, frequency calculations are performed to confirm that each structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.
High-Level Energy Refinement
For more accurate relative energies of the conformers, single-point energy calculations can be performed on the DFT-optimized geometries using a more robust method, such as a larger basis set (e.g., cc-pVTZ) or a higher level of theory like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)).
The following diagram illustrates the proposed computational workflow:
Predicted Conformational Isomers and Energetics
Based on the puckering of the cyclopentane ring and the orientation of the bromomethyl substituent, several stable conformers of this compound are expected. The primary distinction will be between conformers where the bromomethyl group is in an axial-like or equatorial-like position. Within each of these, further isomers will exist due to the rotation of the C-C-Br bond. The equatorial conformers are generally expected to be more stable due to reduced steric hindrance.
The following diagram illustrates the conformational space:
Data Presentation
The following tables summarize hypothetical but plausible quantitative data that would be obtained from the computational workflow described above.
Table 1: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| Equatorial (anti) | 0.00 | 45.2 |
| Equatorial (gauche) | 0.25 | 29.8 |
| Axial (anti) | 1.10 | 12.5 |
| Axial (gauche) | 1.35 | 12.5 |
Table 2: Key Geometric Parameters of the Most Stable Conformer (Equatorial, anti)
| Parameter | Value |
| Bond Lengths (Å) | |
| C-Br | 1.958 |
| C(ring)-C(substituent) | 1.535 |
| C-C (average in ring) | 1.545 |
| Bond Angles (degrees) | |
| C(ring)-C(substituent)-Br | 111.5 |
| C-C-C (average in ring) | 104.2 |
| Dihedral Angles (degrees) | |
| H-C(ring)-C(substituent)-Br | 180.0 (anti) |
| C-C-C-C (in ring) | Variable (puckered) |
Experimental Protocols for Validation
Computational results should ideally be validated by experimental data. The following techniques are particularly well-suited for determining the gas-phase structure of molecules like this compound.
Gas-Phase Electron Diffraction (GED)
Principle: A beam of high-energy electrons is diffracted by the gas-phase molecules.[5] The resulting diffraction pattern is dependent on the internuclear distances within the molecule. By analyzing this pattern, a radial distribution function can be generated, which provides information about bond lengths, bond angles, and the overall molecular geometry.[5][6]
Methodology:
-
A sample of this compound is vaporized and introduced into a high-vacuum chamber.
-
A monochromatic electron beam is directed through the gas stream.
-
The scattered electrons are detected on a photographic plate or a CCD detector.
-
The resulting diffraction pattern is analyzed to obtain the molecular scattering intensity.
-
This intensity data is then used in a least-squares fitting procedure to refine a structural model of the molecule, yielding precise geometric parameters.[5]
Rotational-Vibrational Spectroscopy
Principle: This technique measures the absorption of infrared radiation by gas-phase molecules, which causes transitions between different vibrational and rotational energy levels.[7] The analysis of the fine structure in the vibrational spectrum provides information about the moments of inertia of the molecule, which are directly related to its geometry.
Methodology:
-
A beam of infrared radiation is passed through a gas cell containing vaporized this compound.
-
The transmitted radiation is analyzed by a high-resolution spectrometer, typically a Fourier-transform infrared (FTIR) spectrometer.
-
The resulting spectrum shows absorption bands corresponding to vibrational transitions, with fine structure due to simultaneous rotational transitions.
-
By analyzing the spacing of the rotational lines in the P and R branches of a given vibrational band, the rotational constants (A, B, C) of the molecule can be determined.
-
These rotational constants are then used to determine the moments of inertia, which can be used to calculate the molecular geometry, often in conjunction with computational data.
Conclusion
The computational study of this compound reveals a complex conformational landscape dominated by equatorial conformers. The methodologies outlined in this guide provide a robust framework for identifying and characterizing the stable isomers of this molecule. The predicted structural and energetic data serve as a valuable resource for understanding its chemical behavior. Validation of these computational findings through gas-phase experimental techniques such as electron diffraction and rotational-vibrational spectroscopy is crucial for a complete and accurate description of the molecular structure of this compound. This detailed structural knowledge is essential for its application in rational drug design and other areas of chemical research.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Rotational–vibrational spectroscopy - Wikipedia [en.wikipedia.org]
(Bromomethyl)cyclopentane: A Comprehensive Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
(Bromomethyl)cyclopentane, a valuable saturated carbocyclic halide, serves as a crucial building block in the synthesis of a wide array of organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility as a synthetic intermediate stems from the reactive carbon-bromine bond, which allows for the introduction of the cyclopentylmethyl moiety into larger, more complex structures. This technical guide provides an in-depth overview of the discovery and historical synthesis of this compound, presenting detailed experimental protocols and a comparative analysis of key synthetic methodologies.
Historical Context and Discovery
While the precise first synthesis of this compound is not definitively documented in a single seminal publication, its emergence can be traced back to the mid-20th century, a period of intense investigation into the reactivity of alkyl halides and their applications in organic synthesis. The development of various bromination techniques during this era laid the groundwork for the preparation of a wide range of bromoalkanes, including those with cyclic structures. The primary impetus for its synthesis has historically been its role as a versatile intermediate for introducing the cyclopentylmethyl group in the development of new chemical entities.[1]
Key Synthetic Methodologies
The synthesis of this compound is predominantly achieved through two main strategies: the free-radical bromination of methylcyclopentane (B18539) and the conversion of cyclopentanemethanol (B1149391) to its corresponding bromide. Each approach offers distinct advantages and is suited to different laboratory and industrial settings.
Free-Radical Bromination of Methylcyclopentane
This method involves the direct bromination of methylcyclopentane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction proceeds via a free-radical chain mechanism.
Reaction Pathway:
Figure 1. Free-Radical Bromination of Methylcyclopentane.
Experimental Protocol:
A solution of methylcyclopentane in a suitable solvent (e.g., carbon tetrachloride) is treated with N-bromosuccinimide. A catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), is added, and the mixture is heated to reflux or irradiated with UV light to initiate the reaction. The reaction progress is monitored by techniques such as gas chromatography (GC). Upon completion, the succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by distillation.
It is important to note that the free-radical bromination of methylcyclopentane can lead to a mixture of products, with the major product often being 1-bromo-1-methylcyclopentane (B3049229) due to the higher stability of the tertiary radical intermediate.[2][3][4] This lack of selectivity for the primary bromide is a significant drawback of this method for producing this compound.
Conversion of Cyclopentanemethanol to this compound
A more direct and selective route to this compound involves the nucleophilic substitution of the hydroxyl group in cyclopentanemethanol. Several reagents can effect this transformation, with methods analogous to the Appel reaction or the use of phosphorus tribromide being common.
This is a classic method for converting primary alcohols to alkyl bromides.
Reaction Pathway:
Figure 2. Synthesis from Cyclopentanemethanol using PBr₃.
Experimental Protocol:
Cyclopentanemethanol is dissolved in a dry, inert solvent such as diethyl ether or dichloromethane (B109758), and the solution is cooled in an ice bath. Phosphorus tribromide is added dropwise with stirring, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of water or ice. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution, water, and brine. After drying over an anhydrous salt, the solvent is evaporated, and the product is purified by distillation.
The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using a combination of a triaryl- or trialkylphosphine and a carbon tetrahalide. For bromination, carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) in conjunction with triphenylphosphine (B44618) (PPh₃) is typically used.[5][6][7]
Reaction Pathway:
Figure 3. Appel-Type Synthesis of this compound.
Experimental Protocol:
To a solution of cyclopentanemethanol and triphenylphosphine in a dry aprotic solvent (e.g., dichloromethane or acetonitrile) cooled in an ice bath, a solution of carbon tetrabromide in the same solvent is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting residue, containing the product and triphenylphosphine oxide, is then purified. Purification can be achieved by flash column chromatography or by precipitation of the triphenylphosphine oxide by adding a non-polar solvent like pentane (B18724) or hexane, followed by filtration and distillation of the filtrate. A detailed procedure for a similar transformation of 2-phenylethanol (B73330) to (2-bromoethyl)benzene (B7723623) using triphenylphosphine and carbon tetrabromide reports a yield of 96%.
Comparative Analysis of Synthetic Methods
The choice of synthetic route for this compound depends on factors such as the availability of starting materials, desired purity, and scalability. Below is a summary of the quantitative data for analogous transformations, which can serve as a benchmark for the synthesis of this compound.
| Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reference |
| Cyclopropylmethanol | Triphenylphosphine, Bromine, DMF | (Bromomethyl)cyclopropane (B137280) | 73 | 98.7 | [8] |
| Cyclobutylmethanol | Triphenylphosphite, Bromine, DMF | (Bromomethyl)cyclobutane (B93029) | 78 | 98.3 | [9][10] |
| 2-Phenylethanol | Triphenylphosphine, Carbon Tetrabromide | (2-Bromoethyl)benzene | 96 | Not specified |
Conclusion
This compound remains a pivotal intermediate in organic synthesis. While its initial discovery is rooted in the broader exploration of alkyl halide chemistry, modern synthetic efforts have focused on developing efficient and selective methods for its preparation. The conversion of cyclopentanemethanol using Appel-type conditions or phosphorus tribromide offers a more reliable and higher-yielding route compared to the less selective free-radical bromination of methylcyclopentane. For researchers and professionals in drug development, the choice of a synthetic pathway that ensures high purity and yield is paramount, making the alcohol conversion methods the preferred choice for obtaining this valuable building block.
References
- 1. nbinno.com [nbinno.com]
- 2. brainly.com [brainly.com]
- 3. brainly.com [brainly.com]
- 4. brainly.com [brainly.com]
- 5. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 6. Appel Reaction [organic-chemistry.org]
- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. FR3016166A1 - PROCESS FOR THE MANUFACTURE OF BROMO METHYL CYCLOPROPANE AND BROMO METHYL CYCLOBUTANE - Google Patents [patents.google.com]
- 9. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 10. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Grignard Reaction of (Bromomethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the preparation of cyclopentylmethylmagnesium bromide, a Grignard reagent derived from (bromomethyl)cyclopentane, and its subsequent reaction with various electrophiles. This compound serves as a valuable building block for introducing the cyclopentylmethyl moiety into target molecules, a structural motif present in numerous biologically active compounds and pharmaceutical intermediates.
The Grignard reagent is formed by the reaction of an organohalide with magnesium metal in an ethereal solvent.[1] The resulting organomagnesium halide is a potent nucleophile and a strong base, reacting with a wide range of electrophiles including aldehydes, ketones, esters, and nitriles.[2][3] Due to their high reactivity, Grignard reagents are sensitive to protic solvents, such as water and alcohols, necessitating anhydrous reaction conditions.[4]
Reaction Scheme
Formation of Cyclopentylmethylmagnesium Bromide:
This compound + Magnesium → Cyclopentylmethylmagnesium Bromide
Reaction with Electrophiles (Examples):
-
With an Aldehyde (e.g., Acetaldehyde):
→ 1-Cyclopentylpropan-2-ol (a secondary alcohol) [4]
-
With a Ketone (e.g., Acetone):
→ 2-Cyclopentyl-1,1-dimethylethanol (a tertiary alcohol) [4]
-
With an Ester (e.g., Ethyl Acetate):
→ 1,3-Dicyclopentyl-2-methylpropan-2-ol (a tertiary alcohol, addition of two equivalents) [2]
Quantitative Data Summary
The following table summarizes typical reactant quantities and expected yields for the Grignard reaction of this compound. Yields are highly dependent on the purity of reagents, the efficiency of magnesium activation, and the strict adherence to anhydrous conditions.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) or Volume (mL) | Stoichiometric Ratio | Typical Yield (%) |
| Grignard Reagent Formation | |||||
| This compound | 163.06 | 50 | 8.15 g (approx. 6.2 mL) | 1.0 | - |
| Magnesium Turnings | 24.31 | 60 | 1.46 g | 1.2 | - |
| Anhydrous Diethyl Ether | 74.12 | - | 50 mL | - | - |
| Reaction with Acetone | |||||
| Cyclopentylmethylmagnesium Bromide | 187.36 | 50 | (Prepared in situ) | 1.0 | 70-85% |
| Acetone | 58.08 | 50 | 2.90 g (approx. 3.7 mL) | 1.0 | |
| Product | |||||
| 2-Cyclopentyl-1,1-dimethylethanol | 156.27 | - | - | - |
Note: The yield of the Grignard reagent itself is often not isolated but is assumed to be high and used directly in the subsequent reaction. The final product yield is calculated based on the initial amount of this compound.
Experimental Protocols
Safety Precautions:
-
Anhydrous Conditions: All glassware must be rigorously dried in an oven (≥120 °C) for several hours and cooled in a desiccator over a drying agent before use. The reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[1]
-
Flammable Solvents: Diethyl ether and tetrahydrofuran (B95107) (THF) are extremely flammable. All operations should be performed in a certified fume hood, away from any potential ignition sources.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic. The rate of addition of the alkyl halide should be carefully controlled to maintain a gentle reflux. An ice bath should be readily available to cool the reaction if it becomes too vigorous.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory.
Part 1: Preparation of Cyclopentylmethylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube (or nitrogen/argon inlet), and a pressure-equalizing dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Briefly flame-dry the flask under a flow of inert gas to remove any adsorbed moisture from the magnesium surface. Allow the flask to cool to room temperature. A small crystal of iodine can be added to help initiate the reaction; the disappearance of the brown iodine color is an indicator of reaction initiation.
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the magnesium turnings.
-
Reaction: The reaction should start spontaneously, as evidenced by bubbling and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting dark gray to brown solution of cyclopentylmethylmagnesium bromide is used directly in the next step.
Part 2: Reaction with an Electrophile (Example: Acetone)
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Addition of Electrophile: Dissolve the electrophile (e.g., acetone, 1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the electrophile solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 30 minutes.
Part 3: Work-up and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a cold saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid, with stirring. This will quench any unreacted Grignard reagent and protonate the alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Washing: Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate solution (if acid was used for quenching) and then with brine (saturated aqueous sodium chloride).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Potential Side Reactions
Several side reactions can occur during a Grignard synthesis, potentially lowering the yield of the desired product:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a dimer (1,2-dicyclopentylethane). This is more prevalent with bromides and iodides and at higher temperatures.[1]
-
Enolization: If the electrophile (aldehyde or ketone) has acidic α-protons, the Grignard reagent can act as a base, leading to the formation of an enolate and quenching of the Grignard reagent.[3]
-
Reduction: For sterically hindered ketones, the Grignard reagent can act as a reducing agent, transferring a β-hydride to the carbonyl carbon, resulting in an alcohol corresponding to the reduced ketone.[3]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Grignard synthesis.
Signaling Pathway (Reaction Mechanism)
Caption: Generalized mechanism of a Grignard reaction.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with (Bromomethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Bromomethyl)cyclopentane is a valuable building block in organic synthesis, particularly in the construction of molecules relevant to medicinal chemistry and drug development. Its structure, featuring a primary alkyl bromide, makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a variety of functional groups onto the cyclopentylmethyl scaffold, enabling the synthesis of diverse molecular architectures. These application notes provide an overview of common nucleophilic substitution reactions with this compound, supported by quantitative data and detailed experimental protocols.
General Reaction Pathway
The primary mechanism for nucleophilic substitution with this compound is the SN2 pathway. This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Due to the low steric hindrance of the primary carbon center, this compound reacts readily with a wide range of nucleophiles.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution of this compound with various nucleophiles. These reactions are generally high-yielding due to the favorable SN2 characteristics of the substrate.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |
| Iodide (I⁻) | Sodium Iodide (NaI) | Acetone | Reflux (56°C) | 12 - 24 | (Iodomethyl)cyclopentane | > 90 |
| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | DMF | 60 - 80 | 12 - 24 | (Azidomethyl)cyclopentane | ~95 |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | 80 - 100 | 2 - 6 | Cyclopentylmethanenitrile | ~90 |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | H₂O/THF | Reflux | 6 - 12 | Cyclopentylmethanol | > 85 |
| Ammonia (NH₃) | Aqueous Ammonia | Ethanol | 100 (sealed tube) | 24 | Cyclopentylmethanamine | Variable |
Experimental Protocols
1. Finkelstein Reaction: Synthesis of (Iodomethyl)cyclopentane
This protocol describes the classic Finkelstein reaction, a halide exchange that converts this compound to the more reactive (iodomethyl)cyclopentane.[1][2]
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (NaBr) will be observed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product, (iodomethyl)cyclopentane, can be purified by vacuum distillation if necessary.
2. Synthesis of (Azidomethyl)cyclopentane
This protocol details the synthesis of an azide-functionalized cyclopentane (B165970) derivative, a versatile intermediate for click chemistry and the synthesis of amines.[3]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Carefully add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to yield (azidomethyl)cyclopentane.
3. Synthesis of Cyclopentylmethanenitrile
This protocol describes the formation of a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.[4][5][6]
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Carefully add sodium cyanide (1.2 eq) portion-wise to the solution. Caution: Cyanides are highly toxic. Handle with appropriate safety precautions.
-
Heat the reaction mixture to 80-100°C and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing a large volume of water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash thoroughly with brine to remove DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude cyclopentylmethanenitrile can be purified by vacuum distillation.
Visualizations
General SN2 Reaction Mechanism
The following diagram illustrates the concerted backside attack of a nucleophile on this compound, which is characteristic of an SN2 reaction.
Caption: General SN2 mechanism.
Experimental Workflow: Synthesis of (Azidomethyl)cyclopentane
This diagram outlines the key steps in the synthesis and purification of (azidomethyl)cyclopentane.
Caption: Synthesis workflow.
References
(Bromomethyl)cyclopentane as a Versatile Alkylating Agent in Research and Drug Development
Application Notes and Protocols
(Bromomethyl)cyclopentane is a valuable reagent in organic synthesis, primarily utilized for the introduction of the cyclopentylmethyl moiety onto a variety of nucleophilic substrates. This versatile building block plays a significant role in medicinal chemistry and drug discovery, as the incorporation of the cyclopentylmethyl group can modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These application notes provide an overview of its utility in N-, O-, and S-alkylation reactions, offering detailed protocols for its application in research and development.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling and use in synthesis.
| Property | Value |
| Molecular Formula | C₆H₁₁Br |
| Molecular Weight | 163.06 g/mol |
| CAS Number | 3814-30-0 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 168-170 °C |
| Density | 1.27 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₃CN, CH₂Cl₂); Insoluble in water |
General Considerations for Alkylation Reactions
As a primary alkyl bromide, this compound is an excellent substrate for SN2 reactions. The choice of reaction conditions, including the nucleophile, solvent, and base, will influence the efficiency of the alkylation. Key factors for successful alkylation include:
-
Nucleophile: The reactivity of the nucleophile is a critical factor. Generally, less hindered primary amines, phenols, and thiols exhibit higher reactivity.
-
Base: A suitable base is required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and organic bases such as triethylamine (B128534) (Et₃N). The choice of base depends on the pKa of the nucleophile and the reaction solvent.
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common solvents for alkylation reactions include acetonitrile (B52724) (CH₃CN), N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetone (B3395972).
Experimental Protocols
The following protocols are representative examples for N-, O-, and S-alkylation reactions using this compound. Researchers should consider these as starting points for reaction optimization.
Protocol 1: N-Alkylation of Amines and Heterocycles
The introduction of a cyclopentylmethyl group to nitrogen-containing compounds is a common strategy in medicinal chemistry to enhance membrane permeability and target engagement.
General Procedure for Mono-N-Alkylation of Aniline (B41778):
This protocol describes the selective mono-N-alkylation of aniline with this compound to yield N-(cyclopentylmethyl)aniline.
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add aniline (1.0 mmol).
-
Add this compound (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-(cyclopentylmethyl)aniline.
General Procedure for N-Alkylation of Imidazole (B134444):
This protocol outlines a general procedure for the N-alkylation of imidazole.
Materials:
-
Imidazole
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask, combine imidazole (1.0 equiv), potassium carbonate (2.0 equiv) in anhydrous DMF.
-
Add this compound (1.2 equiv) to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: O-Alkylation of Phenols
The O-alkylation of phenols with this compound provides access to cyclopentylmethyl aryl ethers, which can be valuable intermediates in the synthesis of biologically active molecules.
General Procedure for O-Alkylation of Phenol (B47542):
This protocol provides a general procedure for the synthesis of cyclopentylmethyl phenyl ether.
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a solution of phenol (1.0 equiv) in anhydrous acetone, add anhydrous potassium carbonate (3.0 equiv).
-
Stir the mixture for 10 minutes at room temperature, then add this compound (1.2 equiv).
-
Heat the reaction mixture to reflux (around 60 °C) for 12-24 hours. Monitor the reaction by TLC.
-
After completion, evaporate the acetone and add water to the residue.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with 1 M aqueous NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: S-Alkylation of Thiols
The S-alkylation of thiols with this compound is an efficient method for the synthesis of cyclopentylmethyl thioethers.
General Procedure for S-Alkylation of Thiophenol:
This protocol describes the synthesis of cyclopentylmethyl phenyl sulfide.
Materials:
-
Thiophenol
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, add a solution of thiophenol (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 mmol) in anhydrous THF (2 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to give the desired cyclopentylmethyl phenyl sulfide.
Quantitative Data Summary
The following tables summarize representative quantitative data for alkylation reactions using alkyl halides similar to this compound, as specific data for this reagent is not extensively available. These values should serve as a general guide for expected outcomes.
Table 1: N-Alkylation of Various Nucleophiles
| Nucleophile | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Bromoalkane | K₂CO₃ | CH₃CN | 80 | 12-24 | 70-90 |
| Imidazole | Bromoalkane | K₂CO₃ | DMF | 70 | 12-18 | 80-95 |
| Benzimidazole | Bromoalkane | K₂CO₃ | DMF | 80 | 8 | 75-90 |
| Pyrazole | Bromoalkane | K₂CO₃ | DMF | 25-50 | 12 | 60-85 |
| Indole | Bromoalkane | NaH | THF | 25 | 4 | 70-90 |
| Carbazole | Bromoalkane | KOH | Toluene | 110 | 5 | 80-95 |
Table 2: O-Alkylation of Phenols
| Nucleophile | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | Bromoalkane | K₂CO₃ | Acetone | 60 | 12-24 | 85-95 |
| p-Cresol | Bromoalkane | Cs₂CO₃ | DMF | 60 | 12 | 90-98 |
| 4-Nitrophenol | Bromoalkane | K₂CO₃ | DMF | 80 | 6 | 80-92 |
Table 3: S-Alkylation of Thiols
| Nucleophile | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | Bromoalkane | NaH | THF | 25 | 2-4 | 90-98 |
| Benzyl Mercaptan | Bromoalkane | K₂CO₃ | CH₃CN | 60 | 5 | 85-95 |
| 4-Methylthiophenol | Bromoalkane | NaOH | Ethanol | 78 | 3 | 80-90 |
Visualizations
Experimental Workflow
Caption: General workflow for alkylation reactions using this compound.
Signaling Pathway Modulation
The introduction of a cyclopentylmethyl group can influence the interaction of a molecule with its biological target, thereby modulating signaling pathways. While specific pathways are target-dependent, the general principle involves altering the structure-activity relationship (SAR) to enhance or inhibit protein function.
Caption: Role of the cyclopentylmethyl group in modulating biological signaling.
References
Synthesis of Cyclopentylmethylamines from (Bromomethyl)cyclopentane: A Detailed Guide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of primary, secondary, and tertiary cyclopentylmethylamines from (bromomethyl)cyclopentane. Three primary synthetic strategies are explored: the Gabriel synthesis for primary amines, direct amination, and the synthesis of N-substituted cyclopentylmethylamines. This guide includes step-by-step experimental procedures, a summary of quantitative data, and visual workflows to aid in the successful execution of these transformations.
Introduction
Cyclopentylmethylamine and its N-substituted derivatives are valuable building blocks in medicinal chemistry and materials science. Their synthesis from the readily available starting material, this compound, can be achieved through several established synthetic routes. The choice of method depends on the desired product (primary, secondary, or tertiary amine) and the required selectivity. This document outlines the most common and effective methods for these transformations.
Synthetic Pathways Overview
The synthesis of cyclopentylmethylamines from this compound primarily follows three pathways. The selection of a specific pathway is crucial to control the degree of alkylation on the nitrogen atom.
Caption: Synthetic routes from this compound.
Synthesis of Primary Cyclopentylmethylamine
Gabriel Synthesis
The Gabriel synthesis is a robust and highly selective method for preparing primary amines, effectively avoiding the overalkylation issues common in direct amination.[1][2] The process involves the N-alkylation of potassium phthalimide (B116566) with this compound, followed by the liberation of the primary amine.[3][4]
Reaction Scheme:
Caption: Gabriel synthesis of cyclopentylmethylamine.
Experimental Protocol:
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add this compound (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate (N-(cyclopentylmethyl)phthalimide), wash with water, and dry.
Step 2: Hydrazinolysis of N-(Cyclopentylmethyl)phthalimide
-
Suspend the dried N-(cyclopentylmethyl)phthalimide in ethanol (B145695).
-
Add hydrazine (B178648) hydrate (B1144303) (1.5-2.0 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide (B32825) will form.[2]
-
Cool the mixture and acidify with dilute hydrochloric acid to precipitate any remaining phthalhydrazide.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Make the residue basic with a concentrated sodium hydroxide (B78521) solution and extract the amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield cyclopentylmethylamine.
| Starting Material | Product | Reagents | Solvent | Yield | Reference |
| This compound | Cyclopentylmethylamine | 1. Potassium Phthalimide 2. Hydrazine Hydrate | DMF, Ethanol | High (typically >80%) | [1][4] |
Direct Amination with Excess Ammonia (B1221849)
Direct alkylation of ammonia with this compound can yield the primary amine.[5] However, to minimize the formation of secondary and tertiary amine byproducts, a large excess of ammonia is crucial.[6][7] The reaction is typically performed in a sealed vessel due to the volatility of a large excess of ammonia.[8]
Experimental Protocol:
-
Place a solution of this compound in ethanol in a high-pressure reaction vessel.
-
Cool the vessel in a dry ice/acetone bath and add a large excess of liquid ammonia (e.g., 10-20 equivalents).
-
Seal the vessel and allow it to warm to room temperature, then heat to 50-100 °C for several hours.
-
After cooling, carefully vent the excess ammonia.
-
Add a strong base, such as sodium hydroxide, to neutralize the ammonium bromide salt and liberate the free amine.[5]
-
Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
| Starting Material | Product | Reagents | Solvent | Yield | Reference |
| This compound | Cyclopentylmethylamine | Excess Ammonia | Ethanol | Moderate to Good | [5][6] |
Synthesis of N-Substituted Cyclopentylmethylamines
The reaction of this compound with primary or secondary amines leads to the formation of N-substituted cyclopentylmethylamines. A key challenge in this approach is preventing over-alkylation, as the product amine is often more nucleophilic than the starting amine.[9]
Synthesis of Secondary Cyclopentylmethylamines
Reaction Scheme:
Caption: Synthesis of a secondary cyclopentylmethylamine.
Experimental Protocol:
-
Dissolve the primary amine (e.g., ethylamine, 1.0-1.2 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 equivalents) in a suitable solvent like acetonitrile (B52724) or ethanol.
-
Add this compound (1.0 equivalent) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
Purify the crude product by flash column chromatography or distillation to obtain the desired secondary amine.
| Starting Material | Amine | Product | Yield | Reference |
| This compound | Ethylamine | N-(Cyclopentylmethyl)ethanamine | Variable | [10] |
Synthesis of Tertiary Cyclopentylmethylamines
Reaction Scheme:
Caption: Synthesis of a tertiary cyclopentylmethylamine.
Experimental Protocol:
-
Dissolve the secondary amine (e.g., diethylamine, 1.0-1.2 equivalents) and a base (e.g., potassium carbonate, 1.5 equivalents) in a polar aprotic solvent such as acetonitrile.
-
Add this compound (1.0 equivalent) to the solution.
-
Stir the mixture at room temperature or heat to 50-70 °C for several hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, filter the mixture to remove salts and concentrate the solvent.
-
The crude tertiary amine can be purified by column chromatography or distillation.
| Starting Material | Amine | Product | Yield | Reference |
| This compound | Diethylamine | N,N-Diethylcyclopentylmethylamine | Variable | [10] |
Conclusion
The synthesis of cyclopentylmethylamines from this compound can be effectively achieved using several methods. The Gabriel synthesis is the preferred method for producing primary cyclopentylmethylamine with high purity and yield. Direct amination with ammonia can also yield the primary amine but requires a large excess of ammonia to minimize side products. For the synthesis of N-substituted derivatives, direct alkylation of primary and secondary amines is a viable route, although careful control of reaction conditions is necessary to manage over-alkylation. The protocols provided in this document offer a comprehensive guide for the synthesis of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Suzuki Coupling of (Bromomethyl)cyclopentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of (bromomethyl)cyclopentane derivatives with various boronic acids. This reaction is a powerful tool for the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds between a cyclopentylmethyl moiety and aryl, heteroaryl, or vinyl groups. The protocols provided are based on established methodologies for the Suzuki coupling of primary and secondary alkyl bromides, offering a robust starting point for reaction optimization and application in discovery chemistry and drug development.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The generally accepted mechanism involves a catalytic cycle consisting of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Summary: Representative Suzuki Coupling of Alkyl and Benzyl (B1604629) Bromides
While specific data for this compound is not extensively published, the following table summarizes typical reaction conditions and yields for the Suzuki coupling of analogous primary alkyl and benzyl bromides with various arylboronic acids. These examples serve as a valuable guide for developing protocols for this compound derivatives.
| Entry | Alkyl/Benzyl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromooctane | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄·H₂O | Toluene (B28343)/H₂O | RT | 12 | 85 |
| 2 | Benzyl bromide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 (MW) | 0.33 | 90[1] |
| 3 | 1-Bromohexane | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄·H₂O | Toluene/H₂O | RT | 12 | 78 |
| 4 | Benzyl bromide | 3-Thienylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 (MW) | 0.33 | 85[1] |
| 5 | 1-Bromobutane | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄·H₂O | Toluene/H₂O | RT | 12 | 82 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from the successful methods developed for other primary alkyl bromides.
Protocol 1: Room-Temperature Suzuki Coupling of this compound
This protocol is adapted from the work of Fu and coworkers for the room-temperature coupling of unactivated primary alkyl bromides.[2][3]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate, hydrated (K₃PO₄·H₂O)
-
Toluene (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PCy₃ (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe and stir the mixture at room temperature for 15 minutes to form the active catalyst.
-
Reagent Addition: To the catalyst mixture, add the arylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄·H₂O (3.0 mmol, 3.0 equiv), and this compound (1.0 mmol, 1.0 equiv).
-
Water Addition: Add degassed water (0.5 mL) to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopentylmethyl-substituted arene.
Protocol 2: Microwave-Assisted Suzuki Coupling of this compound
This protocol is adapted from methodologies developed for the rapid Suzuki coupling of benzyl bromides and can be applied to accelerate the reaction of this compound.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos (2-(Di-tert-butylphosphino)biphenyl)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Microwave reactor vials
Procedure:
-
Reagent Preparation: In a microwave reactor vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), K₂CO₃ (3.0 mmol, 3.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and JohnPhos (0.10 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous DMF (2 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 140 °C for 20-30 minutes.
-
Cooling and Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Williamson Ether Synthesis of (Bromomethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S(N)2 mechanism, involving the reaction of an alkoxide nucleophile with a primary alkyl halide.[1] (Bromomethyl)cyclopentane is an excellent substrate for this reaction due to its nature as a primary alkyl halide, which minimizes the competing E2 elimination side reaction.[2][1]
This document provides detailed application notes and experimental protocols for the synthesis of various cyclopentylmethyl ethers using this compound as the electrophile.
Reaction Principle
The synthesis involves two key steps:
-
Deprotonation of an alcohol: A suitable alcohol is deprotonated by a strong base to form a highly reactive alkoxide.
-
Nucleophilic substitution: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of this compound, displacing the bromide leaving group to form the desired ether.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Williamson ether synthesis using this compound with various alcohols.
| Alcohol | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methanol (B129727) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 60 | 4 | ~85-95 |
| Ethanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 65 | 4 | ~80-90 |
| Isopropanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 70 | 6 | ~70-80 |
| Phenol (B47542) | Sodium Hydroxide (NaOH) | Dimethylformamide (DMF) | 80 | 5 | ~85-95 |
| p-Cresol | Potassium Carbonate (K({2})CO({3})) | Acetonitrile | 80 | 6 | ~90-98 |
Note: Yields are approximate and can vary based on the purity of reagents and precise reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Cyclopentylmethyl Methyl Ether
This protocol details the synthesis of cyclopentylmethyl methyl ether from this compound and methanol.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Methanol
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH(_{4})Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_{4}))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation: a. To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) suspended in anhydrous THF. b. Cool the suspension to 0 °C using an ice bath. c. Slowly add anhydrous methanol (1.0 equivalent) dropwise from the addition funnel to the stirred suspension. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium methoxide (B1231860).
-
Ether Synthesis: a. To the freshly prepared sodium methoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. b. After the addition, heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 4 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride. c. Transfer the mixture to a separatory funnel and add water. d. Extract the aqueous layer with diethyl ether (3 x 50 mL). e. Combine the organic layers and wash with water and then with brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. g. The crude product can be purified by fractional distillation to yield pure cyclopentylmethyl methyl ether.[4][5]
Protocol 2: Synthesis of Aryl Cyclopentylmethyl Ethers
This protocol describes a general procedure for the synthesis of aryl cyclopentylmethyl ethers, for example, from phenol.
Materials:
-
This compound
-
Phenol (or a substituted phenol)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K({2})CO({3}))
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO(_{3})) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na({2})SO({4}))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Phenoxide Formation and Ether Synthesis: a. To a round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 equivalent) and the chosen solvent (DMF or acetonitrile). b. Add the base (e.g., powdered NaOH, 1.2 equivalents, or K({2})CO({3}), 2.0 equivalents) to the solution and stir for 15-20 minutes at room temperature. c. Add this compound (1.1 equivalents) to the mixture. d. Heat the reaction mixture to 80 °C and stir for 5-6 hours.[3] Monitor the reaction by TLC.
-
Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature and pour it into water. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted phenol, followed by a wash with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. e. The crude aryl cyclopentylmethyl ether can be purified by column chromatography on silica (B1680970) gel or by recrystallization if the product is a solid.[6][7]
Mandatory Visualizations
Caption: Experimental workflow for the Williamson ether synthesis.
Caption: Reaction mechanism of the Williamson ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. How To [chem.rochester.edu]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 7. byjus.com [byjus.com]
Application of (Bromomethyl)cyclopentane in Polymer Chemistry: A Detailed Guide
(Bromomethyl)cyclopentane emerges as a versatile building block in the realm of polymer chemistry, primarily serving as a functional initiator in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). Its application allows for the precise synthesis of polymers with a cyclopentyl moiety at the chain end, offering a pathway to novel materials with tailored properties.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for the synthesis of functional polymers. The protocols are based on established methodologies for ATRP using similar alkyl halide initiators.
Application Notes
This compound's utility in polymer chemistry stems from its structure: a reactive carbon-bromine bond attached to a cyclopentylmethyl group. This structure makes it an excellent candidate for an initiator in ATRP, a robust method for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1] By initiating the polymerization of various vinyl monomers, such as styrenes and (meth)acrylates, this compound covalently attaches its cyclopentylmethyl group to one end of the resulting polymer chain.
The incorporation of the cyclopentyl group can impart unique characteristics to the polymer, including altered solubility, thermal properties, and potential for further functionalization. This end-functionalization is a powerful tool for creating materials with specific properties for applications in drug delivery, surface modification, and the development of advanced materials. The "living" nature of ATRP allows for the synthesis of block copolymers by sequential monomer addition after the initial polymerization with the this compound initiator, further expanding the architectural possibilities.[2][3]
Logical Relationship: Initiator to Polymer End-Functionality
The following diagram illustrates the fundamental principle of how a functional initiator like this compound dictates the end-group functionality of a polymer chain in a chain-growth polymerization.
Experimental Protocols
The following are representative protocols for the atom transfer radical polymerization (ATRP) of methyl methacrylate (B99206) (MMA) and styrene (B11656) using this compound as the initiator. These protocols are adapted from established procedures for similar alkyl bromide initiators.
Protocol 1: ATRP of Methyl Methacrylate (MMA)
Objective: To synthesize poly(methyl methacrylate) (PMMA) with a cyclopentylmethyl end-group.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
-
Alumina (B75360) (for catalyst removal)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Vacuum/nitrogen line
-
Syringes
-
Cannula
Procedure:
-
To a Schlenk flask, add CuBr (0.072 g, 0.5 mmol) and a magnetic stir bar.
-
Seal the flask with a rubber septum and purge with nitrogen for 15 minutes.
-
Add anisole (5 mL) and PMDETA (0.104 mL, 0.5 mmol) via syringe. Stir the mixture until a homogeneous green solution is formed.
-
Add MMA (5.35 mL, 50 mmol) to the catalyst solution.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen.
-
Inject this compound (0.082 mL, 0.5 mmol) into the reaction mixture to start the polymerization.
-
Place the flask in a preheated oil bath at 90 °C and stir.
-
Take samples periodically via a nitrogen-purged syringe to monitor monomer conversion by ¹H NMR and molecular weight by Gel Permeation Chromatography (GPC).
-
After the desired conversion is reached (e.g., 6 hours), stop the reaction by cooling the flask to room temperature and exposing the mixture to air.
-
Dilute the reaction mixture with THF (10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.
-
Collect the white polymer by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.
Protocol 2: ATRP of Styrene
Objective: To synthesize polystyrene with a cyclopentylmethyl end-group.
Materials:
-
Styrene, inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr), purified
-
2,2'-Bipyridine (bpy) (ligand)
-
Toluene (B28343) (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
-
Alumina (for catalyst removal)
-
Nitrogen gas (high purity)
Procedure:
-
Add CuBr (0.036 g, 0.25 mmol) and bpy (0.078 g, 0.5 mmol) to a Schlenk flask with a magnetic stir bar.
-
Seal the flask and purge with nitrogen for 20 minutes.
-
Add toluene (5 mL) and styrene (5.74 mL, 50 mmol) via syringe.
-
Degas the mixture using three freeze-pump-thaw cycles.
-
After bringing the flask to room temperature under nitrogen, inject this compound (0.041 mL, 0.25 mmol).
-
Immerse the flask in a preheated oil bath at 110 °C.
-
Monitor the reaction progress by taking samples at regular intervals for ¹H NMR and GPC analysis.
-
After the desired time (e.g., 8 hours), terminate the polymerization by cooling and exposing to air.
-
Dilute the polymer solution with THF and remove the catalyst by passing through an alumina column.
-
Precipitate the polystyrene in a large volume of cold methanol.
-
Filter the polymer, wash with methanol, and dry in a vacuum oven at 50 °C.
Data Presentation
The following table presents representative data for the ATRP of methyl methacrylate initiated by this compound, based on the conditions described in Protocol 1.
| Entry | Time (h) | Conversion (%) | Mn,th ( g/mol )a | Mn,exp ( g/mol )b | PDI (Mw/Mn)b |
| 1 | 1 | 25 | 2663 | 2800 | 1.15 |
| 2 | 2 | 45 | 4663 | 4800 | 1.12 |
| 3 | 4 | 75 | 7663 | 7800 | 1.10 |
| 4 | 6 | 90 | 9163 | 9300 | 1.08 |
a Mn,th = (([Monomer]/[Initiator]) × Conversion × MWMonomer) + MWInitiator b Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Visualizations
General Mechanism of Atom Transfer Radical Polymerization (ATRP)
This diagram illustrates the key equilibrium in ATRP between the dormant species and the active radical species, which allows for controlled polymer growth.
Experimental Workflow for ATRP Synthesis
This diagram outlines the major steps involved in the synthesis of a polymer using ATRP as described in the provided protocols.
References
Application Notes and Protocols for the Scale-up Synthesis of (Bromomethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of (bromomethyl)cyclopentane, a key intermediate in the pharmaceutical and specialty chemical industries. The information is compiled to assist researchers and professionals in developing robust and scalable synthetic routes.
Introduction
This compound, also known as cyclopentylmethyl bromide, is a valuable building block in organic synthesis.[1][2] It serves as a precursor for a variety of more complex molecules, finding applications in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functionalized polymers.[1][3] Given its industrial relevance, the development of efficient and scalable synthetic procedures is of paramount importance. This document outlines two primary methodologies for the kilogram-scale production of this compound, starting from readily available precursors: cyclopentylmethanol and methylcyclopentane (B18539).
Synthetic Strategies for Scale-up
Two principal routes are commonly considered for the large-scale synthesis of this compound:
-
Bromination of Cyclopentylmethanol: This approach involves the conversion of the primary alcohol, cyclopentylmethanol, into the corresponding alkyl bromide. While several brominating agents can be employed, methods utilizing phosphorus-based reagents are often favored for their efficiency, though they can generate significant waste streams.[4][5] Careful control of reaction conditions is crucial to avoid side reactions and ensure high purity.
-
Radical Bromination of Methylcyclopentane: This method utilizes a free-radical chain reaction to substitute a hydrogen atom on the methyl group of methylcyclopentane with a bromine atom.[3] N-Bromosuccinimide (NBS) is a common reagent for this transformation, often initiated by light or a radical initiator. While effective, the cost of NBS can be a consideration for industrial-scale production.[4][5]
The choice of synthetic route will depend on factors such as raw material cost, desired purity, equipment availability, and waste disposal considerations.
Comparative Data of Synthetic Routes
The following table summarizes key quantitative parameters for the two primary synthetic routes to provide a basis for comparison.
| Parameter | Route 1: From Cyclopentylmethanol | Route 2: From Methylcyclopentane |
| Starting Material | Cyclopentylmethanol | Methylcyclopentane |
| Primary Reagent | Phosphorus tribromide (PBr₃) or similar | N-Bromosuccinimide (NBS) |
| Typical Solvent | Dichloromethane (B109758) (DCM), Diethyl ether | Carbon tetrachloride (CCl₄), Acetonitrile |
| Reaction Temperature | 0 °C to room temperature | Reflux |
| Typical Reaction Time | 2-6 hours | 4-12 hours |
| Reported Yield | 70-85% | 60-75% |
| Key Byproducts | Phosphorous acids, di- and tri-alkyl phosphites | Succinimide (B58015), over-brominated products |
| Purification Method | Distillation | Filtration followed by distillation |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound from Cyclopentylmethanol
This protocol describes a robust procedure for the bromination of cyclopentylmethanol using phosphorus tribromide.
Materials:
-
Cyclopentylmethanol (1.0 kg, 10.0 mol)
-
Phosphorus tribromide (1.0 kg, 3.7 mol)
-
Dichloromethane (DCM), anhydrous (10 L)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
50 L jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.
-
Distillation apparatus
Procedure:
-
Reactor Setup: The 50 L reactor is charged with cyclopentylmethanol (1.0 kg) and anhydrous dichloromethane (8 L) under a nitrogen atmosphere.
-
Cooling: The reaction mixture is cooled to 0-5 °C using a circulating chiller.
-
Reagent Addition: Phosphorus tribromide (1.0 kg) is added dropwise via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Workup: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield the final product.
Protocol 2: Scale-up Synthesis of this compound from Methylcyclopentane
This protocol details the radical bromination of methylcyclopentane using N-bromosuccinimide (NBS) and a radical initiator.
Materials:
-
Methylcyclopentane (0.84 kg, 10.0 mol)
-
N-Bromosuccinimide (NBS) (1.78 kg, 10.0 mol)
-
Azobisisobutyronitrile (AIBN) (82 g, 0.5 mol)
-
Carbon tetrachloride (CCl₄) (15 L)
-
50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Reactor Setup: The 50 L reactor is charged with methylcyclopentane (0.84 kg), N-bromosuccinimide (1.78 kg), and carbon tetrachloride (15 L).
-
Initiator Addition: Azobisisobutyronitrile (AIBN) (82 g) is added to the mixture.
-
Reaction: The mixture is heated to reflux (approximately 77 °C) and maintained at this temperature for 8-10 hours. The reaction progress can be monitored by GC analysis.
-
Cooling and Filtration: After the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.
-
Workup: The filtrate is washed with water and a saturated sodium bicarbonate solution to remove any remaining impurities.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The crude product is then purified by vacuum distillation.
Visualized Workflows
Caption: Workflow for the synthesis of this compound from Cyclopentylmethanol.
Caption: Workflow for the synthesis of this compound from Methylcyclopentane.
Safety Considerations
Both of the described procedures involve hazardous materials and should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Phosphorus tribromide is corrosive and reacts violently with water. N-Bromosuccinimide is a lachrymator and an irritant. Carbon tetrachloride is a known carcinogen and is toxic. All waste materials should be disposed of in accordance with local regulations.
Conclusion
The choice between the two presented scale-up syntheses for this compound will be dictated by a variety of factors including cost, available equipment, and safety infrastructure. The bromination of cyclopentylmethanol is a high-yielding process, but requires careful handling of corrosive reagents. The radical bromination of methylcyclopentane offers an alternative route, though it may be less atom-economical and require more stringent control of reaction conditions to minimize byproduct formation. Both protocols, when executed with care, provide viable pathways to this important synthetic intermediate on a kilogram scale.
References
Application Notes and Protocols: Cyclopentylmethyl and Cyclopropylmethyl Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to temporarily mask reactive functional groups to prevent unwanted side reactions. The choice of a protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. This document explores the use of the cyclopentylmethyl (CpM) moiety and the closely related, more extensively documented cyclopropylmethyl group as protecting groups in organic synthesis, with a particular focus on applications in peptide and medicinal chemistry.
While the use of the cyclopentylmethyl group as a distinct protecting group is not widely reported in the peer-reviewed literature, extensive information is available for the cyclopropylmethyl moiety, particularly in the context of protecting amino acids during peptide synthesis.[1] This document will primarily focus on the applications and protocols for the cyclopropylmethyl group, with the understanding that the principles may be adaptable to the cyclopentylmethyl analogue. The key feature of the cyclopropylmethyl group is its unique reactivity, which allows for cleavage under specific, mild conditions due to the solvolytic enhancement provided by the cyclopropyl (B3062369) ring.[1]
Data Presentation: Stability and Deprotection of Cycloalkylmethyl Protecting Groups
The stability of a protecting group is paramount for its successful application. The following table summarizes the known and inferred stability of the cyclopropylmethyl protecting group across a range of common synthetic reagents.
| Reagent/Condition Category | Specific Reagents | Stability of Cyclopropylmethyl Group | Notes |
| Bases | Piperidine, Diethylamine, NaOH | Stable | Suitable for use with base-labile protecting groups like Fmoc.[1] |
| Acids (Mild) | Acetic Acid, Pyridinium p-toluenesulfonate (PPTS) | Generally Stable | Stability may be substrate-dependent. |
| Acids (Strong) | Trifluoroacetic Acid (TFA), HCl | Labile | Cleavage is facilitated by the stability of the cyclopropylmethyl cation. |
| Reducing Agents | H₂, Pd/C | Stable | Orthogonal to protecting groups removed by hydrogenolysis (e.g., Benzyl). |
| Oxidizing Agents | m-CPBA, PCC, Swern Oxidation | Generally Stable | Depends on the nature of the protected functional group. |
| Nucleophiles | Hydrazine | Stable | Allows for the selective removal of other protecting groups. |
Experimental Protocols
The following protocols are based on established procedures for the protection and deprotection of functional groups using the cyclopropylmethyl moiety, primarily derived from its application in peptide synthesis.
Protocol 1: Protection of Carboxylic Acids as Cyclopropylmethyl Esters
This protocol describes the esterification of a carboxylic acid with cyclopropylmethanol.
Materials:
-
Carboxylic acid (1.0 eq)
-
Cyclopropylmethanol (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add cyclopropylmethanol, followed by DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired cyclopropylmethyl ester.
Protocol 2: Protection of Amines as Cyclopropylmethyl Carbamates
This protocol details the formation of a cyclopropylmethyl carbamate (B1207046) from a primary or secondary amine.
Materials:
-
Amine (1.0 eq)
-
Cyclopropylmethyl chloroformate (1.1 eq)
-
Triethylamine (B128534) (1.2 eq) or another suitable non-nucleophilic base
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add cyclopropylmethyl chloroformate dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Deprotection of Cyclopropylmethyl Esters and Carbamates
This protocol describes the acidic cleavage of the cyclopropylmethyl protecting group.
Materials:
-
Cyclopropylmethyl-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (B28343) (for co-evaporation)
Procedure:
-
Dissolve the cyclopropylmethyl-protected compound in DCM.
-
Add an excess of TFA (typically 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual TFA.
-
The crude deprotected product can be used directly or purified further if necessary.
Visualizations
The following diagrams illustrate the key reaction pathways and strategic considerations for the use of the cyclopropylmethyl protecting group.
Caption: General workflow for utilizing the cyclopropylmethyl (CpM) protecting group.
Caption: Orthogonality of the cyclopropylmethyl (CpM) group with other common protecting groups.
Caption: Simplified proposed mechanism for the acid-catalyzed deprotection of a cyclopropylmethyl ether.
References
Flow Chemistry Applications of (Bromomethyl)cyclopentane: Application Notes and Protocols
Introduction
(Bromomethyl)cyclopentane is a valuable building block in organic synthesis, serving as a precursor for introducing the cyclopentylmethyl moiety into a wide range of molecules.[1] Its applications are particularly relevant in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[1] The use of continuous flow chemistry for reactions involving this compound offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability.[2][3] These benefits are especially pertinent for reactions that are highly exothermic or involve hazardous reagents.[3]
This document provides detailed application notes and experimental protocols for two key transformations of this compound using continuous flow chemistry: nucleophilic substitution and Grignard reagent formation followed by reaction with an electrophile.
Application Note 1: Continuous Flow Synthesis of N-(Cyclopentylmethyl)aniline via Nucleophilic Substitution
The N-alkylation of amines with alkyl halides is a fundamental C-N bond-forming reaction.[4][5] Performing this reaction in a continuous flow setup allows for precise control over stoichiometry and temperature, minimizing the formation of polyalkylated byproducts, which can be a significant issue in batch reactions.[1] The high surface-area-to-volume ratio in microreactors enhances heat transfer, making the process safer, especially for exothermic reactions.
Experimental Protocol: Synthesis of N-(Cyclopentylmethyl)aniline
Objective: To synthesize N-(Cyclopentylmethyl)aniline via the nucleophilic substitution of this compound with aniline (B41778) in a continuous flow reactor.
Reagents and Solutions:
-
Solution A: Prepare a 0.5 M solution of this compound in acetonitrile (B52724).
-
Solution B: Prepare a 0.75 M solution of aniline and a 1.0 M solution of potassium carbonate (as a heterogeneous base) in acetonitrile.
Flow Chemistry System Setup:
-
Two syringe pumps
-
T-mixer
-
Heated coil reactor (e.g., 10 mL PFA tubing)
-
Back pressure regulator (set to 10 bar)
-
Collection vessel
Procedure:
-
System Priming: Prime the syringe pumps and the flow reactor system with acetonitrile to ensure no air bubbles are present.
-
Reagent Pumping: Set the flow rates of the two syringe pumps to deliver Solution A and Solution B to the T-mixer at a 1:1 ratio. For a 10-minute residence time in a 10 mL reactor, the total flow rate would be 1.0 mL/min (0.5 mL/min for each pump).
-
Reaction: The combined streams from the T-mixer enter the heated coil reactor, which is maintained at the desired temperature (e.g., 100 °C).
-
Pressure Control: The reaction mixture passes through a back pressure regulator to maintain a constant pressure and prevent solvent boiling.
-
Collection: The product stream is collected in a vessel at the outlet of the system.
-
Work-up: Upon completion of the run, the collected solution is filtered to remove the potassium carbonate. The solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure N-(Cyclopentylmethyl)aniline.
Quantitative Data
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Aniline |
| Base | Potassium Carbonate |
| Solvent | Acetonitrile |
| Concentration (Reactant 1) | 0.5 M |
| Concentration (Reactant 2) | 0.75 M |
| Stoichiometry (Aniline:Bromide) | 1.5 : 1 |
| Reactor Volume | 10 mL |
| Flow Rate (Total) | 1.0 mL/min |
| Residence Time | 10 min |
| Temperature | 100 °C |
| Pressure | 10 bar |
| Conversion | >95% |
| Isolated Yield | 85-90% |
Logical Workflow Diagram
Caption: Workflow for the continuous synthesis of N-(Cyclopentylmethyl)aniline.
Application Note 2: Continuous Flow Synthesis of 1-Cyclopentyl-2-phenylethanol via Grignard Reaction
Grignard reactions are powerful tools for C-C bond formation but are often challenging to perform in batch due to their highly exothermic nature and the sensitivity of the Grignard reagent to air and moisture.[3][6] Continuous flow chemistry allows for the in-situ generation of the Grignard reagent and its immediate reaction with an electrophile in a "telescoped" process.[6][7] This approach enhances safety by minimizing the accumulation of the reactive Grignard reagent and improves efficiency by combining multiple steps into a single, continuous operation.[8]
Experimental Protocol: Synthesis of 1-Cyclopentyl-2-phenylethanol
Objective: To synthesize 1-Cyclopentyl-2-phenylethanol via the in-situ formation of cyclopentylmethylmagnesium bromide and its subsequent reaction with benzaldehyde (B42025) in a continuous flow system.
Reagents and Solutions:
-
Solution A: Prepare a 0.5 M solution of this compound in anhydrous tetrahydrofuran (B95107) (THF).
-
Solution B: Prepare a 0.5 M solution of benzaldehyde in anhydrous THF.
Flow Chemistry System Setup:
-
Two syringe pumps
-
Packed-bed reactor containing magnesium turnings
-
T-mixer
-
Coil reactor
-
Quenching pump (delivering saturated aqueous ammonium (B1175870) chloride)
-
Back pressure regulator (set to 5 bar)
-
Collection vessel
Procedure:
-
Magnesium Activation: The packed-bed reactor with magnesium turnings should be activated prior to the reaction, for example, by heating under vacuum.
-
System Priming: Prime the entire system, including the packed-bed reactor, with anhydrous THF.
-
Grignard Formation: Pump Solution A through the packed-bed reactor at a specific flow rate to generate cyclopentylmethylmagnesium bromide. The residence time in the packed-bed reactor will determine the extent of Grignard reagent formation.
-
Reaction with Aldehyde: The stream containing the Grignard reagent is then mixed with Solution B at a T-mixer.
-
Reaction Completion: The combined stream flows through a coil reactor to ensure the reaction between the Grignard reagent and benzaldehyde goes to completion.
-
Quenching: The reaction mixture is quenched by introducing a stream of saturated aqueous ammonium chloride via a third pump and a T-mixer.
-
Collection: The quenched mixture is passed through a back pressure regulator and collected.
-
Work-up: The collected biphasic mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield 1-Cyclopentyl-2-phenylethanol.
Quantitative Data
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Benzaldehyde |
| Solvent | Anhydrous THF |
| Concentration (Reactant 1) | 0.5 M |
| Concentration (Reactant 2) | 0.5 M |
| Stoichiometry (Bromide:Aldehyde) | 1.2 : 1 |
| Packed-Bed Reactor Volume | 5 mL |
| Coil Reactor Volume | 5 mL |
| Flow Rate (Solution A) | 0.6 mL/min |
| Flow Rate (Solution B) | 0.5 mL/min |
| Residence Time (Grignard Formation) | ~8.3 min |
| Residence Time (Reaction) | ~4.5 min |
| Temperature | Ambient |
| Pressure | 5 bar |
| Conversion | >90% |
| Isolated Yield | 75-80% |
Logical Workflow Diagram
Caption: Telescoped flow synthesis of 1-Cyclopentyl-2-phenylethanol.
References
- 1. Continuous flow nucleophilic substitution of alkyl mesylates with amines: A new strategy for efficient synthesis of active pharmaceutical ingredients - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. Grignard Reactions in Flow - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. vapourtec.com [vapourtec.com]
- 8. (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach | AIChE [proceedings.aiche.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (Bromomethyl)cyclopentane by Vacuum Distillation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of (Bromomethyl)cyclopentane via vacuum distillation.
Troubleshooting Guide
Q1: My vacuum pump is running, but I can't achieve the target pressure. What should I do?
A1: An inability to reach the desired vacuum level is typically due to leaks in the system. Follow these steps to identify and resolve the issue:
-
Inspect all glassware: Carefully check for any cracks, star fractures, or defects in the distillation flask, condenser, and receiving flask. Damaged glassware can implode under vacuum.
-
Check all connections: Ensure that all ground-glass joints are properly sealed. They should be clean, free of particulate matter, and lightly greased with a suitable vacuum grease.
-
Verify tubing integrity: Use thick-walled vacuum tubing and inspect it for any cracks or holes. Ensure the tubing is securely attached to the vacuum adapter and the vacuum trap.
-
Test the vacuum source: If you are using a water aspirator, check that the water flow is sufficient to create a strong vacuum. For a vacuum pump, ensure the oil is clean and at the correct level.
Q2: The distillation is proceeding much slower than expected, or not at all, even though the temperature is at the calculated boiling point.
A2: This issue can arise from several factors related to temperature and pressure measurement:
-
Thermometer placement: The thermometer bulb must be positioned correctly within the distillation head. It should be slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Inaccurate pressure reading: If the pressure inside the apparatus is higher than what is being measured, the actual boiling point will be higher. Verify the accuracy of your manometer or vacuum gauge.
-
Insufficient heating: Ensure the heating mantle is in good contact with the distillation flask and is set to a temperature approximately 20-30°C higher than the target boiling point of the liquid.
Q3: My compound is "bumping" or boiling violently. How can I prevent this?
A3: Bumping is a common issue in vacuum distillation where the liquid superheats and then boils in a sudden, violent surge.[1][2] This can lead to contamination of the distillate and potential breakage of the apparatus. To prevent bumping:
-
Use a magnetic stirrer: Continuous and vigorous stirring of the liquid in the distillation flask is the most effective way to prevent bumping.[3]
-
Avoid boiling chips: Standard boiling chips are not effective under vacuum because the trapped air within their pores is quickly removed, rendering them inactive.[3]
-
Gradual application of vacuum: Reduce the pressure in the system slowly to allow for controlled boiling of any low-boiling point impurities.[1][2]
Q4: The liquid in the distillation flask is turning dark. Is my product decomposing?
A4: Darkening of the solution can indicate thermal decomposition. This compound, like other alkyl halides, can be susceptible to degradation at elevated temperatures.
-
Lower the distillation temperature: The primary advantage of vacuum distillation is lowering the boiling point to prevent decomposition.[4] If you observe signs of decomposition, try reducing the pressure further to allow for distillation at a lower temperature.
-
Minimize distillation time: Do not heat the compound for longer than necessary. Once the distillation is complete, remove the heat source promptly.
Q5: I'm observing foaming in my distillation flask. What can I do to control it?
A5: Foaming can occur due to the presence of surfactants or other impurities in the crude material.[1][2]
-
Use a larger distillation flask: A flask that is no more than half-full provides more headspace to contain the foam.[1]
-
Slowly apply vacuum: A gradual reduction in pressure can help to minimize the rate of foam generation.[1][2]
-
Introduce an anti-foaming agent: If foaming is persistent, the addition of a small amount of a suitable anti-foaming agent can be effective.
-
Utilize a bump trap or foam brake: This piece of glassware is placed between the distillation flask and the condenser to catch any foam or bumped liquid before it contaminates the distillate.[2]
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
A1: The boiling point of a liquid is dependent on the pressure. For this compound, the atmospheric boiling point is approximately 154-163°C.[5] At a reduced pressure of 15 Torr, the boiling point is in the range of 58-60°C. You can use a temperature-pressure nomograph to estimate the boiling point at other pressures.
Q2: Why is it crucial to use a vacuum trap in this setup?
A2: A vacuum trap, typically cooled with a cold bath (e.g., dry ice/acetone), serves two critical purposes:
-
It protects the vacuum pump from corrosive vapors and volatile organic compounds that may pass through the condenser.
-
It prevents pump oil vapors from contaminating your purified product.
Q3: Can I use a standard simple distillation setup for this purification?
A3: Due to the high atmospheric boiling point of this compound, a simple distillation is not recommended as it may lead to thermal decomposition.[4] A vacuum distillation setup is essential for purifying this compound at a lower, safer temperature.
Q4: How do I properly stop the vacuum distillation?
A4: To safely conclude the distillation, follow these steps in order:
-
Remove the heat source from the distillation flask.
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure. This can be done by opening a stopcock on the vacuum adapter or by removing the vacuum tubing from the vacuum source.
-
Once the system is at atmospheric pressure, turn off the vacuum pump.[3]
Quantitative Data
| Property | Value |
| Molecular Formula | C₆H₁₁Br |
| Molecular Weight | 163.06 g/mol |
| Boiling Point (Atmospheric) | 154.0 ± 8.0 °C at 760 mmHg[5] |
| Boiling Point (Vacuum) | 58-60 °C at 15 Torr |
| Density | 1.3 ± 0.1 g/cm³[5] |
| Refractive Index | 1.489 |
Experimental Protocol: Vacuum Distillation of this compound
Materials:
-
Crude this compound
-
Round-bottom flask (sized so the crude material fills it to no more than half its volume)
-
Claisen adapter
-
Distillation head with a thermometer adapter
-
Thermometer
-
Condenser
-
Vacuum adapter
-
Receiving flask(s)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump or water aspirator
-
Thick-walled vacuum tubing
-
Vacuum trap
-
Vacuum grease
-
Lab jack
-
Clamps and stand
Procedure:
-
Apparatus Assembly:
-
Inspect all glassware for any defects before assembly.
-
Add a magnetic stir bar to the round-bottom flask containing the crude this compound.
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Use a Claisen adapter to minimize the risk of bumped material reaching the condenser.[6]
-
Apply a thin layer of vacuum grease to all ground-glass joints to ensure an airtight seal.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm of the distillation head.
-
Securely clamp the apparatus to a retort stand.
-
Connect the condenser to a circulating cold water source.
-
Connect the vacuum adapter to a vacuum trap, and then connect the trap to the vacuum source using thick-walled tubing.
-
-
Distillation:
-
Begin stirring the crude this compound.
-
Turn on the vacuum source and slowly evacuate the system. Monitor the pressure using a manometer if available. You may observe some initial bubbling as volatile impurities and dissolved gases are removed.
-
Once the system has reached a stable, low pressure, begin to gently heat the distillation flask using a heating mantle.
-
Gradually increase the temperature until the liquid begins to boil and the vapor ring slowly rises up the distillation head.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
When the temperature stabilizes at the expected boiling point of this compound at the measured pressure, switch to a clean, pre-weighed receiving flask to collect the main fraction.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Shutdown:
-
Remove the heating mantle and allow the distillation flask to cool to room temperature.
-
Carefully and slowly vent the system to atmospheric pressure.
-
Turn off the vacuum source.
-
Disassemble the apparatus and determine the yield of the purified product.
-
Visualizations
Caption: Troubleshooting workflow for vacuum distillation.
Caption: Step-by-step experimental workflow.
References
- 1. labsup.net [labsup.net]
- 2. How to Deal with Solvent Bumping and Foaming During Lab Evaporation | Lab Manager [labmanager.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS#:3814-30-0 | Chemsrc [chemsrc.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: (Bromomethyl)cyclopentane in SN2 Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (bromomethyl)cyclopentane in SN2 reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing side reactions when using this compound in an SN2 reaction?
A1: The primary side reaction competing with the desired SN2 pathway is the E2 (bimolecular elimination) reaction.[1] Since this compound is a primary alkyl halide, the SN2 reaction is generally favored.[2][3] However, the choice of nucleophile/base and reaction conditions significantly influences the outcome. Strong and sterically hindered bases can increase the proportion of the E2 elimination product, methylenecyclopentane.[1][4]
Q2: How does the structure of this compound influence its reactivity in SN2 reactions?
A2: this compound is a primary alkyl halide, which is ideal for SN2 reactions due to minimal steric hindrance at the electrophilic carbon.[2][5] The cyclopentyl ring, while bulkier than a simple methyl or ethyl group, does not significantly hinder the backside attack of a nucleophile.[6] The C-C-Br bond angle in the cyclopentyl system is also amenable to the transition state geometry of an SN2 reaction.[6]
Q3: What is the expected stereochemical outcome of a successful SN2 reaction with this compound?
A3: SN2 reactions proceed with an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. If the starting material were chiral (which this compound itself is not, but a substituted analog could be), the product would have the opposite stereochemical configuration. This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of SN2 product and formation of a significant amount of methylenecyclopentane. | The nucleophile being used is too basic and is promoting the E2 elimination side reaction. Strong bases like alkoxides (e.g., sodium ethoxide) can act as bases rather than nucleophiles.[7] | - Use a less basic, good nucleophile such as azide (B81097) (N₃⁻), cyanide (CN⁻), or a thiol (RS⁻).- If an alkoxide is necessary, consider using a less hindered one and running the reaction at a lower temperature to favor substitution. |
| Reaction is slow or does not proceed to completion. | 1. Poor leaving group: Bromine is a good leaving group, but its effectiveness can be solvent-dependent.2. Weak nucleophile: The chosen nucleophile may not be strong enough to displace the bromide at a sufficient rate.3. Inappropriate solvent: The use of a protic solvent (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.[5] | 1. Ensure the starting material is pure.2. Switch to a stronger nucleophile (e.g., from an amine to an azide).3. Change the solvent to a polar aprotic solvent like DMSO, DMF, or acetonitrile (B52724) to enhance the nucleophile's reactivity.[5][8] |
| Multiple unidentified byproducts are observed. | 1. Reaction temperature is too high: Higher temperatures generally favor elimination over substitution.[9]2. Presence of impurities: Impurities in the starting material or solvent can lead to unexpected side reactions. | 1. Lower the reaction temperature. Consider running the reaction at room temperature or even 0°C if the nucleophile is sufficiently reactive.2. Purify the this compound and ensure the solvent is anhydrous and of high purity. |
| Difficulty in separating the SN2 product from the starting material. | The reaction has not gone to completion. | - Increase the reaction time.- Use a slight excess of the nucleophile (e.g., 1.1 to 1.2 equivalents).- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
Quantitative Data Summary
The ratio of SN2 to E2 products is highly dependent on the reaction conditions. The following table provides an estimated product distribution for the reaction of this compound with different nucleophiles/bases.
| Nucleophile/Base | Solvent | Temperature | Expected Major Product | Approximate SN2:E2 Ratio |
| Sodium Azide (NaN₃) | DMF | Room Temp. | (Azidomethyl)cyclopentane (SN2) | > 95 : 5 |
| Sodium Cyanide (NaCN) | DMSO | Room Temp. | Cyclopentylacetonitrile (SN2) | > 90 : 10 |
| Sodium Ethoxide (NaOEt) | Ethanol | 50°C | (Ethoxymethyl)cyclopentane (SN2) / Methylenecyclopentane (E2) | 60 : 40 |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | 50°C | Methylenecyclopentane (E2) | < 10 : > 90 |
Note: These ratios are estimates based on general principles of SN2 and E2 reactions for primary alkyl halides and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction with a Good Nucleophile (e.g., Sodium Azide)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete (typically 12-24 hours), pour the reaction mixture into water and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 - Organic Chemistry | OpenStax [openstax.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic chemistry - How does ring size affect SN2 reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of (Bromomethyl)cyclopentane
This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (bromomethyl)cyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The three primary methods for synthesizing this compound are:
-
The Appel Reaction: This method converts cyclopentanemethanol (B1149391) to this compound using a phosphine (B1218219) and a bromine source, typically triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or bromine (Br₂). This reaction is known for its mild conditions.[1][2][3]
-
The Hunsdiecker Reaction: This reaction involves the decarboxylation of the silver salt of cyclopentanecarboxylic acid with bromine to yield this compound.[4][5][6][7] Variations of this reaction exist that can use the free carboxylic acid directly, avoiding the need to prepare the silver salt.[5][6]
-
Radical Bromination of Methylcyclopentane: This method uses a radical initiator (like UV light) to brominate methylcyclopentane. However, this method is generally not recommended for producing this compound as the major product is 1-bromo-1-methylcyclopentane (B3049229) due to the higher stability of the tertiary radical intermediate.[8][9][10][11]
Q2: Which synthesis method generally provides the highest yield?
Quantitative Data Summary
The following table summarizes the typical yields and conditions for the different synthetic routes. Please note that yields are highly dependent on the specific reaction conditions and substrate.
| Synthesis Method | Starting Material | Key Reagents | Typical Solvent(s) | Reported Yield | Reference(s) |
| Appel Reaction | Cyclopentanemethanol | Triphenylphosphine, Carbon Tetrabromide or Bromine | Dichloromethane (B109758), THF, Toluene | 80-90% (for primary alcohols) | [1] |
| Modified Appel | Cyclobutylmethanol | Triphenylphosphite, Bromine | Dimethylformamide | 78% | [12][13] |
| Hunsdiecker Reaction | Silver cyclopentanecarboxylate (B8599756) | Bromine | Carbon Tetrachloride | Good (variable) | [5] |
| Radical Bromination | Methylcyclopentane | Bromine, UV light (hν) | - | Low (for desired isomer) | [8][9] |
Troubleshooting Guides
Appel Reaction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Wet reagents or solvent. 2. Impure starting alcohol. 3. Insufficient reaction time or temperature. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Purify cyclopentanemethanol by distillation before use. 3. Monitor the reaction by TLC. If starting material remains, consider increasing the reaction time or temperature (e.g., from 0°C to room temperature).[14] |
| Formation of Side Products | 1. Elimination reaction competing with substitution, especially at higher temperatures. 2. Rearrangement of the carbocation (less common for primary alcohols). | 1. Maintain a low reaction temperature (0°C is often recommended). 2. The Appel reaction is generally preferred to avoid carbocation rearrangements.[1] |
| Difficulty in Product Purification | 1. Presence of triphenylphosphine oxide (TPPO) byproduct, which can be difficult to separate by chromatography. | 1. To precipitate TPPO, concentrate the reaction mixture and triturate with a non-polar solvent like pentane (B18724) or a mixture of ether and hexanes, followed by filtration.[2] For more persistent cases, precipitation with ZnCl₂ or CaBr₂ can be effective.[15] |
Hunsdiecker Reaction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Impure or wet silver carboxylate salt. 2. Formation of an ester byproduct (Simonini reaction). | 1. Ensure the silver salt of cyclopentanecarboxylic acid is thoroughly dried before use.[5] Consider using a modified procedure (e.g., Cristol-Firth or Kochi) that starts from the carboxylic acid.[7] 2. Use a 1:1 ratio of the silver salt to bromine to favor the formation of the alkyl halide.[5] |
| Reaction Fails to Initiate | 1. Poor quality of the silver salt. 2. Reaction performed in a protic solvent. | 1. Prepare fresh silver carboxylate from cyclopentanecarboxylic acid and silver oxide. 2. Use an inert, aprotic solvent like carbon tetrachloride.[5] |
Radical Bromination Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incorrect Product Isomer | 1. The reaction proceeds via the most stable free radical intermediate, which is the tertiary radical on the cyclopentane (B165970) ring. | 1. This method is not suitable for producing this compound as the primary product. The major product will be 1-bromo-1-methylcyclopentane.[8][11] Choose an alternative synthetic route like the Appel or Hunsdiecker reaction. |
| Formation of Multiple Products | 1. Radical reactions can be unselective, leading to bromination at various positions. | 1. Due to the lack of selectivity, this method is not ideal for this synthesis. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Appel Reaction
This protocol is adapted from procedures for similar primary alcohols.[15]
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Add triphenylphosphine (1.1 - 1.5 equivalents) and carbon tetrabromide (1.1 - 1.3 equivalents).
-
Starting Material Addition: Slowly add a solution of cyclopentanemethanol (1.0 equivalent) in anhydrous DCM to the stirred mixture.
-
Reaction: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: To the residue, add a non-polar solvent such as pentane to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold pentane. The filtrate contains the desired product. Further purification can be achieved by distillation or column chromatography.
Protocol 2: General Procedure for the Hunsdiecker Reaction
This is a general protocol and may require optimization.
-
Preparation of Silver Salt: Dissolve cyclopentanecarboxylic acid in water and neutralize with an aqueous solution of sodium hydroxide. Add a solution of silver nitrate (B79036) to precipitate silver cyclopentanecarboxylate. Filter the solid, wash with water and then acetone, and dry thoroughly under vacuum in the dark.
-
Reaction: Suspend the dry silver cyclopentanecarboxylate in anhydrous carbon tetrachloride in a flask protected from light.
-
Bromine Addition: Slowly add a solution of bromine (1.0 equivalent) in carbon tetrachloride to the suspension with stirring.
-
Reflux: Gently reflux the mixture until the evolution of carbon dioxide ceases.
-
Workup: Cool the reaction mixture and filter to remove silver bromide.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution and then with water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Visualizations
Caption: Workflow for the Appel Reaction synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 3. tutorchase.com [tutorchase.com]
- 4. NEET UG : Hunsdiecker Reaction [unacademy.com]
- 5. adichemistry.com [adichemistry.com]
- 6. byjus.com [byjus.com]
- 7. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 8. homework.study.com [homework.study.com]
- 9. Select the structure of the major product formed in the reaction: Methyl.. [askfilo.com]
- 10. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]
- 11. brainly.com [brainly.com]
- 12. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 13. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 14. reddit.com [reddit.com]
- 15. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Proper storage and handling of (Bromomethyl)cyclopentane
This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of (Bromomethyl)cyclopentane (CAS: 3814-30-0).
Frequently Asked Questions (FAQs)
Section 1: General Information & Properties
Q1: What is this compound?
This compound is an organic compound consisting of a cyclopentane (B165970) ring substituted with a bromomethyl group.[1] It is a colorless to pale yellow liquid at room temperature.[1][2] This compound serves as a versatile building block and a key intermediate in organic synthesis, particularly for constructing complex Active Pharmaceutical Ingredients (APIs).[1][3] Its reactivity is centered around the bromomethyl group, which readily participates in nucleophilic substitution reactions.[4][5]
Q2: What are the key physical and chemical properties of this compound?
The table below summarizes the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁Br | [5][6][7] |
| Molecular Weight | 163.06 g/mol | [6][7][8] |
| Appearance | Colorless to light yellow liquid | [1][2][9] |
| Boiling Point | 163°C (at 760 mmHg); 76-77°C (at 26 mmHg) | [3][10] |
| Melting Point | -66°C | [3] |
| Density | ~1.271 - 1.326 g/cm³ | [2][3] |
| Flash Point | ~57 - 59°C | [2][3][10] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol (B145695) and ether. | [3][5] |
Section 2: Safe Handling and Personal Protection
Q3: What are the primary hazards associated with this compound?
This compound is a hazardous chemical that requires careful handling.[5] It is a flammable liquid and vapor.[3][7] Acute exposure can cause irritation to the eyes, skin, and respiratory tract.[3][5] The compound is also classified as toxic or harmful if swallowed.[6][7]
| Hazard Class | GHS Hazard Code | Description | Source(s) |
| Flammable Liquid | H226 | Flammable liquid and vapor | [7][9] |
| Acute Toxicity, Oral | H301 / H302 | Toxic or harmful if swallowed | [7] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [7] |
| Skin Irritation | H315 | Causes skin irritation | [7] |
| Eye Irritation | H319 | Causes serious eye irritation | [7] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [7] |
Q4: What personal protective equipment (PPE) should be worn when handling this chemical?
To minimize risk of exposure, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][11]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential splashing, additional protective clothing should be worn to prevent skin exposure.[10]
-
Respiratory Protection: All handling should be done in a well-ventilated area, preferably within a chemical fume hood.[5][12] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
Q5: What are the essential steps for safely handling this compound in a laboratory setting?
Adherence to a strict experimental protocol is crucial for safety.
Experimental Protocol: Safe Handling
-
Preparation: Before starting, ensure an eyewash station and safety shower are nearby and accessible.[10] Read the Safety Data Sheet (SDS) thoroughly.
-
Ventilation: Conduct all work in a certified chemical fume hood to avoid inhalation of vapors.[5][12]
-
Ignition Sources: This is a flammable liquid.[10] Keep it away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[9][10][11]
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.[9][10][11]
-
Tools: Use only non-sparking tools during transfer and handling.[9][10][11]
-
Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[12]
-
After Handling: Wash hands and any exposed skin thoroughly after handling.[10]
Q6: What should I do in case of accidental exposure?
Immediate action is critical in case of an accident.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[10][11]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[10]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or if you feel unwell, call a poison center or doctor.[10]
-
Ingestion: If swallowed, seek medical advice immediately and show the container or label whenever possible.[3] Do NOT induce vomiting.[11]
Section 3: Storage and Stability
Q7: What are the correct procedures for storing this compound?
Proper storage is essential to maintain the chemical's integrity and for safety.
| Parameter | Recommendation | Source(s) |
| Location | Store in a cool, dry, and well-ventilated area. | [5][9][12] |
| Temperature | Room temperature is acceptable, but a cool (<15°C) and dark place is recommended for optimal stability. | [3][9] |
| Container | Keep container tightly closed. | [9][10][11] |
| Container Material | Use compatible materials such as glass or stainless steel. | [5] |
| Atmosphere | For long-term storage, consider an inert atmosphere. | [3] |
| Segregation | Store away from incompatible materials. | [5][12] |
Q8: Which materials are incompatible with this compound?
To prevent hazardous reactions, this compound should be stored separately from:
Q9: My this compound has turned a pale yellow. Is it still usable?
The product is often described as a colorless to pale yellow liquid.[1][2] A slight yellow color does not necessarily indicate significant degradation. However, for sensitive pharmaceutical applications where high purity is critical, discoloration could be a sign of impurity formation.[1] It is recommended to verify the purity using an appropriate analytical method (e.g., GC, NMR) before use in a critical reaction step.
Section 4: Experimental Troubleshooting
Q10: My nucleophilic substitution reaction with this compound is not proceeding or is giving a low yield. What are the common causes?
Several factors can affect the outcome of a reaction involving this compound. The troubleshooting workflow below can help identify the issue. Common problems include reagent purity, reaction conditions, and the inherent reactivity of the substrates. For alkyl halides, the order of reactivity in Sₙ2 reactions is generally primary > secondary > tertiary.[13]
Caption: Troubleshooting workflow for low-yield reactions.
Q11: I am observing unexpected side products in my reaction. What could be the reason?
The presence of impurities in the starting material is a common cause of unexpected side products, which can lead to significant deviations in reaction outcomes, especially in drug development.[1] Another possibility is competing reaction pathways. While this compound is a primary halide favoring Sₙ2 reactions, elimination reactions can sometimes occur, particularly with sterically hindered or strong bases at elevated temperatures. Review your reaction conditions and consider purifying the starting material.
Q12: How can I confirm the purity of my this compound before use?
Experimental Protocol: Purity Verification
-
Gas Chromatography (GC): This is an excellent method to determine the percentage purity of the compound. A pure sample should show a single major peak. The TCI America product specification, for example, lists a purity of >98.0% by GC.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect organic impurities. The spectrum should be clean and match the expected structure of this compound.
-
Appearance: Visually inspect the liquid. While not a quantitative measure, a clear, colorless appearance is a good initial indicator of purity.[2][9] Significant discoloration may warrant further analytical checks.
Section 5: Disposal
Q13: How should I properly dispose of waste this compound and contaminated materials?
This compound and its containers must be disposed of as hazardous waste.[12]
-
Chemical Waste: Consult local, regional, or national waste management authorities for disposal guidelines. Options may include incineration in a licensed facility after admixture with a suitable combustible material or burial in a specifically licensed landfill.[12]
-
Contaminated Materials: Absorbent materials, empty containers, and used PPE should be collected in suitable, closed containers for disposal.[10]
-
Empty Containers: Do not cut, drill, grind, or weld on or near containers, even empty ones, as they may contain explosive vapors.[12] Observe all label safeguards until containers are properly cleaned or destroyed.[12]
Caption: Decision tree for proper storage upon receipt.
References
- 1. nbinno.com [nbinno.com]
- 2. guidechem.com [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. [1-(Bromomethyl)cyclopropyl]cyclopentane () for sale [vulcanchem.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C6H11Br | CID 12723264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound | 3814-30-0 | TCI AMERICA [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. scribd.com [scribd.com]
Preventing decomposition of (Bromomethyl)cyclopentane in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Bromomethyl)cyclopentane. The information provided is designed to help prevent its decomposition in solution and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?
A1: Discoloration is a common indicator of decomposition. This compound is susceptible to degradation, which can be initiated by factors such as exposure to light, heat, moisture, or incompatible materials. The color change is likely due to the formation of various degradation products. To mitigate this, store the compound in a cool, dark place, under an inert atmosphere (e.g., nitrogen or argon), and in a tightly sealed container made of an appropriate material like amber glass.
Q2: I am observing unexpected peaks in my reaction analysis (GC-MS, NMR). Could this be from the decomposition of this compound?
A2: Yes, it is highly probable. This compound can undergo several decomposition pathways, primarily nucleophilic substitution and elimination reactions, especially in the presence of nucleophiles or in polar solvents. These reactions will generate byproducts that will appear as unexpected peaks in your analytical data.
Q3: What are the primary decomposition pathways for this compound?
A3: The two main decomposition pathways are:
-
Nucleophilic Substitution (SN1 and SN2): In the presence of nucleophiles (e.g., water, alcohols, amines), the bromine atom can be displaced to form new products. For instance, in methanol, it can form cyclopentyl methyl ether.
-
Elimination (E1 and E2): In the presence of a base, hydrogen bromide (HBr) can be eliminated from the molecule to form methylenecyclopentane.
The prevalence of each pathway depends on the reaction conditions, such as the solvent, temperature, and the nature of other reagents present.
Q4: How does the choice of solvent affect the stability of this compound?
A4: The solvent plays a critical role.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as nucleophiles and promote solvolysis, leading to the formation of substitution products (e.g., cyclopentylmethanol, cyclopentyl methyl ether). They can also facilitate the formation of carbocation intermediates, which may lead to a mixture of substitution and elimination products, including rearranged products.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): While they can solvate ions and influence reaction rates, they are generally less reactive as nucleophiles compared to protic solvents. However, if nucleophiles are present in the solution, these solvents can enhance their reactivity, potentially accelerating decomposition.
-
Nonpolar Solvents (e.g., hexanes, toluene): this compound is generally more stable in nonpolar solvents as they do not promote the formation of ionic intermediates or act as nucleophiles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid consumption of starting material with multiple new spots on TLC | Decomposition in a polar protic solvent. | Switch to a less nucleophilic or nonpolar solvent if compatible with your reaction. Consider running the reaction at a lower temperature. |
| Formation of an alkene byproduct (e.g., methylenecyclopentane) | Presence of a base promoting elimination. | If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize elimination. |
| Inconsistent reaction yields | Variable decomposition of this compound stock solution. | Use a freshly opened bottle or purify the this compound before use. Consider adding a stabilizer to your stock solution if it will be stored for an extended period. |
| Precipitate formation in the solution | Formation of insoluble degradation products or reaction with impurities. | Filter the solution before use. Ensure all glassware is clean and dry. |
Experimental Protocols for Stabilization
To prevent decomposition, especially during storage or in reactions where this compound is exposed to potentially destabilizing conditions, the addition of a stabilizer is recommended.
Protocol 1: Stabilization with a Hindered Amine Base
This protocol is useful when basic conditions are required, but elimination byproducts need to be minimized.
-
Stabilizer: N,N-Diisopropylethylamine (DIPEA)
-
Concentration: 1-5 mol% relative to this compound.
-
Procedure:
-
To your solution of this compound in an appropriate aprotic solvent (e.g., acetonitrile, THF), add the calculated amount of DIPEA.
-
Stir the solution for 5-10 minutes under an inert atmosphere before proceeding with your reaction or storage.
-
Protocol 2: Stabilization with an Epoxide
Epoxides can act as acid scavengers, neutralizing any HBr that may form and thus inhibiting acid-catalyzed decomposition pathways.
-
Stabilizer: Propylene oxide or 1,2-Butylene oxide
-
Concentration: 0.1 - 0.5 % (w/w)
-
Procedure:
-
Add the specified amount of the epoxide directly to the this compound solution.
-
Mix thoroughly. This method is suitable for long-term storage.
-
Data on Decomposition Products
The primary decomposition products of this compound depend on the conditions. A known example is the solvolysis in methanol, which results in a complex mixture of products.
| Product Name | Structure | Formation Pathway |
| Cyclopentyl methyl ether | C₅H₉CH₂OCH₃ | SN2 substitution by methanol |
| 1-Methoxy-1-methylcyclopentane | CH₃OC₅H₉CH₃ | SN1 substitution with rearrangement |
| Methylenecyclopentane | C₅H₈=CH₂ | E2 elimination |
| 1-Methylcyclohexene | C₆H₁₀ | Elimination following carbocation rearrangement |
| (Methoxymethyl)cyclopentane | C₅H₉CH₂OCH₃ | SN1 substitution |
Visualizing Decomposition Pathways
The following diagrams illustrate the major decomposition pathways of this compound.
Caption: Decomposition pathways of this compound.
Caption: Workflow for ensuring the stability of this compound solutions.
Technical Support Center: Grignard Reagent Formation from (Bromomethyl)cyclopentane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of cyclopentylmethanemagnesium bromide from (bromomethyl)cyclopentane. It is intended for an audience of researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
A1: Failure to initiate is one of the most common issues in Grignard synthesis. The primary causes are typically the passivating magnesium oxide (MgO) layer on the surface of the magnesium turnings and the presence of moisture.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight at >120 °C and assembling while hot.[1] Solvents, typically anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), must be free of water.
-
Activate the Magnesium: The magnesium turnings need to be activated to remove the oxide layer and expose a fresh, reactive surface. Several methods can be employed:
-
Mechanical Activation: Gently crushing the magnesium turnings in a flask (purged with inert gas) can break the oxide layer.
-
Chemical Activation: The addition of a small crystal of iodine is a common and effective method. The disappearance of the purple color of the iodine indicates that the magnesium surface has been activated.[1][2] A few drops of 1,2-dibromoethane (B42909) can also be used as an initiator.[1]
-
-
Check Reagent Quality: Ensure the this compound is pure and dry. If necessary, distill it before use.
-
Gentle Heating: Gentle warming with a heat gun can sometimes initiate the reaction. However, be prepared to cool the flask if the reaction becomes too vigorous.
Q2: The reaction mixture turned dark brown/black, and I obtained a low yield of the Grignard reagent. What is the likely cause?
A2: While a grayish or brownish color is typical for Grignard reagent formation, a very dark or black color may indicate decomposition or significant side reactions, possibly due to overheating.[3] A major side reaction to consider is Wurtz coupling.
Wurtz Coupling: This side reaction involves the newly formed Grignard reagent reacting with the starting this compound to form a dimer, 1,2-dicyclopentylethane.[2][4]
C5H9CH2MgBr + C5H9CH2Br → C5H9CH2-CH2C5H9 + MgBr2
Factors Favoring Wurtz Coupling:
-
High Local Concentration of Alkyl Halide: Adding the this compound too quickly can lead to a high concentration before it has a chance to react with the magnesium.[2]
-
High Reaction Temperature: The coupling reaction is often favored at higher temperatures.[2]
-
Insufficiently Activated Magnesium: If the magnesium surface is not reactive enough, the alkyl halide will have more opportunity to react with the already formed Grignard reagent.
Minimization Strategies:
-
Slow, Controlled Addition: Add a solution of this compound in your chosen anhydrous solvent dropwise to the magnesium suspension.
-
Maintain Moderate Temperature: Use an ice bath to control the exothermic reaction and maintain a gentle reflux.
-
Use Highly Activated Magnesium: Ensure the magnesium is properly activated before adding the bulk of the alkyl halide.
-
Solvent Choice: While THF is often a good solvent for Grignard reactions, for some reactive halides, diethyl ether may give better yields with less Wurtz coupling.[2]
Q3: I see a significant amount of a high-boiling point side product in my crude reaction mixture. How can I identify and minimize it?
A3: As mentioned in Q2, the most probable high-boiling point side product is the Wurtz coupling product, 1,2-dicyclopentylethane.
Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to identify the components of your reaction mixture. The Wurtz product will have a higher molecular weight than the starting material and any products from subsequent reactions with the Grignard reagent.
Minimization: Please refer to the minimization strategies outlined in the answer to Q2.
Quantitative Data Summary
The yield of Grignard reagents can be influenced by several factors. Below is a table summarizing expected yields for primary alkyl bromides under different conditions, which can serve as a general guideline for the formation of cyclopentylmethanemagnesium bromide.
| Alkyl Halide Type | Solvent | Addition Rate | Temperature Control | Expected Yield Range | Reference |
| Primary Alkyl Bromide | Diethyl Ether | Slow, dropwise | Gentle reflux | 80-95% | [2] |
| Primary Alkyl Bromide | THF | Slow, dropwise | Gentle reflux | 75-90% | [2] |
| Reactive Primary Halide | Diethyl Ether | Slow, dropwise | 0-10 °C | >90% | [2] |
| Reactive Primary Halide | THF | Slow, dropwise | 0-10 °C | Potentially lower due to Wurtz coupling | [2] |
Experimental Protocols
Protocol 1: Formation of Cyclopentylmethanemagnesium Bromide
This protocol describes a general procedure for the preparation of cyclopentylmethanemagnesium bromide in anhydrous diethyl ether.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether
-
Iodine (one small crystal)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or equivalent inert atmosphere setup
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (with a cooling bath on standby)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried by flame-drying under a stream of inert gas or by oven-drying overnight at >120 °C and assembled while hot under an inert atmosphere.[1]
-
Apparatus Setup: Assemble the three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube or connected to the inert gas line, and a dropping funnel. The entire apparatus should be under a positive pressure of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings and the iodine crystal in the flask. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium. Continue warming until the purple color disappears. Allow the flask to cool to room temperature.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation: Add a small portion (approx. 10%) of the this compound solution to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension. If the reaction does not start, gently warm the flask.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the rate of addition and/or cool the flask in an ice bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray-brown solution of cyclopentylmethanemagnesium bromide is ready for use in subsequent steps.
Visualizations
Caption: Troubleshooting workflow for Grignard reaction initiation.
References
Optimization of reaction conditions for alkylation with (Bromomethyl)cyclopentane
Welcome to the technical support center for the optimization of reaction conditions for alkylation with (bromomethyl)cyclopentane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the alkylation reaction with this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Low Reactivity of the Nucleophile: Some nucleophiles, like certain anilines with electron-withdrawing groups, are inherently poor nucleophiles, leading to slow or no reaction at room temperature.[1]
-
Insufficient Base Strength: A weak base may not be strong enough to deprotonate the nucleophile effectively, particularly for less acidic substrates.
-
Solution: Switch to a stronger base. For example, when alkylating a weakly basic aniline, stronger bases like potassium tert-butoxide (tBuOK) or sodium hydride (NaH) are often more effective than potassium carbonate (K₂CO₃).[1]
-
-
Inappropriate Solvent: The choice of solvent is critical for reaction rate and success.
-
Solution: Use a polar aprotic solvent such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) to accelerate Sₙ2 reactions.[1][2] For higher temperature reactions, toluene (B28343) can be an effective solvent.[1]
-
-
Poor Quality of this compound: The alkylating agent may have degraded over time.
-
Solution: Use freshly prepared or purified this compound for the reaction.
-
-
Steric Hindrance: A sterically hindered nucleophile or alkylating agent can significantly slow down the reaction rate.
-
Solution: Consider alternative synthetic routes, such as reductive amination for the synthesis of sterically hindered tertiary amines.[2]
-
Issue 2: Formation of Multiple Products (e.g., Polyalkylation)
Possible Causes and Solutions:
-
Over-alkylation of Amines: The mono-alkylated amine product is often more nucleophilic than the starting amine, leading to the formation of di- and tri-alkylated products, and even quaternary ammonium (B1175870) salts.[2][3][4]
-
Solution 1: Use a large excess of the starting amine relative to this compound.[2] This increases the probability of the alkylating agent reacting with the desired starting material.
-
Solution 2: Control the addition of this compound by adding it slowly or dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[2]
-
Solution 3: Lower the reaction temperature to improve selectivity.[2]
-
-
C- vs. O-Alkylation of Enolates: Enolates are ambident nucleophiles and can react at either the carbon or the oxygen atom, leading to a mixture of C-alkylated and O-alkylated products.[5]
-
Solution: The outcome is influenced by factors like the cation, solvent, and the electrophile. For preferential C-alkylation, a less polar solvent and a coordinating cation (like Li⁺) are often favored. O-alkylation is often favored with more reactive electrophiles and in more polar, non-coordinating solvents.[5]
-
-
Formation of Elimination Byproducts: If the reaction conditions are too harsh (e.g., high temperature, strong base), an elimination reaction (E2) can compete with the desired substitution reaction (Sₙ2), especially with secondary or tertiary alkyl halides. While this compound is a primary halide, this can still be a minor issue with very strong, sterically hindered bases.
-
Solution: Use a non-nucleophilic, sterically hindered base if deprotonation is the only desired role of the base. Lowering the reaction temperature can also favor substitution over elimination.
-
Issue 3: Reaction Stalls or is Incomplete
Possible Causes and Solutions:
-
Reversible Reaction or Equilibrium: Some alkylation reactions can be reversible, especially if the product is not significantly more stable than the reactants.
-
Solution: Use Le Chatelier's principle to drive the reaction forward. This could involve removing a byproduct (e.g., water) or using an excess of one of the reactants.
-
-
Catalyst Deactivation (if applicable): In reactions where a catalyst is used, it may become deactivated over the course of the reaction.
-
Solution: Ensure the catalyst is of high quality and used under the recommended conditions. In some cases, adding a fresh portion of the catalyst may restart the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for alkylating amines with this compound?
A1: Potassium carbonate (K₂CO₃) is a commonly used and effective base for the N-alkylation of many amines.[6] However, for less nucleophilic amines or to accelerate the reaction, stronger bases like N,N-Diisopropylethylamine (DIPEA) or even sodium hydride (NaH) may be necessary.[2][7] The choice of base can significantly influence the reaction's success and selectivity.[2]
Q2: How can I improve the yield of my C-alkylation reaction with an enolate?
A2: To improve the yield of C-alkylation, ensure complete formation of the enolate by using a very strong base, such as lithium diisopropylamide (LDA).[8] The reaction should be carried out at low temperatures to prevent side reactions. The choice of solvent is also important; polar aprotic solvents are generally preferred.
Q3: My O-alkylation of a phenol (B47542) is giving a mixture of O- and C-alkylated products. How can I favor O-alkylation?
A3: O-alkylation of phenols is often favored under kinetic control, meaning at lower reaction temperatures.[9] Using a weaker base and a polar aprotic solvent can also favor O-alkylation. C-alkylation (a Friedel-Crafts type reaction) is often favored at higher temperatures.[9]
Q4: What is the recommended solvent for S-alkylation of thiols with this compound?
A4: The S-alkylation of thiols is a robust reaction and can be carried out in a variety of solvents.[10] Green mediums like water have been successfully used.[10] Common organic solvents like acetonitrile or DMF are also effective. The choice often depends on the solubility of the thiol and the base used.
Q5: Are there any safety precautions I should take when working with this compound?
A5: Yes. This compound is an alkylating agent and should be handled with care. Alkylating agents are often toxic and carcinogenic due to their ability to alkylate DNA.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
Table 1: Optimization of N-Alkylation Reaction Conditions
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 85 | [6] |
| 2 | DBU (1.5) | Acetonitrile | 0 | 12 | 94 | [12] |
| 3 | NaH (1.5) | DMF | 0 to RT | 12 | 78 | [7] |
| 4 | Cs₂CO₃ (1.5) | DMF | RT | 24 | 90 | Adapted from[1] |
| 5 | tBuOK (1.2) | THF | RT | 8 | 92 | Adapted from[13] |
Table 2: Optimization of C-Alkylation of an Enolate
| Entry | Ketone | Base (equiv.) | Alkylating Agent (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Cyclohexanone | LDA (1.1) | this compound (1.0) | THF | -78 to RT | 88 | Adapted from[8] | | 2 | 2-Pentanone | NaH (1.2) | this compound (1.1) | DMF | 0 to RT | 75 | Adapted from[7] | | 3 | Diethyl malonate | NaOEt (2.2) | this compound (2.0) | Ethanol | Reflux | 80 | Adapted from[14] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile, DMF).
-
Addition of Base: Add a suitable base (e.g., K₂CO₃, 1.5 eq.).
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by TLC or LC-MS.[2][6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 2: General Procedure for C-Alkylation of a Ketone via its Enolate
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 eq.) in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath). Add a strong base (e.g., LDA, 1.1 eq.) dropwise and stir for 30-60 minutes.
-
Alkylation: Add this compound (1.05 eq.) dropwise to the enolate solution at -78°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of (Bromomethyl)cyclopentane
Welcome to the technical support center for the purification of (Bromomethyl)cyclopentane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound typically fall into three categories:
-
Unreacted Starting Materials: The most common starting material is cyclopentylmethanol. Its presence indicates an incomplete reaction.
-
Reagents and Solvents: Depending on the synthetic route, residual reagents such as triethylamine (B128534), methylsulfonyl chloride, or solvents like tetrahydrofuran (B95107) may be present.
-
Reaction Byproducts: Side reactions can lead to the formation of byproducts. While specific byproducts for this compound synthesis are not extensively documented in publicly available literature, byproducts in similar syntheses (e.g., of (bromomethyl)cyclopropane) can include isomers and ring-opened products. For instance, the bromination of cyclopentylmethanol can potentially lead to the formation of ethers or rearranged products under certain conditions.
Q2: What are the primary methods for purifying this compound?
A2: The primary methods for purifying this compound are:
-
Distillation: Vacuum distillation is a highly effective method for separating this compound from non-volatile impurities and some byproducts with significantly different boiling points.
-
Aqueous Washing: This technique is used to remove water-soluble impurities such as salts (e.g., lithium bromide, triethylammonium (B8662869) chloride) and residual acids or bases.
-
Column Chromatography: Flash column chromatography is employed to separate impurities with similar boiling points to the product, offering a higher degree of purification.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio, allowing for the identification and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the desired product and to identify and quantify impurities by comparing the resulting spectrum to that of a pure standard. Commercially available this compound often has a purity of >98.0% as determined by GC.[1]
Troubleshooting Guides
Distillation
| Problem | Possible Cause | Solution |
| No distillate is being collected. | The vacuum is not low enough, or there is a leak in the system. | Check all joints and connections for a proper seal. Ensure the vacuum pump is functioning correctly and pulling a sufficient vacuum. |
| The heating temperature is too low. | Gradually increase the temperature of the heating mantle. The boiling point of this compound is 58-60 °C at 15 Torr.[2] | |
| The distillation is very slow. | The heating is uneven or insufficient. | Ensure the flask is properly seated in the heating mantle and consider insulating the distillation head to minimize heat loss. |
| There is significant foaming or bumping. | Use a stir bar or boiling chips to ensure smooth boiling. Reduce the heating rate. | |
| The product is discolored. | The distillation temperature is too high, causing decomposition. | Lower the heating temperature and ensure the vacuum is adequate to allow for distillation at a lower temperature. |
| The starting material contained non-volatile, colored impurities. | Consider a pre-purification step, such as an aqueous wash, before distillation. |
Aqueous Washing
| Problem | Possible Cause | Solution |
| An emulsion has formed between the organic and aqueous layers. | The mixture was shaken too vigorously. | Allow the separatory funnel to stand for 10-20 minutes. Gentle swirling can help break the emulsion. |
| The presence of fine particulate matter. | Filter the entire mixture through a pad of Celite. | |
| The pH of the aqueous layer is not optimal. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Adjusting the pH with a dilute acid or base may also be effective. | |
| The product yield is low after washing. | The product has some solubility in the aqueous layer. | Perform multiple extractions with a smaller volume of the organic solvent. Back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
| The product was lost during the separation of layers. | Carefully separate the layers, and if unsure, save the aqueous layer until the product is isolated and the yield is confirmed. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The solvent system (eluent) is not optimal. | Perform thin-layer chromatography (TLC) with various solvent mixtures to find an eluent that provides good separation (Rf of the product around 0.3-0.4). |
| The column was packed improperly, leading to channeling. | Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. | |
| The product is eluting too quickly or too slowly. | The polarity of the eluent is too high or too low. | Adjust the polarity of the solvent system. Increase the proportion of the more polar solvent to elute the product faster, or decrease it to slow it down. |
| Streaking or tailing of the product band on the column. | The sample was overloaded on the column. | Use a larger column or reduce the amount of crude product loaded. |
| The compound is interacting too strongly with the silica gel. | Consider adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent. |
Quantitative Data Summary
The following table summarizes purity data for brominated cycloalkanes from various sources to provide a benchmark for purification effectiveness.
| Compound | Purification Method | Initial Purity | Final Purity | Source |
| (Bromomethyl)cyclobutane | Distillation and Washing | Not specified | 98.3% (GC) | [3] |
| This compound | Not specified (Commercial) | Not applicable | >98.0% (GC) | [1] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is adapted from a synthetic procedure for this compound.[4]
Objective: To purify crude this compound by removing non-volatile impurities and solvents.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly greased to ensure a good vacuum seal.
-
Transfer the crude this compound to the round-bottom flask. Add a magnetic stir bar.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1 Torr).
-
Once a stable vacuum is achieved, begin heating the flask gently with the heating mantle.
-
Collect the fraction that distills at the expected boiling point (35 °C at 1 Torr).[4]
-
Continue distillation until no more product comes over or the temperature begins to rise significantly.
-
Turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Weigh the collected distillate and determine its purity by GC-MS or NMR.
Visualization
Logical Workflow for Purification Method Selection
References
Technical Support Center: Purity Assessment of (Bromomethyl)cyclopentane
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the analytical techniques used to assess the purity of (Bromomethyl)cyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The most common and effective techniques for purity assessment of this compound are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1][2][3] GC is ideal for quantifying volatile impurities, NMR provides detailed structural information and can be used for quantitative analysis (qNMR), and MS confirms the molecular weight and fragmentation pattern.[4][5][6]
Q2: What are the potential impurities in this compound?
A2: Impurities can arise from the synthesis process or degradation. Common impurities may include:
-
Starting Materials: Cyclopentanemethanol.[7]
-
By-products: Dimerized products or compounds from side reactions.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
-
Degradation Products: this compound can be susceptible to hydrolysis, potentially forming cyclopentanemethanol. It is also a flammable liquid, requiring careful handling and storage under an inert atmosphere at room temperature to maintain stability.[8]
Q3: How should this compound samples be prepared for analysis?
A3: Sample preparation depends on the analytical technique.
-
GC/MS: Dilute the sample in a volatile, high-purity solvent like hexane, ethyl acetate, or dichloromethane.[9][10] The concentration should be within the linear range of the detector.
-
NMR: Dissolve an accurately weighed sample in a deuterated solvent, such as deuterochloroform (CDCl₃).[11][12] Add an internal standard like tetramethylsilane (B1202638) (TMS) for chemical shift referencing.[11]
Analytical Techniques: Protocols & Data
Gas Chromatography (GC) Purity Assay
GC with a Flame Ionization Detector (FID) is a robust method for quantifying the purity of this compound and detecting volatile impurities.
Experimental Protocol: GC-FID Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., hexane) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the instrument's calibration range.[10]
-
Instrument Setup: Configure the GC-FID system according to the parameters in Table 1.
-
Injection: Inject 1 µL of the prepared sample onto the GC column.
-
Data Acquisition: Record the chromatogram for a sufficient runtime to allow all components to elute.
-
Analysis: Identify the this compound peak based on its retention time, confirmed by running a pure standard. Calculate purity using the area percent method, assuming all components have a similar response factor with an FID.
Table 1: Recommended GC-FID Parameters
| Parameter | Value |
| Column | Non-polar, e.g., 5% Phenyl-methylpolysiloxane (DB-5) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 250 °C, Hold: 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280 °C |
| Injection Vol. | 1 µL |
Note: These parameters are a starting point and may require optimization.[10][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used for structural confirmation and identification of impurities containing protons.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.[11]
-
Internal Standard: Add a small amount of TMS (0.03-0.05% v/v) as an internal reference (δ 0.00 ppm).[11]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure proper shimming to obtain sharp peaks.[14]
-
Data Processing: Process the acquired data by applying Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.[11]
Table 2: Expected ¹H NMR Signals for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂Br | ~3.4 - 3.6 | Doublet | 2H |
| -CH- (cyclopentyl) | ~2.2 - 2.4 | Multiplet | 1H |
| -CH₂- (cyclopentyl) | ~1.5 - 1.9 | Multiplet | 8H |
Note: Chemical shifts can vary slightly based on solvent and concentration.[11][15]
Mass Spectrometry (MS)
MS provides molecular weight confirmation and fragmentation patterns that help in structural elucidation.
Experimental Protocol: GC-MS Analysis
-
GC Separation: Utilize the GC parameters outlined in Table 1.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the analyte and expected impurities (e.g., m/z 35-300).
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and characteristic fragment ions. The presence of bromine is indicated by isotopic peaks at [M]⁺ and [M+2]⁺ with nearly equal intensity.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (relative to ⁷⁹Br / ⁸¹Br) | Description |
| [M]⁺ | 162 / 164 | Molecular Ion |
| [M-Br]⁺ | 83 | Loss of Bromine radical |
| [C₅H₉]⁺ | 69 | Cyclopentyl cation |
Note: The base peak is often m/z 83, corresponding to the loss of the bromine atom.[16][17]
Visual Workflow and Logic Diagrams
Caption: General workflow for purity assessment of this compound.
Troubleshooting Guides
Gas Chromatography (GC) Issues
Q: Why am I seeing extra, unexpected peaks (ghost peaks) in my chromatogram?
A: Ghost peaks are typically caused by contamination or carryover.[18]
-
Cause 1: Contaminated Inlet/Liner: Residue from previous injections can elute in later runs.
-
Cause 2: Sample Carryover: The syringe may not be adequately cleaned between injections.
-
Solution: Implement a more rigorous syringe washing routine with multiple solvent rinses.
-
-
Cause 3: Contaminated Carrier Gas or Gas Lines: Impurities in the gas supply can condense and appear as peaks.
-
Solution: Run a "condensation test" (two blank runs back-to-back) to check for contamination in the gas lines.[21] Ensure high-purity gases and check traps.
-
Q: What causes my analyte peak to tail or show poor shape?
A: Peak tailing is often due to active sites in the system, column issues, or improper installation.
-
Cause 1: Active Sites: The analyte may be interacting with active sites in the inlet liner (especially glass wool) or the column.
-
Cause 2: Improper Column Installation: The column may be installed too low or too high in the inlet or detector.
-
Cause 3: Column Overload: Injecting too much sample can saturate the column.
-
Solution: Reduce the injection volume or dilute the sample. A higher split ratio can also be used.[19]
-
Caption: Decision tree for troubleshooting common GC issues.
Nuclear Magnetic Resonance (NMR) Issues
Q: Why are the peaks in my ¹H NMR spectrum broad?
A: Broad peaks can result from several factors related to sample preparation or instrument state.
-
Cause 1: Poor Shimming: The magnetic field is not homogeneous across the sample.
-
Solution: Re-shim the instrument. For long experiments, it's good practice to re-shim periodically.[14]
-
-
Cause 2: Sample Inhomogeneity: The sample may contain undissolved solids or be too concentrated.
-
Solution: Ensure the sample is fully dissolved. Filter if necessary. If concentration is high, dilute the sample.[23]
-
-
Cause 3: Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure glassware is scrupulously clean. If contamination is suspected, sample purification may be required.
-
Q: My integrations are inaccurate, especially in the aromatic or solvent region. What can I do?
A: Inaccurate integration is often caused by peak overlap or poor baseline.
-
Cause 1: Peak Overlap: Analyte signals are overlapping with solvent or impurity signals.
-
Solution: Try using a different deuterated solvent (e.g., acetone-d₆ or benzene-d₆) which may shift the peaks enough to resolve them.[23]
-
-
Cause 2: Poor Baseline: The baseline may not be flat across the integrated region.
-
Solution: Re-process the spectrum with careful baseline correction before integrating. Ensure there is sufficient signal-to-noise.
-
Mass Spectrometry (MS) Issues
Q: Why can't I see the molecular ion peak for this compound?
A: The molecular ion of some compounds can be unstable and fragment easily.
-
Cause 1: High Fragmentation: Under standard 70 eV EI conditions, the molecular ion may be too unstable to be observed in significant abundance. The C-Br bond is relatively weak and prone to cleavage.
-
Solution: While difficult with standard EI, a "softer" ionization technique (if available), such as Chemical Ionization (CI), would likely show a strong protonated molecule peak [M+H]⁺. For EI, focus on the characteristic [M-Br]⁺ fragment at m/z 83 and the isotopic pattern of bromine-containing fragments.
-
-
Cause 2: System Issues: The instrument may not be properly calibrated or tuned.
-
Solution: Run a tuning compound (e.g., PFTBA) to ensure the mass spectrometer is performing correctly across the desired mass range.
-
References
- 1. Identity determination and purity testing [chemcon.com]
- 2. biomedres.us [biomedres.us]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. This compound | CAS#:3814-30-0 | Chemsrc [chemsrc.com]
- 8. This compound [chembk.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography - Google Patents [patents.google.com]
- 14. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 15. This compound(3814-30-0) 1H NMR spectrum [chemicalbook.com]
- 16. Cyclopentane, bromo- [webbook.nist.gov]
- 17. Bromocyclopentane | C5H9Br | CID 8728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. stepbio.it [stepbio.it]
- 21. agilent.com [agilent.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Troubleshooting [chem.rochester.edu]
Technical Support Center: Williamson Ether Synthesis with (Bromomethyl)cyclopentane
Welcome to our dedicated technical support center for the Williamson ether synthesis using (bromomethyl)cyclopentane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with this specific reaction. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield of my desired cyclopentylmethyl ether. What are the common causes?
Low yields in the Williamson ether synthesis with this compound can stem from several factors. The most common issues are competing side reactions and suboptimal reaction conditions.
-
E2 Elimination: Although this compound is a primary alkyl halide, the cyclopentylmethyl group is relatively bulky. This can make the competing E2 elimination reaction more significant, especially with sterically hindered alkoxides or at elevated temperatures.[1][2] This side reaction produces methylenecyclopentane (B75326).
-
Steric Hindrance: The bulkiness of either the alkoxide or the alkyl halide can impede the backside attack required for the SN2 mechanism.[2][3] While this compound is a primary halide, significant steric bulk on the alkoxide can slow down the desired reaction, allowing side reactions to become more prominent.[4][5]
-
Incomplete Deprotonation of the Alcohol: The reaction requires the complete conversion of the alcohol to the more nucleophilic alkoxide.[2] If the base used is not strong enough or is used in insufficient amounts, the remaining alcohol can act as a proton source, quenching the alkoxide.
-
Suboptimal Solvent Choice: The use of protic solvents (e.g., ethanol, water) can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred.[2][6]
-
Reaction Temperature: While heating is often necessary, excessively high temperatures can favor the E2 elimination pathway over the desired SN2 substitution.[5]
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
The formation of methylenecyclopentane is a clear indicator of a competing E2 elimination reaction.[2] To minimize this, consider the following strategies:
-
Choice of Alkoxide: Whenever possible, use a less sterically hindered alkoxide. For example, if you are synthesizing cyclopentylmethyl ethyl ether, it is preferable to use sodium ethoxide with this compound rather than cyclopentylmethoxide with bromoethane.
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction.[2] It may be necessary to run the reaction for a longer period at a lower temperature to achieve a good yield.
-
Choice of Base: Use a strong, non-nucleophilic base to generate the alkoxide in situ, such as sodium hydride (NaH).[7] This ensures complete deprotonation without introducing a competing nucleophile.
Q3: My reaction is very slow or does not seem to be proceeding. What can I do?
A sluggish reaction can be frustrating. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture, which can consume the alkoxide. Ensure all glassware is thoroughly dried and use anhydrous solvents.[8]
-
Check the Quality of Your Reagents: The alkyl halide should be pure, and the base should be fresh and active. Sodium hydride, for example, can become less reactive over time if not stored properly.
-
Use a Phase Transfer Catalyst: For reactions where the alkoxide has low solubility in the organic solvent, a phase transfer catalyst like tetrabutylammonium (B224687) bromide or 18-crown-6 (B118740) can be used to increase the concentration of the alkoxide in the organic phase, thereby accelerating the reaction.[1]
-
Solvent Choice: As mentioned, ensure you are using a polar aprotic solvent to maximize the nucleophilicity of the alkoxide.[2][6]
Quantitative Data Summary
| Alkoxide | Steric Hindrance | Expected Major Product | Expected Yield Range | Key Considerations |
| Methoxide (CH₃O⁻) | Low | Cyclopentylmethyl methyl ether | Good to Excellent (70-95%) | Favors SN2 due to small nucleophile size. |
| Ethoxide (CH₃CH₂O⁻) | Low | Cyclopentylmethyl ethyl ether | Good (60-85%) | Still a good substrate, slight increase in steric hindrance. |
| Isopropoxide ((CH₃)₂CHO⁻) | Moderate | Cyclopentylmethyl isopropyl ether | Fair to Good (40-70%) | Increased steric hindrance leads to more competition from E2 elimination.[7] |
| tert-Butoxide ((CH₃)₃CO⁻) | High | Methylenecyclopentane | Poor (<10% ether) | E2 elimination is expected to be the major pathway due to the bulky base.[6][9] |
Note: The expected yield ranges are estimates based on general principles of Williamson ether synthesis and may vary depending on the specific reaction conditions.
Detailed Experimental Protocol
This protocol provides a general methodology for the synthesis of a cyclopentylmethyl ether via the Williamson ether synthesis. It should be adapted and optimized for the specific alcohol being used.
Materials:
-
This compound
-
The desired alcohol (e.g., ethanol, isopropanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, nitrogen/argon inlet
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen or argon inlet, and a dropping funnel.
-
Alcohol Deprotonation: Under an inert atmosphere, add the alcohol (1.0 equivalent) to the flask, followed by anhydrous DMF (enough to ensure stirring).
-
Alkoxide Formation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution of the alcohol at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full deprotonation. Hydrogen gas will be evolved, so ensure proper ventilation.
-
Alkyl Halide Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DMF and add it to the dropping funnel. Add the this compound solution dropwise to the alkoxide solution at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-8 hours.[1]
-
Workup:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Visualizing Pitfalls and Workflows
Logical Relationship of Common Pitfalls
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Solved 5. (a) Outline a Williamson ether synthesis for | Chegg.com [chegg.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. organic chemistry - Product of Williamson Synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
Enhancing the stability of (Bromomethyl)cyclopentane during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of (bromomethyl)cyclopentane during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main stability challenges when working with this compound?
A1: this compound, as a primary alkyl bromide, is susceptible to two main competing reaction pathways that can be considered stability issues if they are not the desired outcome:
-
Nucleophilic Substitution (SN2): This is often the desired reaction, where a nucleophile replaces the bromide ion. However, reaction conditions must be optimized to ensure this is the primary pathway.
-
Elimination (E2): This is a common side reaction, particularly with strong or bulky bases, which leads to the formation of methylenecyclopentane. Higher reaction temperatures also favor the E2 pathway.[1][2]
Additionally, like many organic halides, this compound can be sensitive to prolonged exposure to heat and light, which can lead to gradual decomposition.
Q2: How can I favor the desired SN2 reaction over the E2 elimination side reaction?
A2: To enhance the stability of this compound towards the desired SN2 pathway and minimize elimination, consider the following strategies:
-
Nucleophile/Base Selection: Use a strong, but non-bulky and weakly basic nucleophile. Good choices include azide (B81097) (N₃⁻), cyanide (CN⁻), and halide ions (I⁻, Cl⁻). Avoid strong, bulky bases like potassium tert-butoxide, as they strongly favor E2 elimination.[3] Milder, less nucleophilic bases such as inorganic carbonates (e.g., Na₂CO₃, K₂CO₃) can also be effective in reducing side reactions.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions have a higher activation energy and are more favored at elevated temperatures.[1]
-
Solvent Choice: Employ a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents solvate the cation but leave the nucleophile relatively "free" and more reactive towards the substrate, favoring the SN2 mechanism.
Q3: Are there any additives that can be used to improve the stability and selectivity of reactions with this compound?
A3: Yes, for certain reaction types. For instance, in cases where an SN1 pathway is desired (which is generally not favored for primary alkyl halides), the addition of a silver salt like silver nitrate (B79036) (AgNO₃) can be used. The silver ion coordinates with the bromide leaving group, facilitating its departure and the formation of a primary carbocation.[4][5][6][7] This can promote the SN1 reaction. However, be aware that this can also increase the likelihood of rearrangement and elimination products.
Q4: What are the typical decomposition products of this compound?
A4: Under conditions that favor elimination (e.g., high temperature, strong/bulky base), the primary decomposition product is methylenecyclopentane. If substitution occurs with a nucleophilic solvent (solvolysis), the corresponding ether or alcohol will be formed. Under harsh thermal conditions, more complex degradation pathways may occur, leading to a mixture of hydrocarbon products.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired substitution product and significant formation of an alkene byproduct. | The reaction conditions are favoring the E2 elimination pathway. This is likely due to a high reaction temperature or the use of a strong, bulky base. | - Lower the reaction temperature. - Switch to a less sterically hindered and/or weaker base. For example, if using potassium tert-butoxide, consider switching to sodium ethoxide or a carbonate base. - Ensure a polar aprotic solvent is being used. |
| Reaction is very slow or not proceeding to completion. | The reaction temperature may be too low, or the nucleophile may not be strong enough. | - Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts. - Consider using a stronger nucleophile. For example, iodide is a better nucleophile than chloride. - Ensure the solvent is anhydrous, as water can solvate and deactivate the nucleophile. |
| Formation of multiple unexpected products. | This could be due to carbocation rearrangements if conditions inadvertently favor an SN1/E1 pathway. It could also result from degradation of the starting material or products under harsh conditions. | - To avoid carbocation formation, ensure you are using conditions that strongly favor the SN2 pathway (strong nucleophile, polar aprotic solvent). - The use of silver salts may promote carbocation formation and should be avoided if rearrangements are an issue.[4][5][6][7] - Protect the reaction from light and use the minimum necessary temperature to improve stability. |
| Discoloration of the reaction mixture. | This may indicate decomposition of the alkyl halide or other reagents, potentially due to prolonged exposure to heat or light. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Protect the reaction vessel from light by wrapping it in aluminum foil. - Ensure the purity of your starting materials and solvents. |
Experimental Protocols
Protocol: SN2 Reaction of this compound with Sodium Azide
This protocol is adapted from a standard procedure for primary alkyl halides and is designed to favor the SN2 pathway, leading to the formation of (azidomethyl)cyclopentane.[8]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add sodium azide (1.5 equivalents).
-
Heat the reaction mixture to a temperature between 60-70 °C.
-
Stir the mixture vigorously for 12-24 hours. Monitor the progress of the reaction periodically using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 times).
-
Combine the organic extracts and wash them successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (azidomethyl)cyclopentane.
Expected Outcome:
This procedure is expected to yield the desired SN2 product, (azidomethyl)cyclopentane, in high yield (>90%), with minimal formation of the E2 elimination product, methylenecyclopentane.[8]
Data Presentation
Table 1: Influence of Reaction Conditions on the Outcome of Reactions with Primary Alkyl Halides
| Factor | Condition Favoring SN2 (Substitution) | Condition Favoring E2 (Elimination) | Rationale |
| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., I⁻, Br⁻, CN⁻, N₃⁻) | Strong, bulky base (e.g., KOC(CH₃)₃) | Bulky bases are sterically hindered from attacking the carbon atom (SN2) and are more likely to abstract a proton from a β-carbon (E2).[3] |
| Temperature | Lower temperature | Higher temperature | Elimination reactions generally have a higher activation energy and are entropically favored, thus becoming more dominant at higher temperatures.[1] |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone) | Less critical, but often run in the conjugate acid of the base (e.g., t-butanol for t-butoxide) | Polar aprotic solvents enhance the reactivity of the nucleophile by not solvating it as strongly as polar protic solvents. |
| Substrate Structure | Primary alkyl halide (less substituted) | More substituted alkyl halides (secondary, tertiary) | Steric hindrance around the reaction center of more substituted alkyl halides disfavors the SN2 pathway. |
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for SN2 reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. organic chemistry - SN1 reaction of alkyl halides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
Alternative work-up procedures for (Bromomethyl)cyclopentane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Bromomethyl)cyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile reagent commonly used in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. It is frequently employed in alkylation reactions to introduce the cyclopentylmethyl moiety and in the formation of Grignard reagents for subsequent carbon-carbon bond formation.
Q2: What are the typical side products in reactions with this compound?
A2: Common side products include elimination products (cyclopentylidenemethane), especially when using strong, bulky bases. In the case of Grignard reagent formation, side products can arise from premature quenching by moisture or acidic protons. Solvolysis reactions, for instance with methanol, can lead to a complex mixture of substitution and elimination products.
Q3: How can I minimize the formation of elimination byproducts?
A3: To favor substitution over elimination, use a good, non-bulky nucleophile and a polar aprotic solvent. For SN2 reactions, maintaining a lower reaction temperature is also beneficial. Avoid using strong, sterically hindered bases if substitution is the desired outcome.
Q4: What are the challenges associated with the work-up of Grignard reactions using this compound?
A4: The primary challenge is the highly reactive nature of the Grignard reagent, which reacts readily with water and other protic sources. The work-up typically involves quenching with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to neutralize the reaction mixture and dissolve magnesium salts.[1] Emulsion formation during aqueous extraction can also be a problem.
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up and purification of reactions involving this compound.
Problem 1: Low yield of the desired alkylated product.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material persists, consider increasing the reaction time or temperature. | Drive the reaction to completion and improve the yield of the desired product. |
| Competing Elimination Reaction | Use a less sterically hindered base or a milder base. Employ a polar aprotic solvent to favor the SN2 pathway. | Reduce the formation of the alkene byproduct and increase the yield of the substitution product. |
| Hydrolysis of this compound | Ensure all reagents and solvents are anhydrous, particularly when working with moisture-sensitive intermediates like Grignard reagents. | Minimize the formation of cyclopentylmethanol and other hydrolysis byproducts. |
| Product Loss During Work-up | If your product is slightly water-soluble, use brine (saturated NaCl solution) during the aqueous extraction to decrease its solubility in the aqueous layer ("salting out").[2] | Increase the partitioning of the desired product into the organic layer, thereby improving recovery. |
Problem 2: Difficulty in removing byproducts during purification.
| Byproduct | Recommended Purification/Work-up Strategy |
| Unreacted Starting Material | Distillation: If there is a significant boiling point difference between the product and this compound. Column Chromatography: A standard method for separating compounds with different polarities. |
| Triphenylphosphine (B44618) Oxide (from Wittig or Appel reactions) | Suspend the crude mixture in a non-polar solvent like pentane (B18724) or hexane (B92381) and filter through a plug of silica (B1680970) gel. The less polar product will elute while the polar triphenylphosphine oxide will be retained.[3] |
| Elimination Byproduct (Alkene) | Column Chromatography: Carefully select the eluent system to achieve good separation based on the polarity difference between the desired product and the less polar alkene. |
| Magnesium Salts (from Grignard reaction) | Quench the reaction with a saturated aqueous solution of NH₄Cl. This will form water-soluble magnesium salts that can be removed by extraction.[1] |
Alternative Work-up Procedures
For certain applications, alternative work-up procedures can offer advantages in terms of efficiency, solvent consumption, and ease of separation.
Aqueous Work-up Protocol for an Alkylation Reaction
This protocol is adapted from a procedure for the alkylation of N(7)-unsubstituted 1,3-diazaoxindoles and can be applied to similar alkylation reactions using this compound.[4]
-
Quenching: After the reaction is complete, quench the reaction mixture with a saturated NH₄Cl solution.
-
Extraction: Add water and extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (EtOAc) multiple times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄.
-
Concentration: Filter and remove the solvent under reduced pressure.
-
Purification: The crude product can then be purified by crystallization or column chromatography.
Using Cyclopentyl Methyl Ether (CPME) as a "Greener" Solvent
Cyclopentyl Methyl Ether (CPME) is a hydrophobic ether solvent that offers several advantages for reaction work-ups, particularly for Grignard reactions.[5]
-
High Hydrophobicity: Facilitates easy separation from the aqueous phase.[5]
-
Stability: Relatively stable under acidic and basic conditions.[5]
-
Reduced Peroxide Formation: Safer for reactions that require heating.[5]
-
Easy Work-up: The desired product can often be isolated by simple extraction from CPME, leaving polar starting materials and byproducts in the aqueous solution.[5]
Experimental Workflows and Signaling Pathways
General Experimental Workflow for an Alkylation Reaction
Caption: General workflow for an alkylation reaction and subsequent work-up.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low product yield in this compound reactions.
References
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectral Analysis of (Bromomethyl)cyclopentane and Its Analogs
In the landscape of pharmaceutical research and development, meticulous structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the carbon-hydrogen framework of a molecule. This guide offers a comparative analysis of the 1H and 13C NMR spectra of (Bromomethyl)cyclopentane, alongside its chloro and iodo analogs, to provide researchers with a clear understanding of the influence of the halogen substituent on the spectral features.
Comparative NMR Data
The following tables summarize the 1H and 13C NMR spectral data for this compound, (Chloromethyl)cyclopentane, and (Iodomethyl)cyclopentane. The data is presented to facilitate a direct comparison of chemical shifts (δ), multiplicities, and coupling constants (J), where available.
Table 1: 1H NMR Spectral Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | -CH- | 2.15-2.25 | m | 1H | |
| -CH2Br | 3.38 | d | 2H | 7.5 | |
| Cyclopentyl -CH2- | 1.50-1.85 | m | 8H | ||
| (Chloromethyl)cyclopentane | -CH- | 2.10-2.20 | m | 1H | |
| -CH2Cl | 3.45 | d | 2H | 7.0 | |
| Cyclopentyl -CH2- | 1.45-1.80 | m | 8H | ||
| (Iodomethyl)cyclopentane | -CH- | 2.20-2.30 | m | 1H | |
| -CH2I | 3.15 | d | 2H | 8.0 | |
| Cyclopentyl -CH2- | 1.55-1.90 | m | 8H |
Table 2: 13C NMR Spectral Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | -CH- | 43.5 |
| -CH2Br | 38.2 | |
| -CH2- (C2, C5) | 32.1 | |
| -CH2- (C3, C4) | 25.4 | |
| (Chloromethyl)cyclopentane | -CH- | 42.8 |
| -CH2Cl | 47.1 | |
| -CH2- (C2, C5) | 31.8 | |
| -CH2- (C3, C4) | 25.2 | |
| (Iodomethyl)cyclopentane | -CH- | 44.2 |
| -CH2I | 10.5 | |
| -CH2- (C2, C5) | 32.5 | |
| -CH2- (C3, C4) | 25.6 |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of 1H and 13C NMR spectra. Specific parameters may be adjusted based on the instrument and sample.
1. Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra are typically recorded on a 400 or 500 MHz NMR spectrometer (e.g., Bruker Avance series).[1]
-
The instrument is tuned and shimmed for the specific probe and solvent to achieve optimal magnetic field homogeneity.
3. 1H NMR Acquisition:
-
A standard single-pulse experiment is performed.
-
Key parameters include:
-
Pulse angle: 30-45 degrees
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
4. 13C NMR Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum and enhance signal-to-noise.
-
Key parameters include:
-
Pulse angle: 30 degrees
-
Spectral width: ~240 ppm
-
Acquisition time: ~1 second
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
5. Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied.
-
The spectrum is referenced to the TMS signal at 0 ppm.
-
For 1H NMR, the signals are integrated to determine the relative number of protons.
-
For both 1H and 13C NMR, the chemical shifts, multiplicities, and coupling constants are determined.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow of an NMR spectral analysis experiment.
References
Unraveling the Fragmentation Puzzle: A Comparative Guide to the Mass Spectrometry of (Bromomethyl)cyclopentane
For researchers, scientists, and drug development professionals, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation of (Bromomethyl)cyclopentane against its structural analogs, methylcyclopentane (B18539) and bromocyclopentane, supported by predicted data and established fragmentation principles.
Comparative Analysis of Fragmentation Patterns
The key to deciphering the mass spectrum of this compound lies in recognizing the influence of its two key structural features: the cyclopentyl ring and the bromomethyl group. The fragmentation will be a composite of pathways characteristic of both moieties. The presence of bromine is particularly significant, as it will result in characteristic isotopic peaks (M+ and M+2) of nearly equal intensity due to the natural abundance of 79Br and 81Br isotopes.
Below is a comparative summary of the expected major fragments for this compound and the experimentally observed fragments for methylcyclopentane and bromocyclopentane.
Table 1: Comparison of Major Mass-to-Charge Ratios (m/z) and Corresponding Fragments
| This compound (Predicted) | Methylcyclopentane (Observed)[1][2] | Bromocyclopentane (Observed)[3] |
| m/z | Fragment Ion | m/z |
| 162/164 | [C6H11Br]+• (Molecular Ion) | 84 |
| 83 | [C6H11]+ | 69 |
| 69 | [C5H9]+ | 55 |
| 55 | [C4H7]+ | 41 |
| 41 | [C3H5]+ |
Predicted Fragmentation of this compound
The fragmentation of this compound is anticipated to proceed through several key pathways:
-
Alpha-Cleavage: The most facile cleavage is expected to be the loss of the bromine atom, a good leaving group, to form a stable cyclopentylmethyl cation at m/z 83.
-
Loss of the Bromomethyl Radical: Cleavage of the C-C bond between the ring and the bromomethyl group would result in the formation of a cyclopentyl cation at m/z 69.
-
Ring Opening and Fragmentation: Following ionization, the cyclopentane (B165970) ring can open to form a linear radical cation. Subsequent fragmentation of this open-chain structure can lead to the loss of neutral molecules like ethene (C2H4), resulting in smaller fragment ions such as [C4H7]+ at m/z 55 and [C3H5]+ at m/z 41.[4][5][6]
Experimental Protocols
A standard protocol for obtaining the mass spectrum of this compound would involve Electron Ionization Mass Spectrometry (EI-MS), likely coupled with Gas Chromatography (GC-MS) for sample introduction and separation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Ion Source: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector
-
Detector: Electron Multiplier
Experimental Parameters:
-
Sample Preparation: The sample would be dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a low concentration (e.g., 1 mg/mL).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Conditions:
Visualizing the Fragmentation and Workflow
To better illustrate the predicted fragmentation pathway and the experimental workflow, the following diagrams are provided.
Caption: Predicted fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclopentane, bromo- [webbook.nist.gov]
- 4. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
- 5. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
A Comparative Guide to the FTIR Spectroscopy of the C-Br Bond in (Bromomethyl)cyclopentane and Other Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of the carbon-bromine (C-Br) bond in (Bromomethyl)cyclopentane and other representative alkyl halides. Understanding the vibrational characteristics of the C-Br bond is crucial for the structural elucidation and quality control of brominated organic molecules, which are pivotal intermediates in pharmaceutical synthesis.
Performance Comparison of C-Br Stretching Vibrations
The vibrational frequency of the C-Br bond in an infrared spectrum is sensitive to the substitution pattern of the alpha-carbon. This section compares the experimentally observed C-Br stretching frequencies for this compound (using bromocyclopentane (B41573) as a close structural analog) and other primary, secondary, and tertiary bromoalkanes.
| Compound | Classification | C-Br Stretching Vibration (cm⁻¹) | Reference(s) |
| Bromocyclopentane | Secondary | 690 - 515 | [1][2][3] |
| 1-Bromopropane (B46711) | Primary | 750 - 550 | [1][4] |
| 2-Bromopropane (B125204) | Secondary | ~550 | [5] |
| tert-Butyl bromide | Tertiary | 750 - 500 | [6] |
Analysis: The data indicates that the C-Br stretching vibration generally appears in the fingerprint region of the infrared spectrum, typically between 750 and 500 cm⁻¹. While there is considerable overlap, some trends can be observed. For instance, the C-Br stretch in the secondary haloalkane 2-bromopropane is noted at the lower end of the range. The broad range for bromocyclopentane is indicative of the complex vibrational modes within the cyclic structure. These variations underscore the importance of comparing the full fingerprint region of a spectrum with known standards for accurate identification.
Experimental Protocol for FTIR Analysis of Liquid Bromoalkanes
This protocol outlines the standard procedure for obtaining a high-quality FTIR spectrum of a liquid alkyl halide, such as this compound, using the attenuated total reflectance (ATR) or transmission methods.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer with a detector sensitive in the mid-IR range (4000-400 cm⁻¹).
-
ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).
-
Alternatively, for transmission, two polished salt plates (e.g., NaCl or KBr) and a sample holder.
-
Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol).
-
Lens tissue.
-
Pasteur pipette or dropper.
-
Liquid sample of the bromoalkane.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has undergone its diagnostic checks.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
ATR Method: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal.
-
Transmission Method: Place clean, dry salt plates in the sample holder and acquire a background spectrum. This will subtract the absorbance from the plates and the atmosphere.
-
-
Sample Application:
-
ATR Method: Apply a small drop of the liquid bromoalkane directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Transmission Method: Place one to two drops of the liquid sample onto one salt plate. Carefully place the second plate on top to create a thin, uniform liquid film between the plates. Mount the plates in the sample holder.
-
-
Sample Spectrum Acquisition:
-
Place the sample (on the ATR crystal or in the salt plate holder) into the sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resolution is generally set to 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands, paying close attention to the 800-500 cm⁻¹ region for the C-Br stretching vibration.
-
Compare the obtained spectrum with reference spectra from databases for confirmation.
-
-
Cleaning:
-
ATR Method: Thoroughly clean the ATR crystal with a soft tissue soaked in a volatile solvent.
-
Transmission Method: Carefully separate the salt plates, clean them with a volatile solvent and lens tissue, and store them in a desiccator to prevent fogging.
-
Experimental Workflow
The following diagram illustrates the logical flow of the FTIR analysis process.
Caption: A flowchart of the experimental workflow for FTIR analysis of liquid samples.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Cyclopentane, bromo- [webbook.nist.gov]
- 3. Cyclopentane, bromo- [webbook.nist.gov]
- 4. C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to (Bromomethyl)cyclopentane and Other Alkylating Agents for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, yield, and viability of synthetic pathways. This guide provides an objective comparison of (Bromomethyl)cyclopentane with other common alkylating agents, supported by experimental data and detailed methodologies.
This compound is a primary alkyl bromide that serves as a versatile reagent in organic synthesis, particularly for introducing a cyclopentylmethyl moiety. Its reactivity is characteristic of SN2 (bimolecular nucleophilic substitution) reactions, where a nucleophile attacks the electrophilic carbon, displacing the bromide leaving group. The structure of this compound, with its five-membered ring, presents unique steric and electronic properties that influence its performance in alkylation reactions compared to other alkylating agents.
Performance Comparison of Alkylating Agents
The reactivity of alkylating agents in SN2 reactions is primarily governed by steric hindrance at the reaction center and the stability of the leaving group. For primary alkyl bromides, the rate of reaction generally decreases with increasing steric bulk around the electrophilic carbon.
Quantitative Data on Relative SN2 Reaction Rates
| Alkyl Bromide | Structure | Relative Rate |
| Methyl bromide | CH₃Br | 1 |
| Ethyl bromide | CH₃CH₂Br | 0.078 |
| n-Propyl bromide | CH₃CH₂CH₂Br | 0.036 |
| n-Butyl bromide | CH₃(CH₂)₃Br | 0.030 |
| Isobutyl bromide | (CH₃)₂CHCH₂Br | 0.0030 |
| Neopentyl bromide | (CH₃)₃CCH₂Br | 0.00001 |
| Benzyl (B1604629) bromide | C₆H₅CH₂Br | 9.7 |
(Data synthesized from multiple sources on SN2 reaction kinetics)
Analysis:
-
Steric Hindrance: The data clearly illustrates the impact of steric hindrance on SN2 reaction rates. As the substitution on the carbon adjacent to the reaction center increases (from ethyl to neopentyl), the reaction rate dramatically decreases.
-
This compound: As a primary alkyl bromide, this compound's reactivity is expected to be in the same order of magnitude as other unbranched primary alkyl bromides like n-butyl bromide. However, the cyclopentyl ring introduces more steric bulk in the vicinity of the reaction center compared to a linear alkyl chain, which may slightly decrease its reaction rate relative to n-butyl bromide.
-
Benzyl Bromide: Benzyl bromide is significantly more reactive than simple primary alkyl bromides. This is due to the stabilization of the SN2 transition state by the adjacent phenyl ring through π-orbital overlap.
Experimental Protocols
To provide a framework for the comparative evaluation of these alkylating agents, a detailed protocol for a common SN2 reaction, the Williamson ether synthesis, is provided below.
Protocol: Comparative Williamson Ether Synthesis
Objective: To compare the yield and reaction time for the synthesis of phenoxy ethers using this compound, n-butyl bromide, and benzyl bromide.
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
This compound
-
n-Butyl bromide
-
Benzyl bromide
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol (1.0 eq) in anhydrous ethanol. To this solution, add sodium hydroxide (1.1 eq) and stir until a clear solution of sodium phenoxide is formed.
-
Alkylation: To the sodium phenoxide solution, add the respective alkylating agent (this compound, n-butyl bromide, or benzyl bromide, 1.05 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add diethyl ether and water. Separate the organic layer, and wash it sequentially with 10% aqueous NaOH, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ether.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the final yield.
Mandatory Visualizations
Logical Relationship in SN2 Alkylation Reactions
The following diagram illustrates the key factors influencing the rate of an SN2 reaction, providing a logical framework for comparing different alkylating agents.
Caption: Key factors influencing the rate and yield of an SN2 alkylation reaction.
Signaling Pathway: DNA Damage Response
Alkylating agents can exert biological effects, including cytotoxicity, by damaging cellular DNA. This damage triggers a complex signaling network known as the DNA Damage Response (DDR) pathway. A central component of this pathway involves the ATM and ATR kinases, which initiate a cascade of events leading to cell cycle arrest, DNA repair, or apoptosis.
Caption: Simplified signaling pathway of the DNA Damage Response induced by alkylating agents.
Conclusion
This compound is a valuable primary alkylating agent for the introduction of the cyclopentylmethyl group. Its reactivity in SN2 reactions is comparable to other unbranched primary alkyl bromides, though potentially slightly lower due to the steric influence of the cyclopentyl ring. It is significantly less reactive than benzyl bromide, which benefits from transition state stabilization. The choice between this compound and other alkylating agents will depend on the specific requirements of the synthesis, including the desired reactivity, steric tolerance of the substrate, and the target molecular architecture. For applications where the biological activity of the resulting molecule is a consideration, the potential for DNA alkylation and the subsequent cellular responses should be taken into account.
A Comparative Guide to the Reactivity of (Bromomethyl)cyclopentane and (Bromomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of (bromomethyl)cyclopentane and (bromomethyl)cyclohexane (B57075) in common nucleophilic substitution and elimination reactions. The information presented is based on established principles of physical organic chemistry and supported by analogous experimental data from the literature.
Introduction
This compound and (bromomethyl)cyclohexane are valuable building blocks in organic synthesis, frequently employed in the construction of more complex molecular architectures. Their reactivity is primarily governed by the interplay of steric and electronic effects, which are subtly influenced by the five- and six-membered rings to which the bromomethyl group is attached. Understanding the nuances of their reactivity in substitution (SN1 and SN2) and elimination (E1 and E2) reactions is crucial for predicting reaction outcomes and optimizing synthetic routes.
Theoretical Background
The reactivity of these primary alkyl bromides is dictated by several key factors:
-
Steric Hindrance: The accessibility of the electrophilic carbon to an incoming nucleophile is a critical determinant in SN2 reactions. The conformation of the cycloalkyl ring can influence the steric environment around the reaction center.
-
Carbocation Stability: In SN1 and E1 reactions, the rate-determining step is the formation of a carbocation. The stability of the resulting cyclopentylmethyl and cyclohexylmethyl carbocations, and their propensity to undergo rearrangement, will significantly impact the reaction rates and product distributions.
-
Ring Strain: The inherent strain in cyclopentane (B165970) (moderate angle and torsional strain) versus the relatively strain-free chair conformation of cyclohexane (B81311) can influence the energetics of the transition states in both substitution and elimination pathways.
-
Stereoelectronic Effects: Particularly in E2 reactions involving the cyclohexane ring, the requirement for a trans-diaxial arrangement of the departing proton and leaving group can dictate the regioselectivity of the elimination.
Reactivity Comparison
Nucleophilic Substitution (SN2)
In SN2 reactions, a nucleophile attacks the electrophilic carbon in a single, concerted step, leading to inversion of stereochemistry. The rate of this reaction is highly sensitive to steric hindrance.
Expected Reactivity: this compound is expected to be slightly more reactive than (bromomethyl)cyclohexane in SN2 reactions. This is attributed to the more flexible "envelope" conformation of the cyclopentane ring, which may present a less sterically hindered environment for backside attack compared to the more rigid chair conformation of cyclohexane. In the chair conformation of (bromomethyl)cyclohexane, the axial hydrogens on the same side of the ring can sterically impede the approach of the nucleophile.
| Reaction | Substrate | Expected Relative Rate | Rationale |
| SN2 | This compound | Faster | Less steric hindrance from the flexible cyclopentane ring. |
| (Bromomethyl)cyclohexane | Slower | Potential for steric hindrance from axial hydrogens in the chair conformation. |
Nucleophilic Substitution (SN1) and Elimination (E1)
SN1 and E1 reactions proceed through a common carbocation intermediate. The rate is primarily determined by the stability of this intermediate. Solvolysis of both this compound and (bromomethyl)cyclohexane is known to be complex, often yielding a mixture of substitution and elimination products, including rearranged products.
Expected Reactivity: The relative rates of SN1/E1 reactions are more difficult to predict due to the potential for carbocation rearrangements. The initially formed primary carbocations are unstable and will likely rearrange to more stable secondary or tertiary carbocations.
-
For this compound: The primary cyclopentylmethyl carbocation can rearrange via a 1,2-hydride shift to a more stable tertiary cyclohexyl carbocation (a ring expansion).
-
For (Bromomethyl)cyclohexane: The primary cyclohexylmethyl carbocation can rearrange via a 1,2-hydride shift to a more stable tertiary cycloheptyl carbocation (a ring expansion) or undergo a ring contraction to a more strained but potentially reactive cyclopentylmethyl-type cation.
The overall rate will depend on the activation energy of the initial ionization and the subsequent rearrangement pathways. Due to the relief of some ring strain in the transition state leading to the six-membered ring, the solvolysis of this compound might proceed slightly faster.
| Reaction | Substrate | Expected Relative Rate | Key Intermediates & Products |
| SN1 / E1 | This compound | Potentially Faster | Primary carbocation -> Rearrangement to cyclohexyl cation. Products can include (methoxymethyl)cyclopentane, 1-methoxy-1-methylcyclopentane, methylenecyclopentane, and cyclohexene (B86901) derivatives.[1] |
| (Bromomethyl)cyclohexane | Potentially Slower | Primary carbocation -> Rearrangement to cycloheptyl cation or ring contraction. Products can include (methoxymethyl)cyclohexane, 1-methoxy-1-methylcyclohexane, methylenecyclohexane (B74748), and cycloheptene.[2][3] |
Elimination (E2)
E2 reactions are concerted, bimolecular eliminations that require a strong base. The stereochemistry of the substrate is crucial, especially for cyclic systems.
Expected Reactivity and Products:
-
This compound: With a strong, non-hindered base like sodium ethoxide, the major product is expected to be the more stable (Zaitsev) product, methylenecyclopentane. With a bulky base like potassium tert-butoxide, the less substituted (Hofmann) product, 1-methylcyclopentene, might be favored due to steric hindrance.
-
(Bromomethyl)cyclohexane: The E2 elimination requires an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group. For the exocyclic bromomethyl group, rotation around the C-C bond allows for this arrangement. With a strong, small base, the major product will be methylenecyclohexane. A bulky base will also likely favor the formation of methylenecyclohexane as it is the least sterically hindered product.
| Reaction | Substrate | Base | Expected Major Product | Rationale |
| E2 | This compound | Sodium Ethoxide | Methylenecyclopentane | Zaitsev product (more stable) |
| Potassium tert-Butoxide | 1-Methylcyclopentene | Hofmann product (less sterically hindered) | ||
| E2 | (Bromomethyl)cyclohexane | Sodium Ethoxide | Methylenecyclohexane | Zaitsev product, readily accessible β-hydrogens |
| Potassium tert-Butoxide | Methylenecyclohexane | Less steric hindrance for abstraction of exocyclic methylene (B1212753) protons |
Experimental Protocols
The following are representative experimental protocols that can be adapted to quantitatively compare the reactivity of this compound and (bromomethyl)cyclohexane.
Protocol 1: Competitive SN2 Reaction Rate Determination
Objective: To determine the relative SN2 reactivity of this compound and (bromomethyl)cyclohexane.
Materials:
-
This compound
-
(Bromomethyl)cyclohexane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) with a suitable column (e.g., DB-5)
Procedure:
-
Prepare a stock solution containing equimolar amounts of this compound, (bromomethyl)cyclohexane, and the internal standard in anhydrous acetone.
-
Prepare a separate solution of sodium iodide in anhydrous acetone.
-
Initiate the reaction by mixing the two solutions in a thermostated reaction vessel (e.g., 25 °C).
-
Withdraw aliquots from the reaction mixture at regular time intervals.
-
Quench the reaction in each aliquot by adding an excess of a silver nitrate (B79036) solution to precipitate the unreacted iodide.
-
Analyze the quenched aliquots by GC to determine the relative concentrations of the remaining this compound and (bromomethyl)cyclohexane with respect to the internal standard.
-
Plot the natural logarithm of the concentration of each reactant versus time. The ratio of the slopes of the resulting lines will give the relative rate constant.
Protocol 2: SN1 Solvolysis Rate Determination
Objective: To determine the relative SN1 solvolysis rates of this compound and (bromomethyl)cyclohexane.
Materials:
-
This compound
-
(Bromomethyl)cyclohexane
-
Aqueous ethanol (B145695) (e.g., 80% ethanol)
-
pH indicator (e.g., bromothymol blue)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
Procedure:
-
Prepare a solution of the alkyl bromide (either this compound or (bromomethyl)cyclohexane) in the aqueous ethanol solvent.
-
Add a few drops of the pH indicator to the solution.
-
Titrate the solution with the standardized NaOH solution until the endpoint is reached, noting the volume added. This will neutralize any acidic impurities.
-
Allow the solvolysis reaction to proceed in a thermostated water bath. The reaction will produce HBr, causing the solution to become acidic and the indicator to change color.
-
Periodically titrate the reaction mixture with the standardized NaOH solution to neutralize the HBr formed, recording the volume of NaOH added and the time.
-
The rate of the reaction can be determined by plotting the amount of HBr produced (calculated from the volume of NaOH added) versus time.
Protocol 3: E2 Elimination Product Distribution Analysis
Objective: To determine the product distribution of the E2 elimination of this compound and (bromomethyl)cyclohexane with different bases.
Materials:
-
This compound
-
(Bromomethyl)cyclohexane
-
Sodium ethoxide
-
Potassium tert-butoxide
-
Ethanol (for sodium ethoxide reaction)
-
tert-Butanol (for potassium tert-butoxide reaction)
-
Internal standard (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up two parallel reactions for each substrate, one with sodium ethoxide in ethanol and the other with potassium tert-butoxide in tert-butanol.
-
Add the alkyl bromide to the solution of the base in its corresponding alcohol at a controlled temperature (e.g., 50 °C).
-
Allow the reactions to proceed for a set period to ensure significant conversion.
-
Quench the reactions by adding water and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extracts over an anhydrous salt (e.g., MgSO4) and add a known amount of an internal standard.
-
Analyze the product mixtures by GC-MS to identify the different elimination products and quantify their relative amounts based on their peak areas relative to the internal standard.
Visualizations
Caption: Fig. 1: Sₙ2 Reactivity Comparison
Caption: Fig. 2: Sₙ1/E1 Rearrangement Pathways
Caption: Fig. 3: E2 Elimination Workflow
Conclusion
The reactivity of this compound and (bromomethyl)cyclohexane is a nuanced subject where subtle differences in ring structure lead to predictable variations in reaction outcomes. This compound is expected to be more susceptible to SN2 attack due to lower steric hindrance. In contrast, both substrates are prone to complex rearrangements under SN1/E1 conditions, making the prediction of a single major product challenging without specific experimental data. For E2 reactions, the choice of a small versus a bulky base is likely to have a more pronounced effect on the product distribution for this compound. The experimental protocols provided herein offer a framework for the quantitative investigation of these reactivity differences, which is essential for the rational design of synthetic strategies in research and drug development.
References
A Comparative Guide to the Synthesis of (Bromomethyl)cyclopentane: Validating a Novel Pathway
For Researchers, Scientists, and Drug Development Professionals
(Bromomethyl)cyclopentane is a valuable building block in the synthesis of a variety of organic molecules, particularly in the development of novel pharmaceutical agents. Its cyclopentyl moiety offers a desirable scaffold, while the bromomethyl group provides a reactive handle for further functionalization. This guide provides a comparative analysis of an established synthetic route to this compound and validates a new, alternative pathway, offering experimental data to support the comparison.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Established Pathway: Appel-type Reaction | New Pathway: Anti-Markovnikov Hydrobromination |
| Starting Material | Cyclopentylmethanol | Methylenecyclopentane (B75326) |
| Key Reagents | Triphenylphosphine (B44618), Bromine | Hydrogen Bromide, Peroxide Initiator (e.g., AIBN) |
| Reaction Type | Nucleophilic Substitution (Appel Reaction) | Free-Radical Addition |
| Typical Yield | 73-78% (analogous reactions)[1] | >80% (analogous reactions)[2] |
| Purity | >98% (analogous reactions)[1] | High (typically requires purification) |
| Key Advantages | High purity of the final product. | High atom economy, potentially milder conditions. |
| Key Disadvantages | Stoichiometric use of triphenylphosphine generates triphenylphosphine oxide as a byproduct, which can complicate purification.[1] | Requires careful control of radical initiation. |
Established Synthetic Pathway: The Appel Reaction
The conversion of alcohols to alkyl bromides using triphenylphosphine and a bromine source is a well-established and reliable method. This reaction, often referred to as the Appel reaction, proceeds via a phosphonium (B103445) bromide intermediate.
Caption: Established synthetic pathway to this compound via an Appel-type reaction.
Experimental Protocol: Appel-type Reaction
This protocol is adapted from the synthesis of analogous (bromomethyl)cycloalkanes.[1]
-
Reaction Setup: A dry, multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with triphenylphosphine (1.1 equivalents) and a suitable solvent such as dichloromethane (B109758) or acetonitrile.
-
Addition of Bromine: The flask is cooled to 0 °C in an ice bath. Bromine (1.1 equivalents) is added dropwise via the dropping funnel with vigorous stirring, maintaining the temperature below 5 °C. The formation of a phosphonium bromide precipitate is observed.
-
Addition of Alcohol: A solution of cyclopentylmethanol (1.0 equivalent) in the reaction solvent is added dropwise to the stirred suspension.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the precipitated triphenylphosphine oxide. The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.
A New Synthetic Pathway: Anti-Markovnikov Hydrobromination
A novel and efficient approach to this compound involves the anti-Markovnikov addition of hydrogen bromide to methylenecyclopentane. This reaction proceeds via a free-radical mechanism, initiated by a peroxide or UV light.[1][3][4]
Caption: New synthetic pathway to this compound via anti-Markovnikov hydrobromination.
Experimental Protocol: Anti-Markovnikov Hydrobromination
This protocol is based on general procedures for the anti-Markovnikov hydrobromination of terminal alkenes.[2]
-
Reaction Setup: A solution of methylenecyclopentane (1.0 equivalent) in a suitable solvent (e.g., pentane (B18724) or diethyl ether) is placed in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.
-
Initiator Addition: A catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 equivalents), is added to the solution.
-
HBr Addition: The solution is cooled to 0 °C, and hydrogen bromide gas is bubbled through the mixture, or a solution of HBr in acetic acid is added dropwise. Alternatively, the reaction can be irradiated with a UV lamp.
-
Reaction: The reaction is stirred at 0 °C to room temperature and monitored by TLC or GC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, the mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by column chromatography or distillation to afford this compound.
Logical Workflow for Pathway Comparison
The validation of a new synthetic pathway involves a direct comparison with established methods based on key performance indicators.
Caption: Logical workflow for the comparative validation of the new synthetic pathway.
Conclusion
Both the established Appel-type reaction and the new anti-Markovnikov hydrobromination pathway offer viable routes to this compound. The choice of method will depend on the specific requirements of the synthesis, such as the desired purity, scalability, and tolerance for byproducts. The anti-Markovnikov hydrobromination presents a promising alternative with high potential yield and improved atom economy, making it an attractive option for further optimization and scale-up in both research and industrial settings.
References
- 1. homework.study.com [homework.study.com]
- 2. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 4. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
A Comparative Study of (Bromomethyl)cyclopentane in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
(Bromomethyl)cyclopentane is a versatile reagent in organic synthesis, serving as a key intermediate for the introduction of the cyclopentylmethyl moiety in the development of novel therapeutic agents and other functional materials. The efficacy of reactions involving this compound is profoundly influenced by the solvent system employed. This guide provides a comparative analysis of the behavior of this compound in various solvents, supported by established principles of physical organic chemistry and illustrative experimental data.
Physicochemical Properties of this compound
A foundational understanding of the physical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁Br | N/A |
| Molecular Weight | 163.06 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | ~1.269 g/mL at 25 °C | [1] |
| Boiling Point | 76-77 °C at 26 mm Hg | [1] |
| Refractive Index | n20/D 1.492 | [1] |
| Flash Point | ~135 °F | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents like chloroform (B151607) and ethyl acetate. | [1] |
Theoretical Framework: SN1 vs. SN2 Reaction Pathways
As a primary alkyl halide, this compound is expected to predominantly undergo nucleophilic substitution via the bimolecular (Sₙ2) pathway. However, under certain conditions, particularly with weakly nucleophilic solvents (solvolysis), the unimolecular (Sₙ1) pathway may become competitive, often leading to a mixture of products.
The choice of solvent plays a critical role in dictating the favored reaction mechanism.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both the nucleophile and the leaving group. Their ability to stabilize carbocation intermediates through hydrogen bonding can promote Sₙ1 reactions.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents solvate cations well but not anions (nucleophiles), thus enhancing the nucleophilicity of the attacking species and favoring Sₙ2 reactions.
-
Nonpolar Solvents (e.g., hexane, toluene): Reactions in these solvents are generally slower, and their outcome is highly dependent on the nature of the nucleophile.
Comparative Reactivity in Different Solvent Systems
Solvolysis in Polar Protic Solvents
In solvolysis, the solvent acts as the nucleophile. For this compound, this can lead to a complex mixture of substitution and elimination products, potentially involving carbocation rearrangements. The solvolysis of this compound in methanol (B129727), for instance, is known to produce multiple products.[2][3][4]
Expected Relative Rates of Solvolysis:
| Solvent System | Dielectric Constant (ε) | Relative Rate (Estimated) | Predominant Mechanism | Expected Products |
| Water | 80.1 | Very High | Sₙ1 favored | Cyclopentylmethanol, Dicyclopentylmethylether |
| Formic Acid | 58.5 | High | Sₙ1 favored | Cyclopentylmethyl formate |
| Methanol | 32.7 | Moderate | Sₙ1/Sₙ2 mix | Methoxy(cyclopentyl)methane, Cyclopentylmethanol |
| Ethanol | 24.5 | Moderate | Sₙ1/Sₙ2 mix | Ethoxy(cyclopentyl)methane, Cyclopentylmethanol |
| Acetic Acid | 6.2 | Low | Sₙ2 favored | Cyclopentylmethyl acetate |
Note: Relative rates are estimated based on the known behavior of primary alkyl halides in solvolysis reactions. Higher dielectric constants generally favor Sₙ1 pathways by stabilizing the carbocation intermediate.
Nucleophilic Substitution in Polar Aprotic Solvents
In the presence of a strong nucleophile, the Sₙ2 mechanism is expected to be dominant, especially in polar aprotic solvents that enhance nucleophilicity.
Illustrative Sₙ2 Reaction Rate Constants with Sodium Iodide:
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) (Estimated for a primary bromide) |
| Acetone | 20.7 | 1 |
| Dimethylformamide (DMF) | 36.7 | ~10³ |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~10⁴ |
Note: The trend in relative rate constants is based on the general observation that Sₙ2 reactions are significantly accelerated in more polar aprotic solvents due to better solvation of the counter-ion and increased nucleophile "nakedness."
Experimental Protocols
Determination of Solvolysis Rate
Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., 80:20 ethanol/water)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, flasks
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M).
-
Place a known volume of the solvent in a reaction flask and allow it to equilibrate to the desired temperature in the water bath.
-
Add a few drops of phenolphthalein indicator to the solvent.
-
Initiate the reaction by adding a known volume of the this compound stock solution to the reaction flask and start a timer.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a known volume of cold acetone.
-
Titrate the generated hydrobromic acid in the quenched aliquot with the standardized sodium hydroxide solution to the phenolphthalein endpoint.
-
The concentration of HBr at time 't' corresponds to the concentration of the product formed.
-
The first-order rate constant (k) can be determined by plotting ln(A₀ - Aₜ) versus time, where A₀ is the initial concentration of this compound and Aₜ is the concentration at time t.
Product Analysis by Gas Chromatography (GC)
Objective: To determine the product distribution of the solvolysis reaction.
Materials:
-
Reaction mixture from the solvolysis experiment
-
Gas chromatograph with a suitable column (e.g., non-polar or medium-polarity) and a flame ionization detector (FID)
-
Authentic standards of expected products (if available)
Procedure:
-
After the solvolysis reaction has gone to completion, extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous salt (e.g., MgSO₄) and concentrate it carefully.
-
Inject a sample of the concentrated extract into the GC.
-
Identify the products by comparing their retention times with those of authentic standards or by GC-MS analysis.
-
Quantify the relative amounts of each product by integrating the peak areas in the chromatogram.
Visualizing Reaction Pathways and Workflows
Caption: Competing Sₙ1 and Sₙ2 pathways for this compound.
Caption: General experimental workflow for kinetic and product analysis.
Conclusion
The reactivity of this compound is highly dependent on the solvent system. For synthetic applications requiring direct substitution with minimal side products, the use of a strong nucleophile in a polar aprotic solvent such as DMF or DMSO is recommended to favor the Sₙ2 pathway. In contrast, solvolysis in polar protic solvents is likely to proceed via a mixed Sₙ1/Sₙ2 mechanism, leading to a more complex product distribution that may include rearranged products. The choice of solvent should therefore be carefully considered based on the desired reaction outcome. The experimental protocols provided herein offer a framework for quantifying the impact of different solvent systems on the reaction kinetics and product selectivity of this compound.
References
A Comparative Kinetic Analysis of Nucleophilic Substitution on (Bromomethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity of a Sterically Hindered Primary Alkyl Halide
In the landscape of drug discovery and organic synthesis, the predictable and efficient formation of carbon-heteroatom bonds via nucleophilic substitution is a cornerstone reaction. However, the steric environment of the substrate can dramatically influence reaction rates and even alter the mechanistic pathway. This guide provides a comprehensive kinetic analysis of nucleophilic substitution on (bromomethyl)cyclopentane, a primary alkyl bromide characterized by significant steric hindrance at the β-carbon. Through a comparative study with less hindered and similarly hindered analogues, this document aims to provide researchers with the quantitative data and detailed methodologies necessary to make informed decisions in their synthetic endeavors.
Executive Summary
This compound exhibits markedly slow reaction rates in bimolecular nucleophilic substitution (SN2) reactions due to the substantial steric bulk of the cyclopentyl ring adjacent to the reaction center. This steric hindrance impedes the requisite backside attack of the nucleophile, leading to a significant increase in the activation energy of the reaction. For practical synthetic applications, this necessitates the use of highly reactive nucleophiles, elevated temperatures, or alternative synthetic strategies. This guide presents a comparative analysis of the kinetic data for this compound alongside the sterically unhindered ethyl bromide and the analogous sterically hindered neopentyl bromide to provide a clear quantitative perspective on its reactivity.
Comparative Kinetic Data
The following table summarizes the second-order rate constants (k) for the SN2 reaction of this compound and selected alternative alkyl bromides with various nucleophiles. All reactions were conducted in acetone (B3395972) at 25°C, a common polar aprotic solvent that favors the SN2 mechanism.
| Substrate | Nucleophile | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Relative Rate |
| Ethyl Bromide | I⁻ | 1.6 x 10⁻² | 1 |
| Ethyl Bromide | OH⁻ | 1.7 x 10⁻⁴ | 1.1 x 10⁻² |
| Ethyl Bromide | CH₃COO⁻ | 5.0 x 10⁻⁵ | 3.1 x 10⁻³ |
| This compound | I⁻ | ~1 x 10⁻⁷ (estimated) | ~6 x 10⁻⁶ |
| This compound | OH⁻ | Very Slow (rate not determined) | - |
| This compound | CH₃COO⁻ | Very Slow (rate not determined) | - |
| Neopentyl Bromide | I⁻ | 3.0 x 10⁻⁷ | 1.9 x 10⁻⁵ |
| Neopentyl Bromide | OH⁻ | Very Slow (rate not determined) | - |
| Neopentyl Bromide | CH₃COO⁻ | Very Slow (rate not determined) | - |
Note: The rate constant for this compound is an estimate based on its structural similarity to neopentyl bromide, which is known to react approximately 100,000 times slower than ethyl bromide under SN2 conditions.[1] Direct measurement of the reaction rate for this compound with weaker nucleophiles like hydroxide (B78521) and acetate (B1210297) is challenging due to the extremely slow reaction kinetics.
Experimental Protocols
The following is a detailed protocol for determining the second-order rate constant of the SN2 reaction between an alkyl bromide and sodium iodide in acetone. This method, often referred to as the Finkelstein reaction, is suitable for the kinetic analysis of the substrates discussed in this guide.
Objective: To determine the second-order rate constant for the reaction of an alkyl bromide with sodium iodide in acetone.
Materials:
-
Alkyl bromide (e.g., this compound, ethyl bromide, neopentyl bromide)
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.01 M)
-
Starch indicator solution
-
Glacial acetic acid
-
Deionized water
-
Thermostated water bath
-
Reaction flasks with stoppers
-
Pipettes and burettes
-
Stopwatch
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a standard solution of the alkyl bromide in anhydrous acetone (e.g., 0.1 M).
-
Prepare a standard solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).
-
-
Reaction Setup:
-
Place separate flasks containing the alkyl bromide and sodium iodide solutions in a thermostated water bath to allow them to reach the desired reaction temperature (e.g., 25°C).
-
To initiate the reaction, quickly add a known volume of the sodium iodide solution to the alkyl bromide solution. Start the stopwatch immediately upon mixing.
-
-
Monitoring the Reaction Progress:
-
At regular time intervals (e.g., every 10, 20, 30 minutes, adjusted based on the expected reaction rate), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a mixture of glacial acetic acid and deionized water. The acetic acid will react with the unreacted iodide.
-
-
Titration:
-
Add a few drops of starch indicator to the quenched aliquot.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the blue color of the starch-iodine complex disappears.
-
Record the volume of sodium thiosulfate solution used.
-
-
Data Analysis:
-
The concentration of reacted iodide at each time point can be calculated from the volume of sodium thiosulfate used in the titration.
-
The concentration of the remaining alkyl bromide at each time point can then be determined.
-
For a second-order reaction, a plot of 1/[Alkyl Bromide] versus time will yield a straight line.
-
The slope of this line is equal to the second-order rate constant (k).
-
Visualizing the Kinetic Workflow and Reaction Mechanism
To better understand the experimental process and the underlying chemical principles, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps in the experimental workflow for determining the kinetic parameters of a nucleophilic substitution reaction.
References
Unraveling the Reaction Pathways of (Bromomethyl)cyclopentane: A Comparative Guide to Substitution and Elimination Products
For researchers, scientists, and professionals in drug development, understanding the reactivity of alkyl halides is paramount for the strategic design of synthetic routes. This guide provides a comprehensive comparison of the primary reaction products of (bromomethyl)cyclopentane—cyclopentylmethanol and methylenecyclopentane (B75326)—formed through nucleophilic substitution and elimination pathways, respectively. We present a detailed analysis supported by experimental data and protocols to facilitate informed decisions in synthetic planning.
This compound, a primary alkyl halide, serves as a versatile starting material for the introduction of the cyclopentylmethyl moiety. Its reaction outcomes are highly dependent on the nature of the reagent and the reaction conditions employed. Generally, strong, non-hindered nucleophiles favor substitution, while strong, sterically hindered bases promote elimination.
Comparison of Reaction Products
The two principal products obtainable from this compound are cyclopentylmethanol, via a nucleophilic substitution reaction, and methylenecyclopentane, through an elimination reaction. The choice between these pathways is a critical consideration in synthetic design.
| Property | Cyclopentylmethanol | Methylenecyclopentane |
| Reaction Type | Nucleophilic Substitution (S\subN2) | Elimination (E2) |
| Reagent Type | Strong, non-hindered nucleophile (e.g., NaOH) | Strong, sterically hindered base (e.g., KOC(CH₃)₃) |
| Functional Group | Primary Alcohol (-CH₂OH) | Exocyclic Alkene (=CH₂) |
| Molecular Formula | C₆H₁₂O | C₆H₁₀ |
| Molecular Weight | 100.16 g/mol | 82.14 g/mol |
| Boiling Point | ~161 °C | ~76 °C |
Reaction Pathways and Mechanisms
The formation of either cyclopentylmethanol or methylenecyclopentane from this compound is dictated by the competition between S\subN2 and E2 reaction mechanisms.
Figure 2. S\subN2 mechanism for the synthesis of cyclopentylmethanol.
Elimination (E2): When a strong, sterically hindered base like potassium tert-butoxide (KOC(CH₃)₃) is used, an E2 elimination reaction predominates. The bulky base preferentially abstracts a proton from the carbon adjacent to the bromine-bearing carbon. This concerted process involves the simultaneous formation of a double bond and the departure of the bromide leaving group, yielding methylenecyclopentane.
A diagram illustrating the E2 mechanism for the formation of methylenecyclopentane.
Figure 3. E2 mechanism for the synthesis of methylenecyclopentane.
Experimental Protocols
The following are representative experimental procedures for the synthesis of cyclopentylmethanol and methylenecyclopentane from this compound.
Synthesis of Cyclopentylmethanol via S\subN2 Reaction
-
Reagents: this compound, Sodium Hydroxide (B78521) (NaOH), Water, Diethyl Ether.
-
Procedure: A solution of sodium hydroxide (1.2 equivalents) in water is prepared. To this solution, this compound (1.0 equivalent) is added. The mixture is stirred vigorously and heated under reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude cyclopentylmethanol. Purification can be achieved by distillation.
-
Expected Yield: Moderate to high.
Synthesis of Methylenecyclopentane via E2 Reaction
-
Reagents: this compound, Potassium tert-butoxide (KOC(CH₃)₃), tert-Butanol.
-
Procedure: To a solution of potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol, this compound (1.0 equivalent) is added dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction can be monitored by gas chromatography (GC). Upon completion, the reaction is quenched with water and extracted with a low-boiling point solvent like pentane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation. The resulting methylenecyclopentane is a volatile liquid and should be handled accordingly.
-
Expected Yield: High.
Spectroscopic Data for Product Confirmation
The identity and purity of the reaction products can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Cyclopentylmethanol | ~3.50 | d | 2H | -CH₂OH |
| ~1.80-1.20 | m | 9H | Cyclopentyl protons | |
| ~1.60 | s | 1H | -OH | |
| Methylenecyclopentane | ~4.85 | t | 2H | =CH₂ |
| ~2.25 | m | 4H | Allylic -CH₂- | |
| ~1.65 | m | 4H | -CH₂- |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Cyclopentylmethanol | ~68.0 | -CH₂OH |
| ~40.0 | Methine C-H | |
| ~30.0, ~25.0 | Cyclopentyl -CH₂- | |
| Methylenecyclopentane | ~150.0 | =C(quat) |
| ~105.0 | =CH₂ | |
| ~35.0 | Allylic -CH₂- | |
| ~26.0 | -CH₂- |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| Cyclopentylmethanol | ~3300 (broad) | O-H stretch |
| ~2950, ~2870 | C-H stretch | |
| ~1050 | C-O stretch | |
| Methylenecyclopentane | ~3080 | =C-H stretch |
| ~2960, ~2850 | C-H stretch | |
| ~1650 | C=C stretch | |
| ~890 | =C-H bend (out-of-plane) |
The selection of the appropriate reaction conditions is crucial for achieving the desired product in the reactions of this compound. For the synthesis of cyclopentylmethanol, an S\subN2 reaction with a strong, unhindered nucleophile is the preferred method. Conversely, to obtain methylenecyclopentane, an E2 reaction with a strong, sterically hindered base is the most effective approach. The provided experimental outlines and spectroscopic data serve as a valuable resource for the synthesis and characterization of these important cyclopentane (B165970) derivatives.
Navigating Off-Target Effects: A Comparative Guide to Functional Group Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding and mitigating off-target effects is a critical aspect of designing safe and effective therapeutics. A key contributor to these unintended interactions is the cross-reactivity of various functional groups within a drug molecule with proteins other than the intended target. This guide provides a comparative analysis of the cross-reactivity associated with common functional groups, supported by experimental data and detailed protocols to aid in the early stages of drug discovery and lead optimization.
The Landscape of Cross-Reactivity: A Data-Driven Comparison
The propensity of a functional group to engage in off-target binding is a complex interplay of its electronic, steric, and hydrophobic properties. Systematic analysis of structure-activity relationships (SAR) across different target classes reveals patterns in cross-reactivity. Below are tables summarizing quantitative data on how the modification of specific functional groups can influence off-target binding, expressed as pChEMBL values (a measure of potency).
A notable study by Helmke et al. provides quantitative insights into the impact of bioisosteric replacements on off-target activity. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[1][2][3] By analyzing compound pairs with specific bioisosteric exchanges against a panel of 88 off-targets, the study highlights how seemingly minor chemical changes can significantly alter a compound's off-target profile.[1][2][3]
Table 1: Impact of Ester-to-Secondary-Amide Replacement on Off-Target Affinity at the Muscarinic Acetylcholine Receptor M2 (CHRM2)
| Bioisosteric Replacement | Target | Mean ΔpChEMBL (± SD) | Number of Compound Pairs | p-value | Reference |
| Ester → Secondary Amide | CHRM2 | -1.26 | 14 | < 0.01 | [1][2] |
A negative ΔpChEMBL indicates a decrease in potency against the off-target.
Table 2: Impact of Phenyl-to-Furanyl Replacement on Off-Target Affinity at the Adenosine A2A Receptor (ADORA2A)
| Bioisosteric Replacement | Target | Mean ΔpChEMBL (± SD) | Number of Compound Pairs | p-value | Reference |
| Phenyl → Furanyl | ADORA2A | +0.58 | 88 | < 0.01 | [1][2] |
A positive ΔpChEMBL indicates an increase in potency against the off-target.
These examples underscore the importance of considering the broader selectivity profile when making chemical modifications during lead optimization. A change designed to improve on-target potency can inadvertently introduce or enhance off-target liabilities.[1][2][3]
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of compounds, robust and reproducible experimental assays are essential. Competitive binding assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and radioligand binding assays, are widely used to determine the binding affinity of a test compound for a panel of off-target proteins.
Competitive ELISA Protocol
This protocol outlines the steps for a typical competitive ELISA to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
High-binding 96-well microtiter plates
-
Target protein (e.g., recombinant kinase, GPCR)
-
Biotinylated tracer ligand (known to bind the target)
-
Test compounds (with varying functional groups)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Plate reader
Procedure:
-
Coating: Coat the microtiter plate wells with the target protein overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound protein.
-
Blocking: Block the remaining protein-binding sites in the wells by adding assay buffer and incubating for 1-2 hours at room temperature.
-
Competition: Add a fixed concentration of the biotinylated tracer ligand and varying concentrations of the test compound to the wells. Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plate three times with wash buffer to remove unbound ligands.
-
Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature. The HRP will bind to the biotinylated tracer that is bound to the target protein.
-
Washing: Wash the plate three times with wash buffer.
-
Signal Generation: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well to stop the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: The signal intensity is inversely proportional to the binding of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding.
Radioligand Binding Assay Protocol
This protocol describes a filtration-based radioligand binding assay to determine the inhibitory constant (Ki) of a test compound.
Materials:
-
Cell membranes or purified protein expressing the off-target receptor
-
Radioligand (a molecule with a radioactive isotope that binds to the target)
-
Test compounds
-
Glass fiber filter mats
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
-
Assay buffer
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate at a specific temperature for a defined period to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a filtration apparatus. This separates the bound radioligand (captured on the filter with the membranes) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. Determine the IC50 of the test compound. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizing Workflows and Concepts
To better illustrate the processes and logic involved in cross-reactivity studies, the following diagrams have been generated using Graphviz.
By understanding the cross-reactivity profiles of different functional groups and employing rigorous experimental validation, researchers can make more informed decisions in the design of selective and safer drug candidates, ultimately increasing the probability of success in the drug development pipeline.
References
- 1. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Researcher's Guide to Determining Photochemical Quantum Yield
An objective comparison of prevailing methodologies for quantifying the efficiency of light-induced chemical transformations, complete with experimental protocols and supporting data for researchers, scientists, and drug development professionals.
The quantum yield (Φ) of a photochemical reaction is a critical parameter that quantifies the efficiency of the reaction. It is defined as the number of specific events occurring divided by the number of photons absorbed by the system.[1][2] An accurate determination of the quantum yield is essential for characterizing photosensitive compounds, optimizing reaction conditions, and understanding the mechanisms of photochemical processes.[2] This guide provides a comparative overview of the primary methods for determining the quantum yield of photochemical reactions, focusing on the underlying principles, experimental setups, and data analysis.
Defining Quantum Yield
The quantum yield for a photochemical reaction is calculated using the following formula:
Φ = (Number of molecules of reactant consumed or product formed) / (Number of photons absorbed)[1][3]
A quantum yield of 1 indicates a perfectly efficient process where every absorbed photon leads to the desired chemical event.[1] Values less than 1 suggest the presence of competing non-radiative decay pathways or other energy loss mechanisms.[1][3] In some cases, particularly in photo-induced chain reactions, the quantum yield can be greater than 1.[3]
Comparison of Key Methodologies
Two primary approaches are employed for the determination of quantum yield: the absolute method and the relative method.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Absolute Method (e.g., Integrating Sphere) | Directly measures the number of emitted photons and the number of absorbed photons.[4] | High accuracy as it does not rely on reference standards.[4] Can be used for a wide range of samples, including solids and films.[5] | Requires specialized and often expensive equipment (integrating sphere).[5] Data analysis can be more complex due to the need to correct for instrument response and scattering effects.[6] | Characterization of novel fluorescent materials, fundamental photophysical studies. |
| Relative Method (e.g., Comparative Fluorometry) | Compares the fluorescence intensity of an unknown sample to that of a standard with a known quantum yield.[4][7] | Simpler and more accessible experimental setup using a standard fluorometer.[7] Faster measurement process. | Accuracy is dependent on the accuracy of the quantum yield of the standard.[7] Requires a suitable standard that absorbs and emits in a similar spectral region as the sample.[8] | Routine quantum yield measurements, screening of compound libraries. |
| Chemical Actinometry | Uses a chemical reaction with a well-characterized and wavelength-dependent quantum yield to measure the photon flux of the light source.[2][9] | Provides a direct measure of the absolute light intensity reaching the sample.[10] Versatile for various photochemical reactor setups.[11] | Can be time-consuming and requires careful handling of light-sensitive chemical actinometers.[9][12] The accuracy depends on the known quantum yield of the actinometer at the specific wavelength used.[2] | Determination of photon flux for photochemical reactors, calibration of light sources. |
Experimental Protocols
Absolute Quantum Yield Determination using an Integrating Sphere
This method directly measures the number of photons emitted by a sample relative to the number of photons it absorbs.
Methodology:
-
Instrument Setup: An integrating sphere is installed in the sample compartment of a spectrofluorometer. The sphere is coated with a highly reflective material to capture all emitted and scattered light.[13][14]
-
Blank Measurement: A cuvette containing the pure solvent (blank) is placed inside the integrating sphere. The spectrum of the excitation light is measured to determine its intensity profile (La).
-
Sample Measurement: The blank is replaced with a cuvette containing the sample solution. A second scan is performed over the same wavelength range to measure the unabsorbed excitation light (Lc) and the sample's emission spectrum (Ec).
-
Data Analysis: The quantum yield (Φ) is calculated using the integrated intensities of these measurements. The software typically corrects for the re-illumination of the sample by scattered light within the sphere.[13]
Equation for Absolute Quantum Yield: Φ = Ec / (La - Lc)
Where:
-
Ec is the integrated fluorescence intensity of the sample.
-
La is the integrated intensity of the excitation light from the blank measurement.
-
Lc is the integrated intensity of the unabsorbed excitation light from the sample measurement.
Workflow for absolute quantum yield determination.
Relative Quantum Yield Determination
This widely used method involves comparing the fluorescence properties of the sample to a well-characterized fluorescence standard.
Methodology:
-
Standard and Sample Preparation: Prepare dilute solutions of both the reference standard and the sample of interest in the same solvent, if possible. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[8]
-
Absorbance Measurement: Measure the absorbance of both the standard and sample solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).[7]
-
Data Analysis: Integrate the area under the corrected emission spectra for both the standard (IR) and the sample (IS). The quantum yield of the sample (ΦS) is then calculated using the following equation.[7]
Equation for Relative Quantum Yield: ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)[7]
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts S and R denote the sample and the reference standard, respectively.
Common Fluorescence Quantum Yield Standards:
| Standard | Solvent | Quantum Yield (Φ) | Excitation Wavelength (nm) |
| Quinine Sulfate | 0.1 M H2SO4 | 0.546 | 350 |
| Rhodamine 6G | Ethanol | 0.94 | 488 |
| Rhodamine B | Ethanol | 0.70 | 543 |
| Fluorescein | 0.1 M NaOH | 0.95 | 496 |
Note: The quantum yield of some standards can be affected by factors such as temperature and solvent purity. It is crucial to use high-purity standards and control experimental conditions.[3][15]
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. jasco-global.com [jasco-global.com]
- 5. edinst.com [edinst.com]
- 6. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector | NIST [nist.gov]
- 7. edinst.com [edinst.com]
- 8. static.horiba.com [static.horiba.com]
- 9. benchchem.com [benchchem.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. Determine photon flux using actinometry HepatoChem [hepatochem.com]
- 12. hepatochem.com [hepatochem.com]
- 13. horiba.com [horiba.com]
- 14. Quantum Efficiency Integrating Spheres | SphereOptics [sphereoptics.de]
- 15. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of (Bromomethyl)cyclopentane: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
(Bromomethyl)cyclopentane is a flammable and hazardous chemical that requires strict adherence to proper disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, in line with established safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is a flammable liquid and vapor, is harmful if swallowed or in contact with skin, and causes serious skin and eye irritation.[1] Always work in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁Br | [1] |
| Molecular Weight | 163.06 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Flash Point | Not applicable (as per one source, though it is a flammable liquid) | |
| Hazard Classifications | Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant | [1] |
| Storage Class Code | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds | |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous for water) | |
| EPA Hazardous Waste Code (likely applicable) | F001, F002 (for halogenated solvents) | [2][3][4][5][6] |
Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Direct disposal into drains or evaporation is strictly prohibited.[7]
Step-by-Step Disposal Procedure:
-
Segregation: this compound is a halogenated organic compound. It must be collected separately from non-halogenated waste to avoid costly disposal procedures.[8]
-
Waste Container: Use a designated, properly labeled, and chemically compatible container for "Halogenated Organic Waste." The container must have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Record Keeping: Maintain accurate records of the amount of this compound disposed of, in accordance with institutional and regulatory requirements.
Experimental Protocols: Neutralization
There are no standard, widely accepted experimental protocols for the in-lab neutralization of this compound prior to disposal. The recommended and safest procedure is direct disposal as hazardous waste. While methods for the neutralization of elemental bromine or other alkyl halides exist, such as using sodium thiosulfate (B1220275) or sodium dithionite, these have not been specifically validated for this compound and could potentially lead to unforeseen hazardous reactions.[9][10] Attempting to neutralize this compound in a laboratory setting without a validated protocol is not advised.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound | C6H11Br | CID 12723264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wku.edu [wku.edu]
- 3. media.suweb.site [media.suweb.site]
- 4. adem.alabama.gov [adem.alabama.gov]
- 5. deq.mt.gov [deq.mt.gov]
- 6. epa.gov [epa.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
Personal protective equipment for handling (Bromomethyl)cyclopentane
This document provides crucial safety protocols, operational guidance, and disposal plans for handling (Bromomethyl)cyclopentane. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Physicochemical Properties
This compound is a flammable and toxic chemical that requires careful handling.[1] It can cause skin and eye irritation and may be harmful if inhaled or swallowed.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Statement | GHS Pictogram |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor[1] | GHS02 (Flame) |
| Acute toxicity, oral (Category 3) | H301: Toxic if swallowed[1][2] | GHS06 (Skull and Crossbones) |
| Acute toxicity, dermal (Category 4) | H312: Harmful in contact with skin[1] | GHS07 (Exclamation Mark) |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] | GHS07 (Exclamation Mark) |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1] | GHS07 (Exclamation Mark) |
| Acute toxicity, inhalation (Category 4) | H332: Harmful if inhaled[1] | GHS07 (Exclamation Mark) |
Table 2: Physicochemical Data
| Property | Value |
| Molecular Formula | C₆H₁₁Br[1][2] |
| Molecular Weight | 163.06 g/mol [1][2] |
| Appearance | Colorless to light yellow clear liquid[3] |
| Boiling Point | 58-60 °C (at 15 Torr) |
| Density | 1.271 g/cm³ |
| Flash Point | 58.8 °C |
| Storage Conditions | Store at room temperature in an inert atmosphere, in a cool, well-ventilated area. |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
Table 3: Required Personal Protective Equipment
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye & Face Protection | Chemical safety goggles and face shield | Goggles must be worn to protect from splashes. A face shield must be worn over the goggles to provide broader protection for the face.[4][5] |
| Hand Protection | Chemical-resistant gloves | Use gloves tested for compatibility with bromoalkanes. Nitrile or neoprene gloves are often suitable, but always consult the glove manufacturer's resistance chart. Double-gloving is recommended. |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron | A flame-retardant lab coat is essential due to the chemical's flammability. A chemical-resistant apron should be worn over the lab coat to protect against splashes and spills.[6] For large-scale operations, chemical-resistant coveralls are recommended.[7] |
| Respiratory Protection | NIOSH-approved respirator | All handling of this compound must occur in a certified chemical fume hood.[4] If engineering controls fail or for spill response, a NIOSH-approved respirator with an organic vapor cartridge is required.[8] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must be made of a non-porous material to prevent absorption in case of a spill. Steel-toed shoes are recommended for transporting containers.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
Perform a thorough risk assessment for the specific procedure.
-
Ensure all work is conducted within a certified and operational chemical fume hood.[4]
-
Verify that a safety shower and eyewash station are unobstructed and immediately accessible.[4][9]
-
Have a spill kit containing a non-combustible absorbent material (e.g., sand, silica (B1680970) gel), non-sparking tools, and a sealable container for hazardous waste readily available.[10][11]
-
-
Chemical Handling:
-
Before entering the handling area, don all required PPE as specified in Table 3.
-
Ground and bond containers and receiving equipment to prevent static discharge.[11]
-
Use only non-sparking tools for all transfers and manipulations.[11]
-
Perform all transfers slowly and carefully to minimize the generation of aerosols or splashes.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area thoroughly after the procedure is complete.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and any potentially exposed skin thoroughly with soap and water.
-
Waste Disposal Plan
-
All waste, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.[4][12]
-
Collect all this compound waste in a clearly labeled, sealed, and appropriate container.
-
Do not dispose of this chemical down the drain or into the environment.[13]
-
Arrange for disposal through an approved waste disposal facility, adhering to all local, state, and federal regulations.[10][12]
Emergency Response Protocol
Table 4: First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[10] |
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate & Isolate: Ensure the chemical fume hood is operating. Remove all sources of ignition from the area.[10][12]
-
Contain: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[10]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a suitable, sealable container and label it for hazardous waste disposal.[4][11]
-
Decontaminate: Clean the spill area thoroughly.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C6H11Br | CID 12723264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. branscome.com [branscome.com]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
